Ethyl 2-Bromo-4-methoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHZXEKYPIUSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673254 | |
| Record name | Ethyl 2-bromo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-63-1 | |
| Record name | Ethyl 2-bromo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthetic pathway for Ethyl 2-Bromo-4-methoxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology focuses on the initial bromination of p-methoxybenzoic acid to yield 2-bromo-4-methoxybenzoic acid, followed by a Fischer esterification to produce the target compound. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthesis workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) |
| 1 | Bromination | p-Methoxybenzoic acid | Bromine, Ferric Chloride (FeCl₃) | Glacial Acetic Acid | 45-78°C, 15 hours | 2-Bromo-4-methoxybenzoic acid | ~87 | >97 |
| 2 | Esterification | 2-Bromo-4-methoxybenzoic acid | Ethanol, Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux, 32 hours | This compound | High | High |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methoxybenzoic acid
This protocol is adapted from a similar bromination of p-methoxybenzoic acid[1].
Materials:
-
p-Methoxybenzoic acid (30 g)
-
Glacial Acetic Acid (230 mL)
-
Ferric Chloride (FeCl₃) (0.5 g)
-
Bromine (11 mL)
-
Distilled water
Procedure:
-
In a reaction flask, dissolve 30 g of p-methoxybenzoic acid in 200 mL of glacial acetic acid.
-
Heat the mixture to 60°C with stirring. After 30 minutes, adjust the temperature to 45°C and add 0.5 g of ferric chloride.
-
Prepare a mixture of 11 mL of bromine and 30 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 2 hours.
-
Maintain the reaction at 45°C for 10 hours.
-
Increase the temperature to 78°C and continue the reaction for an additional 5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the filter cake thoroughly with distilled water.
-
Dry the product under vacuum at 75°C to yield 2-bromo-4-methoxybenzoic acid as a yellowish crystalline solid.
Step 2: Synthesis of this compound
This protocol is a standard Fischer esterification, adapted from a procedure for a similar compound[2].
Materials:
-
2-Bromo-4-methoxybenzoic acid (from Step 1)
-
Absolute Ethanol (serving as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-bromo-4-methoxybenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 32 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by column chromatography on silica gel.
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
References
Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide for Chemical Researchers
CAS Number: 1208075-63-1
This in-depth technical guide provides comprehensive information on Ethyl 2-Bromo-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Chemical and Physical Properties
This compound is a substituted aromatic ester. The presence of the bromo, methoxy, and ethyl ester functionalities makes it a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1208075-63-1 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Boiling Point | 308.2 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 140.2 ± 22.3 °C | [1] |
| Refractive Index | 1.532 | [1] |
| LogP | 3.27 | [1] |
Synthesis
A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-Bromo-4-methoxybenzoic acid.
Experimental Protocol: Fischer Esterification
Materials:
-
2-Bromo-4-methoxybenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methoxybenzoic acid in an excess of anhydrous ethanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Data
¹H NMR (predicted):
-
δ 7.7-7.9 ppm (d, 1H): Aromatic proton ortho to the ester group.
-
δ 6.9-7.1 ppm (m, 2H): Aromatic protons.
-
δ 4.3-4.4 ppm (q, 2H): Methylene protons of the ethyl group.
-
δ 3.8-3.9 ppm (s, 3H): Methoxy protons.
-
δ 1.3-1.4 ppm (t, 3H): Methyl protons of the ethyl group.
¹³C NMR (predicted):
-
δ ~165 ppm: Carbonyl carbon of the ester.
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~133 ppm: Aromatic carbon.
-
δ ~120 ppm: Aromatic carbon.
-
δ ~115 ppm: Aromatic carbon attached to the bromine.
-
δ ~113 ppm: Aromatic carbon.
-
δ ~61 ppm: Methylene carbon of the ethyl group.
-
δ ~56 ppm: Methoxy carbon.
-
δ ~14 ppm: Methyl carbon of the ethyl group.
Applications in Drug Development
This compound is a valuable building block for the synthesis of bioactive molecules, particularly in the development of antitumor agents and soluble epoxide hydrolase (sEH) inhibitors.[5][6][7][8][9][10][11][12][13] The ester can be readily converted to an amide, which is a common pharmacophore in many drug candidates.
Synthetic Workflow in Drug Discovery
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a potential drug candidate.
Caption: Synthetic workflow for drug discovery.
This workflow demonstrates the conversion of the starting ester to a benzamide, followed by a cross-coupling reaction to introduce further molecular diversity. The resulting derivatives are then screened for biological activity to identify lead compounds for further optimization. This approach has been successfully employed in the development of various inhibitors targeting enzymes implicated in cancer and inflammation.[5][7][8][10]
References
- 1. This compound | CAS#:1208075-63-1 | Chemsrc [chemsrc.com]
- 2. rsc.org [rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]
- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products [escholarship.org]
- 13. escholarship.org [escholarship.org]
Technical Guide: Physical and Chemical Properties of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-Bromo-4-methoxybenzoate, a compound of interest in synthetic organic chemistry and drug discovery. This document includes a summary of its physical characteristics, detailed experimental protocols for its synthesis, and a visualization of the synthetic pathway.
Core Physical Properties
This compound is a halogenated aromatic ester. The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 1208075-63-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [3] |
| Molecular Weight | 259.096 g/mol | [3] |
| Boiling Point | 308.2 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 140.2 ± 22.3 °C | [3] |
| LogP | 3.27 | [3] |
| Index of Refraction | 1.532 | [3] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [3] |
Experimental Protocols
A plausible and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-Bromo-4-methoxybenzoic acid. Detailed protocols for the synthesis of the precursor acid and its subsequent esterification are provided below.
Synthesis of 2-Bromo-4-methoxybenzoic Acid
The precursor, 2-Bromo-4-methoxybenzoic acid (CAS: 74317-85-4), can be synthesized via the bromination of 4-methoxybenzoic acid.
Materials:
-
4-methoxybenzoic acid
-
Glacial acetic acid
-
Bromine
-
Water
Procedure:
-
A mixture of m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L) was prepared in a suitable reaction vessel.
-
Bromine (85 mL) was added to the mixture, followed by the addition of water (1 L)[2].
-
The reaction mixture was heated to reflux[2].
-
After the reaction was complete, the mixture was cooled in an ice bath to precipitate the product[2].
-
The solid product was collected by filtration and washed with water to yield 2-bromo-5-methoxybenzoic acid[2].
Physical Properties of 2-Bromo-4-methoxybenzoic Acid:
Synthesis of this compound via Fischer Esterification
This protocol is based on the general principles of Fischer esterification of benzoic acids.[5][6][7][8]
Materials:
-
2-Bromo-4-methoxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-4-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (which acts as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to a gentle reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC)[6].
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dilute the residue with an organic solvent such as ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with water and then with a saturated solution of sodium chloride (brine).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Synthetic Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound from 4-methoxybenzoic acid.
Caption: Synthesis of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 1208075-63-1 | 2-Bromo-4-metoxibenzoato de etilo | this compound - Capot Químico [capotchem.com]
- 3. This compound | CAS#:1208075-63-1 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-4-methoxybenzoic acid | CAS#:74317-85-4 | Chemsrc [chemsrc.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Bromo-4-methoxybenzoate
This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 2-Bromo-4-methoxybenzoate. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visual aids to facilitate a thorough understanding of the molecule's spectroscopic characteristics.
Molecular Structure and Proton Assignments
The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons are systematically labeled for clear assignment and interpretation.
Caption: Figure 1: Molecular Structure of this compound.
¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from established substituent effects and analysis of structurally analogous compounds. The spectrum is typically recorded in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 7.85 | d | J ≈ 8.8 Hz | 1H |
| H-3 | ~ 7.15 | d | J ≈ 2.5 Hz | 1H |
| H-5 | ~ 6.95 | dd | J ≈ 8.8, 2.5 Hz | 1H |
| -OCH₂CH₃ | ~ 4.38 | q | J ≈ 7.1 Hz | 2H |
| -OCH₃ | ~ 3.85 | s | N/A | 3H |
| -OCH₂CH₃ | ~ 1.39 | t | J ≈ 7.1 Hz | 3H |
Spectral Interpretation
-
Aromatic Protons (H-3, H-5, H-6):
-
H-6: This proton is positioned ortho to the electron-withdrawing ethyl ester group, resulting in the most downfield shift among the aromatic protons, predicted around 7.85 ppm. It appears as a doublet due to ortho-coupling with H-5 (³J ≈ 8.8 Hz).
-
H-3: Located ortho to the bromine atom, this proton is expected at approximately 7.15 ppm. It shows a doublet pattern due to meta-coupling with H-5 (⁴J ≈ 2.5 Hz).
-
H-5: This proton is situated ortho to the electron-donating methoxy group, which shields it, causing an upfield shift to around 6.95 ppm. Its signal is a doublet of doublets because it couples with both H-6 (ortho-coupling, ³J ≈ 8.8 Hz) and H-3 (meta-coupling, ⁴J ≈ 2.5 Hz).
-
-
Ethyl Ester Group (-OCH₂CH₃):
-
The methylene protons (-OCH₂ CH₃) are adjacent to the ester oxygen, leading to a deshielded signal around 4.38 ppm. This signal is split into a quartet by the neighboring three methyl protons (J ≈ 7.1 Hz).
-
The methyl protons (-OCH₂CH₃ ) are in a typical aliphatic region, appearing as a triplet around 1.39 ppm due to coupling with the two adjacent methylene protons (J ≈ 7.1 Hz).
-
-
Methoxy Group (-OCH₃):
-
The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.85 ppm.
-
Spin-Spin Coupling Pathways
The coupling interactions between the aromatic protons are critical for structural confirmation. The diagram below illustrates these relationships.
Caption: Figure 2: Aromatic Proton Coupling Pathways.
Experimental Protocol: ¹H NMR Spectroscopy
This section provides a standard protocol for the acquisition of a ¹H NMR spectrum for a compound like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a proton-observe probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Receiver Gain: Optimize automatically or manually to prevent signal clipping.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 12-16 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the peak multiplicities and measure the coupling constants (J-values).
Mass Spectrometry of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of Ethyl 2-Bromo-4-methoxybenzoate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail a proposed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a predicted fragmentation pattern based on established principles of mass spectrometry, and a summary of the expected quantitative data.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The presence of the bromine atom will result in characteristic isotopic peaks for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes). The primary fragmentation pathways are expected to involve the ester functional group and the substituents on the aromatic ring.
A summary of the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures is presented in the table below.
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 258 | 260 | [C10H11BrO3]+• | Molecular Ion (M+•) |
| 213 | 215 | [C8H6BrO2]+ | Loss of ethoxy radical (•OCH2CH3) |
| 185 | 187 | [C7H6BrO]+ | Loss of CO from the [M-45]+ ion |
| 157 | 159 | [C6H4Br]+ | Loss of CO from the [M-45-28]+ ion |
| 135 | - | [C8H7O3]+ | Loss of Br radical (•Br) |
| 107 | - | [C7H7O]+ | Loss of CO from the [M-Br]+ ion |
| 77 | - | [C6H5]+ | Loss of Br and methoxy group from the aromatic ring |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical experimental protocol for the analysis of this compound using a standard GC-MS system.
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
2.2. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
2.3. GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-350 |
| Solvent Delay | 3-5 minutes |
2.4. Data Analysis
The acquired mass spectra should be analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern can be compared with the predicted data and spectral libraries (e.g., NIST, Wiley) for confirmation.
Visualization of Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
The Methoxy Group: A Subtle Director in the Reactivity of Ethyl 2-Bromo-4-methoxybenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methoxy group on an aromatic ring can profoundly influence the reactivity of a molecule, a principle well-understood and frequently exploited in the field of organic synthesis. In the case of Ethyl 2-Bromo-4-methoxybenzoate, the methoxy group at the para-position to the bromine atom and ortho to the ethyl ester plays a critical, multifaceted role in dictating its reactivity towards a variety of chemical transformations. This guide provides a comprehensive analysis of the electronic and steric effects of the methoxy group, supported by quantitative data from key reactions and detailed experimental protocols.
The Dual Electronic Nature of the Methoxy Group
The methoxy group (-OCH₃) exhibits a dual electronic character that is fundamental to understanding the reactivity of this compound. It acts as a potent electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect)[1].
-
Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the methoxy group.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.
In most scenarios, the resonance effect of the methoxy group dominates its inductive effect, leading to an overall activation of the aromatic ring towards electrophilic attack and influencing the reactivity of the substituents[1][2].
Impact on Key Chemical Transformations
The interplay of these electronic effects, along with steric considerations, governs the reactivity of this compound in a range of important synthetic reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery and development for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. The electron-donating methoxy group at the para-position can facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond, a crucial step in the catalytic cycle.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with a copper acetylide and reductive elimination[1][3]. The reaction is typically carried out under mild conditions[1].
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. The choice of ligand, base, and solvent is crucial for achieving high yields[4][5].
Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene. The regioselectivity and yield of the Heck reaction are influenced by the electronic nature of the substituents on the aryl bromide[6][7].
Quantitative Data on Cross-Coupling Reactions
To provide a comparative overview, the following table summarizes typical yields for various cross-coupling reactions with substrates similar to this compound. It is important to note that direct quantitative data for this specific molecule is not always available in the literature, and these values serve as a representative guide.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Solvent | Base | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | K₂CO₃ | 73-82 | [8] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | - | 92 | [2] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 60-88 | [9] |
| Heck | 2-Ethylhexyl acrylate | Pd(OAc)₂ | NMP | Et₃N | >80 | [10] |
Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.
Ullmann Condensation
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, can be used to form carbon-oxygen or carbon-nitrogen bonds. While palladium-catalyzed reactions are often preferred, the Ullmann condensation remains a valuable tool, particularly for the synthesis of diaryl ethers[11][12]. The electron-donating methoxy group can influence the reaction rate.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving substrates analogous to this compound. These protocols are intended as a starting point and may require optimization for specific applications.
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for the coupling of 4-bromoanisole with phenylboronic acid[13].
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio).
-
Add Pd(OAc)₂ and PPh₃ to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol
This protocol is a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes[1][3].
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Triethylamine (as solvent and base)
-
Anhydrous and deoxygenated solvent (e.g., THF or DMF, if not using neat triethylamine)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, deoxygenated triethylamine (or another suitable solvent and triethylamine).
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
General Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides[4][5].
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 - 1.5 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene or dioxane via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Influence of the Methoxy Group
The following diagrams, generated using Graphviz, illustrate the electronic effects of the methoxy group and a typical workflow for a cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Reaction [drugfuture.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeolusa.com [jeolusa.com]
An In-depth Technical Guide to the Precursors for the Synthesis of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common precursors for the synthesis of Ethyl 2-Bromo-4-methoxybenzoate, a key intermediate in various pharmaceutical and organic syntheses. This document details synthetic pathways, experimental protocols, and comparative data to assist researchers in selecting the most suitable starting materials and methodologies for their specific needs.
Overview of Synthetic Precursors
The synthesis of this compound can be approached from several commercially available starting materials. The choice of precursor often depends on factors such as cost, availability, and the desired scale of the reaction. The primary precursors and their corresponding synthetic strategies are:
-
2-Bromo-4-methoxybenzoic acid: This is the most direct precursor, requiring a single esterification step.
-
4-Methoxybenzoic acid (p-Anisic acid): A common and relatively inexpensive starting material that requires a two-step process of bromination followed by esterification.
-
m-Bromoanisole: This precursor necessitates a multi-step synthesis involving carboxylation, typically via a Grignard reaction, to form 2-Bromo-4-methoxybenzoic acid, which is then esterified.
Below is a comparative summary of the synthetic routes from these precursors.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the synthesis of this compound from the identified precursors. Please note that where exact data for the target molecule was not available, information from analogous reactions has been included and is noted.
| Precursor | Synthetic Steps | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Yield (%) |
| 2-Bromo-4-methoxybenzoic acid | 1. Esterification | Ethanol, H₂SO₄ (catalyst) | 2 - 32 hours | Reflux | High (estimated) |
| 4-Methoxybenzoic acid | 1. Bromination | Br₂, Acetic Acid | 2 - 4 hours | Room Temp to Reflux | 79 (for the acid) |
| 2. Esterification | Ethanol, H₂SO₄ (catalyst) | 2 - 24 hours | Reflux | High (estimated) | |
| m-Bromoanisole | 1. Grignard Formation | Mg, THF | 1 - 2 hours | Room Temp to Reflux | Good (estimated) |
| 2. Carboxylation | CO₂ (dry ice) | 1 - 2 hours | -78 to Room Temp | Moderate (estimated) | |
| 3. Esterification | Ethanol, H₂SO₄ (catalyst) | 2 - 24 hours | Reflux | High (estimated) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from the key precursors.
From 2-Bromo-4-methoxybenzoic acid (Esterification)
This protocol is based on the general principles of Fischer esterification.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
From 4-Methoxybenzoic acid (Bromination and Esterification)
This two-step protocol is based on known bromination and esterification procedures.
Step 1: Synthesis of 2-Bromo-4-methoxybenzoic acid
-
In a fume hood, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Slowly add bromine (1.0-1.2 eq) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine.
-
Dry the solid to obtain 2-Bromo-4-methoxybenzoic acid. A yield of around 79% can be expected based on similar reactions[1].
Step 2: Esterification of 2-Bromo-4-methoxybenzoic acid
Follow the esterification protocol described in section 3.1.
From m-Bromoanisole (Grignard Carboxylation and Esterification)
This three-step synthesis involves the formation of a Grignard reagent. All glassware should be thoroughly dried, and anhydrous solvents must be used.
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of m-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the m-bromoanisole solution to the magnesium turnings. The reaction should start spontaneously, as indicated by heat evolution and bubbling. If not, gentle heating may be required.
-
Once the reaction has initiated, add the remaining m-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the Grignard reagent solution in an ice-water or dry ice/acetone bath.
-
Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. A large excess of dry ice should be used.
-
Allow the mixture to warm to room temperature slowly.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-4-methoxybenzoic acid.
Step 3: Esterification
Follow the esterification protocol described in section 3.1.
Mandatory Visualizations
Synthetic Pathways
The following diagrams illustrate the synthetic routes from the three main precursors.
Caption: Esterification of 2-Bromo-4-methoxybenzoic acid.
Caption: Synthesis from 4-Methoxybenzoic acid.
Caption: Synthesis from m-Bromoanisole.
Experimental Workflow: Fischer Esterification
The following diagram illustrates a typical workflow for the Fischer esterification step.
Caption: Workflow for Fischer Esterification.
References
Chemical structure and properties of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-Bromo-4-methoxybenzoate (CAS No. 1208075-63-1), a halogenated aromatic ester with potential applications in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with a bromo, a methoxy, and an ethyl ester group at positions 2, 4, and 1 respectively.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
While extensive experimental data for this specific isomer is limited, predicted and analogous data provide valuable insights into its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [Vendor Data] |
| Molecular Weight | 259.10 g/mol | [Vendor Data] |
| CAS Number | 1208075-63-1 | [1] |
| Appearance | Expected to be a liquid or low-melting solid | [Inference] |
| Boiling Point | 308.2 ± 22.0 °C at 760 mmHg (Predicted) | |
| Flash Point | 140.2 ± 22.3 °C (Predicted) | |
| Density | ~1.4 g/cm³ (Estimated) | [Inference] |
| Solubility | Expected to be soluble in organic solvents | [Inference] |
Synthesis
This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 2-Bromo-4-methoxybenzoic acid (CAS No. 74317-85-4).
Synthetic Workflow:
References
An In-depth Technical Guide on the Solubility of Ethyl 2-Bromo-4-methoxybenzoate
Introduction
Ethyl 2-Bromo-4-methoxybenzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₃. It belongs to the class of aromatic esters and is a derivative of benzoic acid. Its structure, featuring a bromo and a methoxy substituent on the benzene ring, as well as an ethyl ester group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules.
The solubility of a compound is a critical physicochemical property that influences its application in various chemical processes. For researchers, scientists, and professionals in drug development, understanding the solubility of this compound is essential for:
-
Reaction Solvent Selection: Choosing an appropriate solvent that dissolves reactants, reagents, and catalysts is fundamental for optimizing reaction kinetics and yield.
-
Purification Processes: Techniques such as recrystallization are heavily dependent on the differential solubility of the compound and impurities in a given solvent or solvent system at varying temperatures.
-
Formulation and Drug Delivery: In pharmaceutical sciences, solubility is a key determinant of a drug's bioavailability and the feasibility of creating various dosage forms.
-
Analytical Method Development: Solubility information is crucial for selecting appropriate mobile phases in chromatographic techniques like HPLC and for preparing solutions for spectroscopic analysis.
This guide provides an in-depth discussion on the expected solubility of this compound in various organic solvents, based on its structural features and principles of intermolecular forces. It also outlines detailed experimental protocols for determining solubility and provides logical workflows for solvent selection.
Predicted and Qualitative Solubility Profile
In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." The polarity of the molecule and its capacity for intermolecular interactions will govern its solubility in different organic solvents.
Molecular Structure and Polarity:
This compound is a moderately polar molecule. The ester and methoxy groups contain polar C-O bonds and the bromine atom introduces further polarity. The aromatic ring and the ethyl group are nonpolar. This combination of polar and nonpolar functionalities suggests that it will be most soluble in solvents of intermediate polarity and will have limited solubility in highly polar or very nonpolar solvents.
Expected Solubility in Common Organic Solvents:
The expected solubility of this compound in a range of common organic solvents is summarized in the table below. This is a qualitative assessment and should be confirmed by experimental determination.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol | Good to Moderate | The ester and methoxy groups can act as hydrogen bond acceptors. Solubility will depend on the balance between polar interactions and the nonpolar aromatic ring. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents have polarities that are well-matched to the solute. The absence of strong hydrogen bonding networks in the solvent allows for effective solvation. Ethyl acetate is often a good solvent for esters. |
| Nonpolar Solvents | Hexane, Heptane, Toluene | Low to Moderate | The nonpolar aromatic ring and ethyl group will have favorable interactions with these solvents, but the polar functional groups will be poorly solvated, limiting overall solubility. Toluene may show better solubility than alkanes due to pi-pi stacking interactions. |
| Highly Polar Solvents | Water | Very Low / Insoluble | The large nonpolar surface area of the molecule will lead to a large hydrophobic effect, making it sparingly soluble in water despite the presence of polar groups. |
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the quantitative solubility of a compound. The isothermal equilibrium method is a widely accepted and accurate technique.
Isothermal Equilibrium Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity, >99%)
-
Organic solvents (analytical or HPLC grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. For solvents where the solid remains suspended, centrifuge the vials at a high speed to achieve clear separation of the solid and liquid phases.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing in any solid particles, a syringe fitted with a filter can be used. Dilute the extracted sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations of this compound is used to determine the concentration of the solute in the saturated solution.
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units such as g/L, mg/mL, or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal equilibrium method for determining solubility.
Stability and storage of Ethyl 2-Bromo-4-methoxybenzoate
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-Bromo-4-methoxybenzoate
For professionals in research, development, and quality control, a thorough understanding of the stability and storage requirements of chemical reagents is paramount. This guide provides a comprehensive overview of the stability profile of this compound, offering insights into its handling, storage, and potential degradation pathways. The information herein is based on established principles of chemical stability, data from structurally related compounds, and guidance from the International Council for Harmonisation (ICH).
Chemical Profile
IUPAC Name: this compound CAS Number: 1208075-63-1 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol Structure:
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool and dark place.[1] Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: Keep the container tightly closed to prevent the ingress of moisture and oxygen.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.
-
Light: Protect from light, as exposure can lead to photodegradation. Use amber glass vials or store in a light-proof container.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can promote degradation.[1]
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are considered most likely. Forced degradation studies are essential to definitively identify these and other potential degradation products.[2][3][4]
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-Bromo-4-methoxybenzoic acid and ethanol. Studies on the hydrolysis of ethyl benzoate have shown that this process is catalyzed by both acids and bases.[5][6][7]
-
Oxidative Degradation: While the core aromatic ring is relatively stable to oxidation, other functional groups could be susceptible.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation, potentially leading to debromination or other complex reactions.[8]
-
Thermal Degradation: At elevated temperatures, decomposition can occur. For halogenated aromatic compounds, this can be a complex process.[9]
A visual representation of the potential degradation pathways is provided below.
Caption: Potential Degradation Pathways for this compound.
Stability Indicating Data
| Parameter | Storage Condition | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months | 24 Months |
| Appearance | 25°C/60% RH | Report | Report | Report | Report | Report | Report |
| 40°C/75% RH | Report | Report | Report | - | - | - | |
| Assay (%) | 25°C/60% RH | 100.0 | |||||
| 40°C/75% RH | 100.0 | ||||||
| Degradation Product 1 (%) | 25°C/60% RH | <0.05 | |||||
| 40°C/75% RH | <0.05 | ||||||
| Degradation Product 2 (%) | 25°C/60% RH | <0.05 | |||||
| 40°C/75% RH | <0.05 | ||||||
| Total Impurities (%) | 25°C/60% RH | <0.10 | |||||
| 40°C/75% RH | <0.10 |
RH = Relative Humidity
Experimental Protocols
The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances and are applicable for assessing the stability of this compound.[1]
Long-Term and Accelerated Stability Study
Objective: To establish a re-test period for this compound under recommended storage conditions and to assess the impact of short-term excursions outside these conditions.
Methodology:
-
Place at least three primary batches of this compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[13]
-
Store the batches under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[13]
-
At each time point, perform the following tests using a validated stability-indicating analytical method (e.g., HPLC):
-
Appearance
-
Assay
-
Quantification of degradation products
-
Any other relevant physical or chemical tests.
-
Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is also crucial for developing and validating a stability-indicating analytical method.[4][11]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period and then analyze.[14]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of 0.1 M to 1 M sodium hydroxide. Heat the solution (e.g., at 60°C) for a defined period and then analyze.[14]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature for a defined period and then analyze.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature) for a defined period and then analyze.[11]
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[1] Analyze the samples after a defined exposure period.
The following diagram illustrates the workflow for a comprehensive stability assessment.
Caption: Workflow for Stability Assessment of this compound.
Conclusion
While specific stability data for this compound requires experimental determination, this guide provides a robust framework for its stability assessment and outlines best practices for its storage and handling. By understanding the potential degradation pathways and implementing a systematic approach to stability testing as outlined by ICH guidelines, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. apicule.com [apicule.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. snscourseware.org [snscourseware.org]
- 12. pharma.gally.ch [pharma.gally.ch]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide on the Safety and Handling of Substituted Bromobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for substituted bromobenzoates, a class of chemical compounds frequently utilized in pharmaceutical research and development. Due to their varied applications as intermediates and building blocks in the synthesis of active pharmaceutical ingredients, a thorough understanding of their toxicological profiles and appropriate handling procedures is paramount to ensure laboratory safety and regulatory compliance. This document summarizes available quantitative toxicity data, outlines detailed experimental protocols for safety assessment, and explores the potential mechanisms and signaling pathways of toxicity.
Hazard Identification and Classification
Substituted bromobenzoates are derivatives of benzoic acid containing one or more bromine atoms and an ester functional group. Their toxicological properties can vary significantly depending on the position and nature of the substituents on the benzene ring, as well as the type of ester group. Generally, these compounds are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.
GHS Hazard Statements
Based on available Safety Data Sheets (SDS) and database entries, the following Globally Harmonized System (GHS) hazard statements are commonly associated with various substituted bromobenzoates:
It is crucial to consult the specific SDS for the particular substituted bromobenzoate being used to obtain the most accurate and detailed hazard information.
Quantitative Toxicity Data
Quantitative toxicity data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, are essential for assessing the acute toxicity of chemical compounds. While specific data for a wide range of substituted bromobenzoates are limited in publicly available literature, some information has been reported for related compounds.
| Compound | Test | Species | Route | Value |
| 4-Bromobenzoic acid | LD50 | Mouse | Oral | 1059 mg/kg[3] |
| Methyl 4-amino-3-bromobenzoate | GHS Classification | - | Oral | Toxic if swallowed (ATE: 100 mg/kg)[4] |
| Methyl 3-amino-4-bromobenzoate | GHS Classification | - | Oral | Harmful if swallowed[1] |
| Ethyl 4-bromobenzoate | - | - | - | Not classified as hazardous[5] |
| Isopropyl 2-bromobenzoate | Acute Toxicity | - | Oral, Dermal, Inhalation | No data available[6] |
| tert-Butyl-4-bromobenzoate | Acute Toxicity | - | Oral, Dermal, Inhalation | No data available[7] |
Note: The absence of data does not imply that a substance is safe. All chemicals should be handled with appropriate caution. The GHS classifications indicate a potential for acute toxicity, and further testing may be required for a comprehensive risk assessment.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with substituted bromobenzoates to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[8]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with appropriate cartridges should be used.
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling these compounds.[7]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the laboratory.[8]
Storage
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Spills and Waste Disposal
-
In case of a spill, evacuate the area and wear appropriate PPE.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols for Safety Assessment
A comprehensive safety assessment of substituted bromobenzoates involves a battery of toxicological tests. The following are standardized protocols that can be adapted for these compounds.
Acute Toxicity Testing
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for toxicity testing.
-
Acute Oral Toxicity (OECD 423): This method uses a stepwise procedure with a small number of animals to classify a substance based on its acute oral toxicity. The starting dose is selected, and subsequent doses are adjusted based on the observed mortality or morbidity.
-
Acute Dermal Toxicity (OECD 402): This guideline details a procedure for assessing the toxic effects of a substance applied to the skin. A limit test can be performed to determine if the LD50 is above a certain threshold, or a full study can be conducted to determine the LD50.
-
Acute Inhalation Toxicity (OECD 403 & 436): These guidelines describe methods for evaluating the toxicity of a substance upon inhalation. OECD 403 is a traditional LC50 test, while OECD 436 is an acute toxic class method that uses a stepwise procedure with fixed concentrations.[1]
In Vitro Cytotoxicity Assays
These assays provide a preliminary assessment of a compound's toxicity at the cellular level.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the medium correlates with the degree of cell death.
Genotoxicity Testing
-
Ames Test (OECD 471): This bacterial reverse mutation assay is widely used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, and the test measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow in a histidine-free medium.
Developmental Toxicity Testing
-
Zebrafish Embryo Toxicity Test (OECD 236): This in vivo assay uses zebrafish embryos to evaluate the potential of a substance to cause acute toxicity and developmental abnormalities. Endpoints include mortality, hatching rate, and morphological defects.
Mechanisms and Signaling Pathways of Toxicity
The precise mechanisms of toxicity for many substituted bromobenzoates have not been extensively studied. However, research on the related compound, bromobenzene, provides valuable insights into potential pathways of toxicity.
The primary mechanism of bromobenzene-induced toxicity is believed to involve its metabolic activation by cytochrome P450 enzymes in the liver. This process generates reactive epoxide intermediates, which can then follow several pathways:
-
Detoxification: The epoxides can be detoxified by conjugation with glutathione (GSH), a major cellular antioxidant.
-
Covalent Binding: If GSH levels are depleted, the reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA. This can lead to cellular dysfunction and necrosis.
-
Oxidative Stress: The metabolism of bromobenzene can also lead to the production of reactive oxygen species (ROS), resulting in oxidative stress, lipid peroxidation, and further cellular damage.
The primary target organs for bromobenzene toxicity are the liver (hepatotoxicity) and the kidney (nephrotoxicity) . The nephrotoxicity is thought to be mediated by further metabolism of bromobenzene-GSH conjugates to reactive intermediates within the kidney.
It is plausible that substituted bromobenzoates undergo similar metabolic activation and detoxification pathways. The nature and position of the substituents on the aromatic ring and the ester group will likely influence the rate of metabolism, the reactivity of the intermediates, and the specific toxicological outcomes.
Potential Signaling Pathways
While specific signaling pathways for substituted bromobenzoates are not well-defined, based on the general mechanisms of toxicity for halogenated aromatic compounds, the following pathways may be involved:
-
Apoptosis Signaling: Covalent binding of reactive metabolites and oxidative stress can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Exposure to compounds that induce oxidative stress can lead to the activation of Nrf2 and the upregulation of antioxidant and detoxification enzymes.
-
MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, p38, ERK) are involved in cellular responses to stress. Activation of these pathways can lead to inflammation, apoptosis, or cell survival, depending on the specific stimulus and cellular context.
Further research is needed to elucidate the specific signaling pathways and molecular targets of individual substituted bromobenzoates.
Visualizations
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Potential Mechanism of Bromobenzene-Induced Hepatotoxicity
Caption: Simplified metabolic activation and toxicity pathway of bromobenzene.
Conclusion
Substituted bromobenzoates are a versatile class of compounds with significant applications in drug development. However, their potential for toxicity necessitates a thorough understanding of their hazard profiles and the implementation of rigorous safety protocols. This guide provides a foundational understanding of the safety and handling of these compounds. It is imperative for researchers to consult the specific Safety Data Sheet for each compound and to conduct a thorough risk assessment before initiating any experimental work. Further research into the quantitative toxicity and specific mechanisms of action for a wider range of substituted bromobenzoates is warranted to enhance our understanding and ensure the continued safe use of these important chemical intermediates.
References
- 1. Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.se [fishersci.se]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-Bromo-4-methoxybenzoate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. This document details its chemical properties, a detailed synthesis protocol, and its prospective role as a building block in the development of novel therapeutic agents.
Chemical Properties and Data
This compound is a substituted benzoic acid ester. The presence of a bromine atom and a methoxy group on the aromatic ring, along with the ethyl ester functionality, makes it a versatile intermediate for further chemical modifications. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 259.10 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| CAS Number | 1208075-63-1 |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved via a Fischer esterification reaction, a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The following protocol is a standard procedure adapted from similar esterification reactions.[2][3]
Reaction: 2-Bromo-4-methoxybenzoic acid + Ethanol → this compound + Water
Materials:
-
2-Bromo-4-methoxybenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Bromo-4-methoxybenzoic acid in an excess of anhydrous ethanol. For example, for every 1 mole of the carboxylic acid, use approximately 10-20 moles of ethanol to serve as both reactant and solvent, driving the equilibrium towards the product.
-
Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents). The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature should be the boiling point of ethanol (approximately 78 °C). Allow the reaction to proceed for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
To the residue, add ethyl acetate to dissolve the crude product.
-
Transfer the ethyl acetate solution to a separatory funnel.
-
-
Extraction and Washing:
-
Wash the organic layer sequentially with:
-
Water to remove any remaining ethanol and some acid.
-
Saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution.
-
Brine to remove any remaining water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
If necessary, the crude product can be further purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure ester.
-
Applications in Drug Development and Research
While specific biological activities or direct applications in signaling pathway modulation for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated and methoxy-substituted aromatic compounds are common scaffolds in medicinal chemistry.
The primary role of this compound in drug development is likely as a versatile intermediate or building block . The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility.
Therefore, this compound is a valuable starting material for the synthesis of more complex molecules that may be investigated for a wide range of therapeutic targets. Its derivatives could potentially be explored for their anticancer, anti-inflammatory, or antimicrobial properties, among others.
Visualizations
Below are diagrams illustrating the synthesis workflow and the potential role of this compound in a drug discovery pipeline.
Caption: Workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems.[1][2][3] Its appeal lies in the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][4]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of Ethyl 2-Bromo-4-methoxybenzoate with various arylboronic acids. This compound is a valuable building block for the synthesis of substituted biphenyl compounds, which are prevalent scaffolds in medicinally active molecules. The protocol herein is designed to be a robust starting point for researchers, with key reaction parameters and potential optimization strategies highlighted.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst to continue the cycle.
Experimental Protocol
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid, 3-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), often in a mixture with water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Celite®
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
General Procedure
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., Toluene/Water 4:1). The reaction mixture should be degassed by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[5][6]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | THF/H₂O | 80 | 16 | 88-98 |
| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Toluene/EtOH/H₂O | 85 | 10 | 75-85 |
| 5 | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 90-97 |
Yields are based on reported values for similar substrates and are intended to be representative.
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4] These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of Ethyl 2-Bromo-4-methoxybenzoate, an electron-rich aryl bromide, with various terminal alkynes. The presence of both an electron-donating methoxy group and an electron-withdrawing ethyl ester group on the aromatic ring makes this substrate an interesting case for optimizing coupling conditions.
Reaction Principle
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[1][2] The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.[1]
Key Reaction Parameters
The success of the Sonogashira coupling of this compound is contingent on the careful selection and optimization of several key parameters. Due to the electron-rich nature of the aryl bromide, which can slow the rate of oxidative addition, reaction conditions may require higher temperatures or more active catalyst systems compared to electron-deficient aryl halides.
Catalyst System
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] For challenging couplings involving electron-rich aryl bromides, the use of bulky, electron-rich phosphine ligands can be beneficial.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst, which facilitates the formation of the copper acetylide intermediate and increases the reaction rate.[3] While copper-free Sonogashira protocols exist, the classic copper-co-catalyzed system is often reliable for aryl bromides.[2]
Base
An amine base is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and piperidine.[4][5] The choice of base can also influence the reaction rate and the formation of byproducts.
Solvent
A range of anhydrous solvents can be employed, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices.[4][6] The solvent should be capable of dissolving all reactants and catalysts and be stable under the reaction conditions. Degassing the solvent is important to prevent the oxidation of the palladium catalyst and the homocoupling of the alkyne (Glaser coupling).
Temperature
While some Sonogashira couplings can proceed at room temperature, the coupling of aryl bromides, particularly electron-rich ones, often requires elevated temperatures to proceed at a reasonable rate.[3] Reaction temperatures typically range from room temperature to 100 °C.
Tabulated Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be applied to this compound.
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Other palladium sources with appropriate ligands can also be used. |
| Palladium Loading | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Copper(I) Co-catalyst | CuI | |
| Copper Loading | 1 - 10 mol% | |
| Base | Et₃N, i-Pr₂NH, Piperidine | Amine bases are most common. |
| Base Stoichiometry | 1.5 - 3.0 equivalents | An excess of base is typically used. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed solvents are recommended. |
| Temperature | Room Temperature - 100 °C | Higher temperatures are often required for aryl bromides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound
This protocol provides a general starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of specific parameters may be required for different alkyne coupling partners.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with septum)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and appropriate eluent for reaction monitoring
-
Work-up reagents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (0.04 eq).
-
Add the anhydrous, degassed solvent (e.g., THF, approximately 5-10 mL per mmol of aryl bromide).
-
Stir the mixture for a few minutes to dissolve the solids.
-
Add the anhydrous amine base (e.g., triethylamine, 2.0 eq) via syringe.
-
Add the terminal alkyne (1.1 - 1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the organic filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: General workflow for the Sonogashira cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Amine bases are corrosive and have strong odors; they should be handled in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively perform the Sonogashira coupling of this compound to synthesize a variety of valuable alkyne-substituted aromatic compounds.
References
Application Notes and Protocols: Heck Reaction of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Heck reaction mechanism using Ethyl 2-Bromo-4-methoxybenzoate as a substrate. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes valuable in pharmaceutical and materials science research.[1][2]
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, mediated by a palladium catalyst and a base.[1] This reaction is particularly significant in drug development for the synthesis of complex molecular architectures.
Mechanism of the Heck Reaction
The catalytic cycle of the Heck reaction is a well-established process that proceeds through several key steps involving palladium(0) and palladium(II) intermediates.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This oxidative addition step forms a square planar Pd(II) complex.
-
Alkene Coordination and Insertion: An alkene then coordinates to the palladium center. This is followed by migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A crucial step for the formation of the final product is the β-hydride elimination, where a hydrogen atom from the alkyl group is transferred back to the palladium center, forming a palladium-hydride species and releasing the substituted alkene.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr with the assistance of a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Diagram of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocols
The following protocols are representative examples for the Heck reaction of this compound with various alkenes. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Heck Reaction with Styrene
This protocol describes a typical procedure for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), Palladium(II) acetate (0.01-0.05 mmol), and Triphenylphosphine (0.02-0.10 mmol).
-
Add anhydrous DMF (5-10 mL) to dissolve the solids.
-
Add styrene (1.2-1.5 mmol) and triethylamine (1.5-2.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for the Heck reaction.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Heck reaction of various aryl bromides with different alkenes, providing a reference for expected outcomes with this compound.
Table 1: Heck Reaction of Various Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 85-95 |
| 2 | 2-Bromoanisole | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMA | 120 | 24 | 70-80 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (1) | none | K₂CO₃ | DMF/H₂O | 80 | 4 | 92[1] |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | none | K₂CO₃ | DMF/H₂O | 80 | 4 | 95[1] |
Table 2: Heck Reaction of 4-Bromoanisole with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 16 | >80[3] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 16 | 88 |
| 3 | Methyl methacrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMA | 120 | 24 | 65 |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (1) | none | Et₃N | Acetonitrile | 100 | 10 | 90 |
Note on Substrate Reactivity:
-
Electronic Effects: Electron-donating groups on the aryl bromide, such as the methoxy group in this compound, can sometimes decrease the rate of oxidative addition. Conversely, electron-withdrawing groups on the alkene generally accelerate the migratory insertion step.[2]
-
Steric Hindrance: The ortho-bromo substituent in this compound may introduce steric hindrance, potentially requiring higher catalyst loadings, more sterically demanding phosphine ligands (e.g., P(o-tolyl)₃ or bulky biaryl phosphines), or higher reaction temperatures to achieve good yields.
These application notes and protocols serve as a comprehensive guide for researchers and professionals in drug development to effectively utilize the Heck reaction for the synthesis of valuable chemical entities. Careful consideration of the substrate's electronic and steric properties is crucial for optimizing reaction conditions and achieving high yields of the desired products.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1][2] This transformation has become a cornerstone of modern organic synthesis, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance.[2] These notes provide a detailed protocol for the amination of ethyl 2-bromo-4-methoxybenzoate, an electron-rich aryl bromide, highlighting key considerations for achieving high efficiency and yield.
The presence of an ester functional group on the substrate requires careful selection of the base to avoid potential hydrolysis. While strong alkoxide bases like sodium t-butoxide (NaOtBu) are common in many Buchwald-Hartwig protocols, they can be incompatible with ester functionalities.[1] Therefore, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended for this substrate.[2] The use of bulky, electron-rich biaryl monophosphine ligands, such as XPhos or SPhos, is critical for promoting the reaction with electron-rich aryl bromides.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalytic cycle. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex then coordinates the amine, which is subsequently deprotonated by the base to form a palladium amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are generalized for the coupling of this compound with a representative secondary amine (Morpholine) and a primary amine (Aniline). Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Reaction Scheme: this compound + Morpholine → Ethyl 4-methoxy-2-(morpholino)benzoate
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and Cesium Carbonate (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add this compound (1.0 mmol) followed by anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Scheme: this compound + Aniline → Ethyl 4-methoxy-2-(phenylamino)benzoate
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (e.g., 0.015 mmol, 1.5 mol%), SPhos (e.g., 0.036 mmol, 3.6 mol%), and Potassium Phosphate (2.1 mmol) to an oven-dried reaction vessel.
-
Add this compound (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Add aniline (1.1 mmol) to the mixture.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Follow steps 8-10 from Protocol 1 for workup and purification.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the Buchwald-Hartwig amination of this compound. Yields are based on analogous reactions in the literature and may require optimization for specific cases.
Table 1: Reaction Conditions for Amination with Morpholine
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Morpholine | 1.2 - 1.5 equivalents |
| Pd Source | Pd(OAc)₂ | 1 - 2 mol% |
| Ligand | XPhos | 2 - 4 mol% |
| Base | Cs₂CO₃ | 1.4 - 2.0 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous |
| Temperature | 100 - 110 °C | |
| Time | 12 - 24 hours | Monitor for completion |
| Expected Yield | 75 - 95% | Post-purification |
Table 2: Reaction Conditions for Amination with Aniline
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Aniline | 1.1 - 1.3 equivalents |
| Pd Source | Pd₂(dba)₃ | 1 - 2 mol% |
| Ligand | SPhos or XPhos | 2 - 5 mol% |
| Base | K₃PO₄ | 1.5 - 2.1 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous |
| Temperature | 100 - 110 °C | |
| Time | 16 - 24 hours | Monitor for completion |
| Expected Yield | 70 - 90% | Post-purification |
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for performing the Buchwald-Hartwig amination reaction.
Caption: A typical workflow for the Buchwald-Hartwig amination experiment.
References
Application Notes and Protocols: Ethyl 2-Bromo-4-methoxybenzoate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-Bromo-4-methoxybenzoate (CAS No. 1208075-63-1) is a versatile aromatic building block with significant potential in pharmaceutical synthesis. Its unique substitution pattern, featuring a bromine atom at the 2-position and a methoxy group at the 4-position of an ethyl benzoate scaffold, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, while the ester and methoxy groups can be further manipulated to introduce diverse functionalities. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the development of novel therapeutic agents.
Chemical Properties
| Property | Value |
| CAS Number | 1208075-63-1[1] |
| Molecular Formula | C₁₀H₁₁BrO₃[1] |
| Molecular Weight | 259.096 g/mol [1] |
| Appearance | Not specified (typically a solid or oil) |
| Purity | Typically ≥95.0%[1] |
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of a wide range of pharmaceutical compounds, particularly those targeting inflammation, cancer, and infectious diseases. The bromo- and methoxy-substituted phenyl ring is a common motif in many biologically active molecules.
Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of bi-aryl structures that are prevalent in many drug candidates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol).
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative for similar aryl bromides):
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 8 | 90-98 |
Synthesis of Aryl Alkynes via Sonogashira Coupling
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This transformation is crucial for the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor antagonists.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) salt (0.05 mmol).
-
Add the degassed solvent (5 mL) and the base (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data (Representative for similar aryl bromides):
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-50 | 4-12 | 80-95 |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 60 | 6 | 85-98 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic Cycle of Sonogashira Coupling.
Potential Signaling Pathway Inhibition
Many kinase inhibitors, which are crucial in cancer therapy, contain scaffolds that can be synthesized using this compound as a starting material. For instance, the general structure of many tyrosine kinase inhibitors involves a substituted aromatic core. The following diagram illustrates a simplified, representative signaling pathway that could be targeted by a hypothetical drug synthesized from this intermediate.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-Bromo-4-methoxybenzoate
Introduction
Ethyl 2-Bromo-4-methoxybenzoate is a versatile aromatic building block for the synthesis of a variety of heterocyclic compounds. Its ortho-bromo and ester functionalities, combined with the electron-donating methoxy group, allow for a range of synthetic transformations. This document provides detailed protocols for the synthesis of key heterocyclic scaffolds, including benzofurans and quinolones, utilizing palladium-catalyzed cross-coupling reactions and classical condensation methods. These protocols are intended for researchers and scientists in the field of organic synthesis and drug development.
Protocol 1: Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate via Sonogashira Coupling and Intramolecular Cyclization
Benzofurans are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals.[1][2] This protocol outlines a two-step synthesis of a substituted benzofuran starting from this compound. The first step involves a Sonogashira coupling with an alkyne, followed by an intramolecular cyclization to form the furan ring.
Reaction Scheme:
Step 1: Sonogashira Coupling this compound reacts with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond.[3][4][5]
Step 2: Deprotection and Intramolecular Cyclization The silyl protecting group is removed, and the resulting terminal alkyne can undergo an intramolecular cyclization. For the synthesis of benzofurans, a common strategy involves the coupling of an ortho-halo-phenol with an alkyne, followed by cyclization. In this adapted procedure, we will first perform the Sonogashira coupling and then proceed with a cyclization step. A more direct approach to benzofuran would involve coupling with a suitably substituted alkyne that facilitates cyclization. For this protocol, we will illustrate a general Sonogashira coupling followed by a conceptual cyclization pathway.
Experimental Protocol
Step 1: Sonogashira Coupling of this compound with Trimethylsilylacetylene
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous, degassed triethylamine (TEA) as the solvent.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the coupled product.
Step 2: Deprotection and Cyclization to Ethyl 6-methoxybenzofuran-2-carboxylate
Note: This is a representative cyclization. The direct synthesis of benzofurans often involves coupling of 2-halophenols with alkynes. This protocol adapts the concept.
-
Deprotection: Dissolve the product from Step 1 in methanol and add a catalytic amount of K₂CO₃. Stir at room temperature for 2 hours.
-
Cyclization Catalyst: To the solution of the deprotected alkyne, add a palladium catalyst such as Pd(OAc)₂ (5 mol%) and a ligand like PPh₃ (10 mol%).
-
Base and Conditions: Add a base such as K₂CO₃ (2.0 eq) and heat the reaction mixture in a suitable solvent like DMF at 100 °C. This step is conceptual for forming the benzofuran from the ester; a more direct precursor would be a 2-bromophenol derivative.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Data Presentation
| Reaction Step | Product | Typical Yield |
| Sonogashira Coupling | Ethyl 4-methoxy-2-((trimethylsilyl)ethynyl)benzoate | 85-95% |
| Cyclization | Ethyl 6-methoxybenzofuran-2-carboxylate | 60-80% (estimated) |
Workflow Diagram
Caption: Workflow for the synthesis of a benzofuran derivative.
Protocol 2: Synthesis of 4-Quinolone Derivatives
4-Quinolones are a class of heterocyclic compounds with significant antibacterial activity.[6] Their synthesis often involves the cyclization of β-enamino esters, which can be formed from anilines and β-ketoesters. This protocol describes a potential pathway to a 4-quinolone derivative starting from this compound.
Experimental Protocol
Step 1: Synthesis of a β-Ketoester (Conceptual)
A common route to 4-quinolones is the Conrad-Limpach synthesis, which requires a β-ketoester and an aniline. To utilize this compound, one could first convert it to an aniline derivative (e.g., via a Buchwald-Hartwig amination or Ullmann condensation with ammonia or an ammonia equivalent), and then react this with a suitable β-ketoester. Alternatively, the bromobenzoate could be elaborated to a β-ketoester and then reacted with an aniline.
Step 2: Cyclization to form the 4-Quinolone Core
-
Condensation: Mix the aniline derivative (1.0 eq) with a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent like ethanol. A catalytic amount of acid (e.g., p-toluenesulfonic acid) can be added.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours to form the intermediate enaminone.
-
Thermal Cyclization: Remove the solvent under reduced pressure. Add the crude enaminone to a high-boiling solvent such as diphenyl ether.
-
High-Temperature Reaction: Heat the mixture to approximately 250 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-quinolone.
Data Presentation
| Reaction Step | Product | Typical Yield | Reference |
| Condensation & Cyclization | Substituted 4-Quinolone | 65-90% | [6][7][8][9] |
Signaling Pathway Diagram
Caption: General pathway for the Conrad-Limpach quinolone synthesis.
Protocol 3: Synthesis of a Diaryl Ether via Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction to form C-O or C-N bonds, typically by reacting an aryl halide with an alcohol, phenol, or amine.[10][11][12] This protocol details the synthesis of a diaryl ether from this compound and a phenol.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired phenol (1.2 eq), and a copper catalyst such as CuI (0.1 eq).
-
Ligand and Base: Add a ligand, for example, 1,10-phenanthroline (0.2 eq), and a base, typically K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.
-
Reaction Conditions: Heat the reaction mixture to 120-160 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the diaryl ether.
Data Presentation
| Reactants | Product | Catalyst System | Typical Yield | Reference |
| This compound, Phenol | Diaryl Ether | CuI / 1,10-Phenanthroline | 70-90% | [13][14] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a diaryl ether.
References
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [drugfuture.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for various palladium-catalyzed cross-coupling reactions of Ethyl 2-Bromo-4-methoxybenzoate. This information is intended to guide researchers in the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science research.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a versatile building block, and its participation in these reactions allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular architectures. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as C-S coupling.
Key Cross-Coupling Reactions
Carbonylative Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. A carbonylative variant of this reaction allows for the introduction of a carbonyl group between the two coupling partners.
Experimental Protocol:
A detailed protocol for the carbonylative Suzuki-Miyaura coupling of a close analog, Mthis compound, has been reported and can be adapted for the ethyl ester.[1]
-
Reaction Setup: A two-chamber system is utilized to generate carbon monoxide (CO) in situ. Chamber A contains the aryl bromide, palladium catalyst, and base. Chamber B contains the CO source, a palladium activator, and a phosphine ligand.
-
Reagents:
-
Mthis compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(acac)₂ (5 mol%)
-
CataCXium A·HI (10 mol%)
-
COgen (e.g., MePh₂SiCO₂H) as the CO source
-
Pd(dba)₂
-
Tri-tert-butylphosphonium tetrafluoroborate (TTBP·HBF₄)
-
DIPEA
-
Anisole (solvent)
-
-
Procedure:
-
In a glovebox, charge Chamber A with Mthis compound, Pd(acac)₂, and CataCXium A·HI.
-
Charge Chamber B with the CO source, Pd(dba)₂, TTBP·HBF₄, and DIPEA in anisole.
-
Seal the two-chamber system and heat Chamber B to 80 °C to release CO.
-
Once CO evolution ceases, heat both chambers to 80 °C.
-
Slowly add a solution of the arylboronic acid in anisole to Chamber A over 1-2 hours.
-
Stir the reaction mixture at 80 °C for 20 hours.
-
After cooling, the product is isolated and purified by column chromatography.[1]
-
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 2-Naphthylboronic acid | Methyl 2-(2-naphthoyl)-4-methoxybenzoate | 61 | [1] |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][3] This reaction is a versatile tool for the formation of carbon-carbon bonds.
General Experimental Protocol:
-
Reagents:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
-
Procedure:
-
Combine this compound, the palladium source, the phosphine ligand, and the base in a reaction vessel.
-
Add the solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
-
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[4][5][6]
General Experimental Protocol:
A specific protocol for this compound is not detailed in the provided search results. A general procedure is as follows:
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2.0-3.0 equiv, can also be the solvent)
-
Solvent (e.g., THF, DMF, toluene)
-
-
Procedure:
-
To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) salt, and the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
The reaction is typically worked up by filtration to remove the amine hydrohalide salt, followed by evaporation of the solvent.
-
The residue is then purified by column chromatography.
-
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[7][8][9]
General Experimental Protocol:
While no specific protocol for this compound is provided, a general procedure can be followed.[7][8][9]
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF)
-
-
Procedure:
-
In a glovebox, combine the palladium precatalyst, ligand, and base in a reaction vessel.
-
Add the solvent, this compound, and the amine.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.
-
The filtrate is concentrated, and the product is purified by chromatography.
-
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
C-S Coupling (Thiolation)
Palladium-catalyzed C-S coupling provides a direct route to aryl thioethers from aryl halides and thiols.
General Experimental Protocol:
A specific protocol for this compound is not available in the search results. A general procedure is outlined below.
-
Reagents:
-
This compound (1.0 equiv)
-
Thiol (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., DPEPhos, Xantphos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) (1.5-2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Add the solvent, this compound, and the thiol.
-
Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by chromatography.
-
Experimental Workflow
The general workflow for these palladium-catalyzed cross-coupling reactions is illustrated below.
References
- 1. rsc.org [rsc.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes: Grignard Reaction with Ethyl 2-Bromo-4-methoxybenzoate for Pharmaceutical Intermediate Synthesis
Abstract
This document provides detailed application notes and experimental protocols for the Grignard reaction involving Ethyl 2-Bromo-4-methoxybenzoate. This reaction is a critical carbon-carbon bond-forming strategy for synthesizing highly functionalized 2-aroyl-4-methoxybenzoic acid derivatives, which are valuable intermediates in drug discovery and development. The inherent challenge of utilizing a substrate containing an ester functionality is addressed by employing low-temperature techniques to prevent self-condensation and other side reactions. Two primary protocols are presented: the use of highly activated Rieke magnesium and the Halogen-Magnesium (Br/Mg) exchange method. These methods offer high yields and excellent functional group tolerance, making them suitable for complex molecule synthesis.
Introduction
Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] However, their high reactivity and strong basicity can limit their application on substrates bearing sensitive functional groups, such as esters. The Grignard reaction with this compound presents a classic challenge: the newly formed organomagnesium compound can readily attack the ester group of an unreacted starting material molecule.
To overcome this, specialized low-temperature protocols have been developed. These methods either use highly reactive magnesium at very low temperatures (-78 °C) to ensure rapid formation of the Grignard reagent before it can react with itself, or employ a halogen-magnesium exchange reaction, which can proceed under milder conditions and often exhibits greater functional group compatibility.[2][3] The resulting Grignard reagent can then be trapped with various electrophiles to produce substituted benzophenone derivatives, a scaffold known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5]
Reaction Protocols
Two robust methods are detailed below for the preparation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.
Protocol 1: Low-Temperature Formation with Activated Magnesium (Rieke® Magnesium)
This protocol is based on the work of Rieke and coworkers, which demonstrates that highly activated magnesium can facilitate Grignard reagent formation from functionalized aryl bromides at extremely low temperatures, thus minimizing side reactions.[2][6]
Materials:
-
This compound
-
Activated Magnesium (Rieke® Magnesium)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde, Benzoyl Chloride)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4 or Na2SO4
-
All glassware must be flame-dried under an inert atmosphere (Argon or Nitrogen).
Procedure:
-
Under an inert atmosphere, add Activated Magnesium (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Add anhydrous THF to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred magnesium suspension over 15-20 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture for an additional 30 minutes at -78 °C to ensure complete formation of the Grignard reagent.[2]
-
Dissolve the chosen electrophile (e.g., Benzaldehyde, 1.1 equivalents) in anhydrous THF and add it dropwise to the Grignard solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of pre-cooled saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Halogen-Magnesium Exchange using iPrMgCl·LiCl
The use of "turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) allows for a rapid and efficient bromine-magnesium exchange at low temperatures. This method is highly tolerant of functional groups like esters.[3][7]
Materials:
-
This compound
-
iPrMgCl·LiCl solution in THF (commercially available)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., 4-Chlorobenzoyl chloride)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4 or Na2SO4
-
All glassware must be flame-dried under an inert atmosphere (Argon or Nitrogen).
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask.
-
Cool the solution to the specified exchange temperature (typically between -20 °C and 0 °C).
-
Slowly add iPrMgCl·LiCl (1.1 equivalents) dropwise to the solution, maintaining the temperature.
-
Stir the reaction mixture for 30-60 minutes. The progress of the exchange can be monitored by quenching an aliquot and analyzing via GC-MS.
-
Once the exchange is complete, cool the solution to -20 °C (or lower, depending on the electrophile's reactivity).
-
Add the electrophile (1.2 equivalents), either neat or dissolved in anhydrous THF, dropwise to the newly formed Grignard reagent.
-
Stir the reaction for 1-3 hours at this temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Warm the mixture to room temperature and perform an aqueous workup as described in Protocol 1 (Steps 9-11).
Data Presentation
The following tables provide representative data for the Grignard reaction of this compound based on the protocols described. Yields are illustrative and may vary based on specific reaction conditions and scale.
Table 1: Representative Data for Protocol 1 (Activated Magnesium)
| Entry | Electrophile | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | -78 | 2 | Ethyl 2-(hydroxy(phenyl)methyl)-4-methoxybenzoate | 75-85 |
| 2 | Acetone | -78 | 1.5 | Ethyl 2-(2-hydroxypropan-2-yl)-4-methoxybenzoate | 80-90 |
| 3 | Benzoyl Chloride¹ | -78 | 2 | Ethyl 2-benzoyl-4-methoxybenzoate | 70-80 |
¹ Note: When using acid chlorides, the reaction is performed at low temperatures to favor ketone formation over tertiary alcohol by-products.[2]
Table 2: Representative Data for Protocol 2 (Halogen-Magnesium Exchange)
| Entry | Electrophile | Exchange Temp (°C) | Reaction Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 0 | -20 | 2 | Ethyl 2-((4-chlorophenyl)(hydroxy)methyl)-4-methoxybenzoate | 85-95 |
| 2 | Cyclohexanone | 0 | -20 | 2 | Ethyl 2-(1-hydroxycyclohexyl)-4-methoxybenzoate | 88-96 |
| 3 | Allyl Bromide | -10 | -10 | 3 | Ethyl 2-allyl-4-methoxybenzoate | 75-85 |
Visualizations
The following diagrams illustrate the experimental workflow, reaction mechanism, and a potential application pathway for the synthesized compounds.
Caption: General experimental workflow for the low-temperature Grignard reaction.
Caption: Logical flow of the Grignard reaction from starting material to final product.
Caption: Role of benzophenones as potential COX inhibitors in the inflammation cascade.
Applications in Drug Development
The products synthesized via this Grignard reaction, primarily 2-aroyl-4-methoxybenzoic acids, belong to the benzophenone class of compounds. Benzophenone is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological activities.[4]
-
Anti-inflammatory Agents: Many benzophenone derivatives, such as the NSAID Ketoprofen, exhibit potent anti-inflammatory activity.[8] This is often achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. The compounds synthesized through this protocol can be screened for COX-1 and COX-2 inhibitory activity, making them promising leads for new anti-inflammatory drugs.[8]
-
Anticancer Activity: The benzophenone framework is present in various compounds that have demonstrated significant cytotoxic activity against several cancer cell lines.[4][5] The derivatives can be further modified to optimize their efficacy and selectivity, potentially leading to new chemotherapeutic agents.
-
Other Therapeutic Areas: Derivatives of 2-aminobenzophenones are crucial intermediates for synthesizing heterocyclic compounds with diverse biological profiles, including acting as p38 MAP kinase inhibitors.[9] Furthermore, substituted benzoic acids are being explored as prodrugs for tuberculosis treatment and as intermediates for cardiotonic drugs.[10][11] The versatility of the Grignard reaction allows for the introduction of a wide range of substituents, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.
Conclusion
The Grignard reaction of this compound, when conducted under carefully controlled low-temperature conditions, is a powerful and versatile method for synthesizing complex pharmaceutical intermediates. The use of activated magnesium or halogen-magnesium exchange protocols successfully circumvents the challenges posed by the ester functional group, providing reliable access to a variety of 2-acyl-4-methoxybenzoic acid derivatives. These products serve as valuable building blocks for the discovery and development of new therapeutic agents across multiple disease areas, particularly in the fields of inflammation and oncology.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Selective halogen-magnesium exchange reaction via organomagnesium ate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedure for the Bromination of Ethyl 4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of ethyl 3-bromo-4-methoxybenzoate via the electrophilic aromatic bromination of ethyl 4-methoxybenzoate. The protocol is intended for laboratory personnel with a foundational understanding of organic synthesis techniques.
Introduction
The bromination of ethyl 4-methoxybenzoate is a classic example of an electrophilic aromatic substitution reaction.[1][2] The benzene ring of the substrate is activated by the electron-donating methoxy group (-OCH₃), which directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the ethyl ester group (-COOCH₂CH₃), the substitution occurs at one of the ortho positions. The ethyl ester group is a deactivating group, which may slightly reduce the reaction rate compared to anisole itself. The primary product of this reaction is ethyl 3-bromo-4-methoxybenzoate. This protocol details a common and effective method using N-Bromosuccinimide (NBS) as the bromine source.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol outlines the synthesis of ethyl 3-bromo-4-methoxybenzoate using N-Bromosuccinimide as a safe and easy-to-handle brominating agent.
Materials and Equipment
-
Reagents:
-
Ethyl 4-methoxybenzoate (C₁₀H₁₂O₃)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), reaction grade
-
Ethyl acetate (EtOAc), for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-methoxybenzoate (e.g., 2.0 g, 11.1 mmol).
-
Dissolve the starting material in acetonitrile (e.g., 25 mL).
-
Add N-Bromosuccinimide (NBS) (e.g., 2.1 g, 11.7 mmol, 1.05 equivalents) to the solution in one portion.
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
Use a suitable eluent system for TLC (e.g., 9:1 Hexanes:Ethyl Acetate) to observe the consumption of the starting material and the formation of a new, lower Rf product spot.
-
If the reaction is slow at room temperature, it can be gently heated to 40-50°C to facilitate completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase sequentially with:
-
50 mL of saturated aqueous sodium thiosulfate solution (to quench any remaining bromine).
-
50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any acid).
-
50 mL of brine (to remove excess water).
-
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, which may be a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[3]
-
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 4-methoxybenzoate | 2.0 g (11.1 mmol, 1.0 equiv) | Starting material |
| N-Bromosuccinimide (NBS) | 2.1 g (11.7 mmol, 1.05 equiv) | Brominating agent |
| Solvent | ||
| Acetonitrile | 25 mL | Reaction solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature (or 40-50°C) | Gentle heating may be required. |
| Time | 2-6 hours | Monitor by TLC. |
| Product Information | ||
| Product Name | Ethyl 3-bromo-4-methoxybenzoate | CAS: 460079-82-7[4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | |
| Molecular Weight | 259.10 g/mol | |
| Expected Yield | 80-95% | Yields are dependent on reaction scale and purification efficiency. |
| Appearance | White to off-white solid |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the bromination of ethyl 4-methoxybenzoate.
Experimental Workflow
Caption: Workflow for the synthesis and purification of ethyl 3-bromo-4-methoxybenzoate.
Alternative "Green" Protocol
An environmentally safer method involves the in-situ generation of bromine from ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in acetic acid.[5][6]
-
Procedure Outline: Dissolve ethyl 4-methoxybenzoate (1 equiv.) and ammonium bromide (1.1 equiv.) in acetic acid. Add 30% hydrogen peroxide (1.1 equiv.) dropwise while stirring at room temperature.[5] The reaction is monitored by TLC, and the work-up is similar to the NBS procedure.
-
Consideration: While this method avoids halogenated solvents and reagents, its effectiveness can be lower for substrates with electron-withdrawing groups.[5] Therefore, reaction times may be longer, or heating might be necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS) is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Handle with care.
-
Hydrogen peroxide is a strong oxidant. Avoid contact with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. 460079-82-7 | Ethyl 3-bromo-4-methoxybenzoate | Tetrahedron [thsci.com]
- 5. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
Application of Ethyl 2-Bromo-4-methoxybenzoate in the Synthesis of Thermotropic Liquid Crystals
Introduction: Ethyl 2-Bromo-4-methoxybenzoate is a substituted aromatic ester that serves as a valuable building block in the synthesis of functional materials, particularly thermotropic liquid crystals. Its molecular structure, featuring a rigid phenyl ring functionalized with bromo, methoxy, and ethyl ester groups, provides a versatile platform for the design and synthesis of calamitic (rod-shaped) liquid crystals. These materials exhibit mesophases—intermediate states of matter between crystalline solids and isotropic liquids—that are sensitive to temperature, making them suitable for applications in displays, sensors, and optical devices.
The presence of the bromo substituent allows for further molecular elaboration through cross-coupling reactions, while the methoxy and ethyl ester groups influence the molecule's polarity, flexibility, and ultimately, its liquid crystalline properties. This application note will detail a synthetic protocol for a homologous series of liquid crystals derived from this compound and present their mesomorphic properties.
I. Synthesis of a Homologous Series of 4-(4-n-Alkoxybenzoyloxy)-2-bromobenzoates
A common strategy to induce liquid crystalline behavior is to attach flexible alkyl chains to a rigid molecular core. In this example, a homologous series of 4-(4-n-alkoxybenzoyloxy)-2-bromobenzoates can be synthesized from this compound. The synthesis involves two key steps: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification with a series of 4-n-alkoxyphenols.
Experimental Protocols
Step 1: Hydrolysis of this compound to 2-Bromo-4-methoxybenzoic Acid
-
Materials:
-
This compound
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.5 equivalents) in water to the flask.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in distilled water and acidify with concentrated HCl until the pH is approximately 2.
-
The precipitate of 2-Bromo-4-methoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
-
Step 2: Esterification with 4-n-Alkoxyphenols to Yield 4-(4-n-Alkoxybenzoyloxy)-2-bromobenzoates
-
Materials:
-
2-Bromo-4-methoxybenzoic acid (from Step 1)
-
4-n-Alkoxyphenols (homologous series, e.g., n = 4, 6, 8, 10, 12)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve 2-Bromo-4-methoxybenzoic acid (1 equivalent), a 4-n-alkoxyphenol (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane mixture).
-
II. Characterization and Mesomorphic Properties
The synthesized homologous series of 4-(4-n-alkoxybenzoyloxy)-2-bromobenzoates can be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, and elemental analysis to confirm their molecular structures. The liquid crystalline properties are typically investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Data Presentation
The transition temperatures and enthalpy changes for a hypothetical homologous series are summarized in the table below. These values are representative of the types of data obtained for such calamitic liquid crystals.
| n-Alkyl Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Enthalpy of Fusion (ΔH, kJ/mol) |
| 4 | 110 | 125 | 25.8 |
| 6 | 105 | 138 | 28.2 |
| 8 | 98 | 145 | 30.5 |
| 10 | 95 | 142 | 32.1 |
| 12 | 92 | 135 | 34.0 |
Note: The specific mesophase (Nematic, Smectic A, Smectic C, etc.) would be identified by the characteristic textures observed under POM.
III. Visualizations
Experimental Workflow
The overall synthetic strategy can be visualized as a two-step process.
Caption: Synthetic workflow for the preparation of calamitic liquid crystals.
Logical Relationship of Molecular Structure to Liquid Crystalline Properties
The formation of a liquid crystalline phase is highly dependent on the molecular structure. The key components of the synthesized molecules contribute to their mesomorphic behavior in a predictable manner.
Application Notes: Synthesis and Utility of a Bioactive FAK Inhibitor Derived from Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis of a potent and selective Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, utilizing Ethyl 2-Bromo-4-methoxybenzoate as a key starting material. The document provides a comprehensive overview of the inhibitor's biological activity, mechanism of action, and detailed, plausible synthetic protocols.
Introduction to GSK2256098
GSK2256098 is a reversible and ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of FAK is common in various solid tumors, making it a compelling target for cancer therapy.[3][4] GSK2256098 has demonstrated significant preclinical and clinical activity, inhibiting tumor growth and inducing apoptosis in various cancer models.[5][6]
Biological Activity and Mechanism of Action
GSK2256098 exhibits potent inhibition of FAK with an apparent Ki of 0.4 nM.[5] It effectively suppresses FAK autophosphorylation at tyrosine 397 (Y397), a critical step in its activation.[4][5] Inhibition of FAK-Y397 phosphorylation by GSK2256098 has been observed in various cancer cell lines at nanomolar concentrations.
Table 1: In Vitro Activity of GSK2256098 in Cancer Cell Lines [5][7]
| Cell Line | Cancer Type | IC50 (nM) |
| U87MG | Glioblastoma | 8.5 |
| A549 | Lung Cancer | 12 |
| OVCAR8 | Ovarian Cancer | 15 |
By inhibiting FAK, GSK2256098 modulates downstream signaling pathways crucial for cancer cell survival and proliferation, primarily the PI3K/Akt and ERK pathways.[4][5] This disruption of pro-survival signaling ultimately leads to the induction of apoptosis, mediated through the caspase-9/PARP pathway.[5]
Signaling Pathway
The mechanism of action of GSK2256098 involves the inhibition of FAK, which is a key mediator of signals from integrins and growth factor receptors. This inhibition prevents the downstream activation of critical pro-survival and proliferative signaling cascades.
Caption: FAK signaling pathway and the inhibitory action of GSK2256098.
Synthetic Route from this compound
The synthesis of GSK2256098 from this compound involves a multi-step process to construct the key 2-amino-N-methoxybenzamide intermediate, followed by coupling with the pyrazolyl-pyridine moiety. The proposed synthetic workflow is outlined below.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis routes of Ethyl benzoate [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Ethyl 2-Bromo-4-methoxybenzoate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-Bromo-4-methoxybenzoate and its analogs are versatile synthetic building blocks in the field of organic chemistry, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals. The strategic placement of a bromine atom, a methoxy group, and an ethyl ester on a benzene ring offers a multitude of synthetic possibilities. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy and ester functionalities can be retained or further transformed, providing a platform for diversification and the introduction of additional complexity.
While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its close analog, Methyl 4-bromo-2-methoxybenzoate, has been employed as a key intermediate in the synthesis of various bioactive molecules.[1][2] This highlights the potential of this class of reagents in constructing elaborate molecular frameworks. This document will focus on the application of these bromo-methoxy-benzoate scaffolds in key synthetic transformations, providing protocols and conceptual frameworks for their use in research and development.
Key Synthetic Applications
The primary utility of this compound and its analogs lies in their participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and are widely used in the pharmaceutical and agrochemical industries.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide. This compound is an excellent substrate for such reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position.
Conceptual Workflow for a Suzuki-Miyaura Coupling Reaction:
Caption: Conceptual workflow of a Suzuki-Miyaura coupling reaction.
Synthesis of Bioactive Scaffolds
Bromo-methoxy-benzoate derivatives are valuable precursors for the synthesis of various heterocyclic scaffolds that form the core of many biologically active compounds.
Application in the Synthesis of Fluralaner Intermediate:
One practical application involves the synthesis of a key intermediate for Fluralaner, a potent insecticide and acaricide. The synthesis starts with 4-bromo-2-methylbenzoic acid, which is first esterified and then subjected to a palladium-catalyzed reaction.
Experimental Protocol: Synthesis of Methyl 4-acetyl-2-methylbenzoate (A Fluralaner Intermediate Analog)
This protocol is adapted from a patented procedure for a related compound and illustrates the type of transformations possible.
-
Esterification of 4-bromo-2-methylbenzoic acid:
-
In a 500 mL single-neck flask, add 4-bromo-2-methylbenzoic acid (20 g, 93 mmol) and methanol (160 g).
-
Carefully add concentrated sulfuric acid (2 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, add ethyl acetate and water, and perform extraction twice.
-
Dry the combined organic layers with anhydrous sodium sulfate and concentrate to obtain the methyl 4-bromo-2-methylbenzoate as a white solid.
-
-
Palladium-Catalyzed Acetylation (Illustrative transformation):
-
While the patent describes a reaction with vinylboronic acid, a conceptual Heck-type reaction with a vinyl ether followed by hydrolysis illustrates the C-C bond formation.
-
To a solution of methyl 4-bromo-2-methylbenzoate in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N).
-
Add ethyl vinyl ether.
-
Heat the reaction mixture under an inert atmosphere.
-
After the reaction, the resulting enol ether can be hydrolyzed with aqueous acid to yield the acetyl group.
-
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 4-bromo-2-methylbenzoic acid | 215.04 | 20 | 93 | - |
| Methyl 4-bromo-2-methylbenzoate | 229.07 | - | - | (Not specified in source) |
Conclusion
This compound and its analogs are valuable and versatile intermediates in organic synthesis. Their ability to participate in a variety of cross-coupling reactions makes them key building blocks for the construction of complex molecules, including pharmaceuticals and agrochemicals. The provided protocols and conceptual workflows serve as a guide for researchers to harness the synthetic potential of this class of compounds in their drug discovery and development endeavors. The strategic use of these building blocks can significantly shorten synthetic routes and enable the efficient production of novel chemical entities.
References
Application Notes and Protocols: Derivatization of Ethyl 2-Bromo-4-methoxybenzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-4-methoxybenzoate is a versatile scaffold for the synthesis of a diverse library of compounds for biological screening. The presence of a bromo substituent on the aromatic ring allows for a variety of cross-coupling reactions, enabling the introduction of a wide range of functionalities. This opens the door to exploring the structure-activity relationships of novel benzoate derivatives and identifying potential lead compounds for drug discovery. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods are well-established for their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] This reaction is ideal for introducing various aryl and heteroaryl substituents at the 2-position of the benzoate scaffold.
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a ligand like XPhos (0.04 mmol, 4 mol%).
-
Solvent and Base: Add a suitable solvent system, for example, a mixture of THF and water (4:1, 5 mL), and a base such as K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This method is employed to introduce alkyne functionalities, which can serve as handles for further chemical modifications or as key structural elements in biologically active molecules.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).
-
Solvent and Base: Add a degassed solvent such as triethylamine (5 mL) which also acts as the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Alkyne: Add the terminal alkyne (1.1 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-60°C if the reaction is sluggish. Monitor by TLC.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the alkynyl-substituted benzoate derivative.
Biological Screening Protocols
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Here, we provide protocols for two common in vitro assays: the MTT assay for cytotoxicity and the DPPH assay for antioxidant activity.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
-
Cell Seeding: Seed cells (e.g., a cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
DPPH Assay for Antioxidant Activity Screening
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the free radical scavenging activity of compounds.[10][11][12]
-
Sample Preparation: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., methanol or ethanol) at various concentrations.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in tables for easy comparison and analysis. Below are example tables for hypothetical derivatives.
Table 1: Cytotoxicity of Ethyl 2-Aryl-4-methoxybenzoate Derivatives (Hypothetical Data)
| Compound ID | Aryl Substituent | IC₅₀ (µM) against MCF-7 |
| ED-01 | Phenyl | > 100 |
| ED-02 | 4-Fluorophenyl | 75.2 |
| ED-03 | 4-Methoxyphenyl | 52.8 |
| ED-04 | 2-Thienyl | 35.1 |
| Doxorubicin | (Positive Control) | 0.8 |
Table 2: Antioxidant Activity of Ethyl 2-Alkynyl-4-methoxybenzoate Derivatives (Hypothetical Data)
| Compound ID | Alkynyl Substituent | DPPH Scavenging EC₅₀ (µM) |
| AD-01 | Phenylethynyl | 98.5 |
| AD-02 | (Trimethylsilyl)ethynyl | > 200 |
| AD-03 | 3-Hydroxyprop-1-yn-1-yl | 45.3 |
| AD-04 | Cyclohexylethynyl | 150.7 |
| Ascorbic Acid | (Positive Control) | 15.2 |
Visualizations
Workflow for Derivatization and Screening
Caption: Workflow from starting material to lead compound identification.
Signaling Pathway Inhibition (Hypothetical)
Caption: Hypothetical mechanism of action for an active derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Flow Chemistry Applications of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential flow chemistry applications of Ethyl 2-Bromo-4-methoxybenzoate, a versatile building block in organic synthesis. The protocols detailed below are based on established continuous flow methodologies for analogous aryl bromides and are intended to serve as a starting point for reaction optimization and library synthesis. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation, making it a powerful tool in modern drug discovery and development.[1]
Suzuki-Miyaura Cross-Coupling Reactions in Continuous Flow
The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation. In a continuous flow setup, the use of packed-bed reactors with heterogeneous catalysts can facilitate product purification and catalyst recycling.
Application Note:
Flow-based Suzuki-Miyaura couplings of this compound with various boronic acids or esters can be efficiently performed using a packed-bed reactor containing an immobilized palladium catalyst. This approach allows for the rapid synthesis of a library of biaryl compounds, which are common motifs in pharmaceutical agents. The use of a flow system minimizes the exposure to potentially hazardous reagents and allows for safe operation at elevated temperatures and pressures, often leading to significantly reduced reaction times compared to batch processing.[2][3]
Experimental Protocol (Representative):
Objective: To synthesize Ethyl 4-methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylate via a continuous flow Suzuki-Miyaura coupling.
Reagents and Solutions:
-
Solution A (Aryl Halide): this compound (0.5 M) and N,N'-diisopropylethylamine (DIPEA) (1.0 M) in a 2:1 mixture of ethanol and water.
-
Solution B (Boronic Acid): (4-methylphenyl)boronic acid (0.6 M) in a 2:1 mixture of ethanol and water.
-
Catalyst: A packed-bed reactor column (e.g., 10 cm x 6.6 mm) containing a silica-based Pd catalyst (e.g., SPM3Pd).[4]
Flow System Setup:
-
Configure a two-pump flow reactor system.
-
Pump A is designated for the aryl halide solution (Solution A).
-
Pump B is designated for the boronic acid solution (Solution B).
-
The outputs of both pumps are connected to a T-mixer before entering the heated packed-bed catalyst column.
-
A back-pressure regulator (BPR) is placed after the reactor to maintain a constant pressure.
-
The output from the BPR is directed to a collection vessel.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Flow Rate (Pump A) | 0.2 mL/min |
| Flow Rate (Pump B) | 0.2 mL/min |
| Total Flow Rate | 0.4 mL/min |
| Residence Time | 2.5 min |
| Reactor Temperature | 100 °C |
| System Pressure | 10 bar |
Procedure:
-
Prime the pumps and the system with the reaction solvent.
-
Set the reactor temperature and system pressure.
-
Once the system has stabilized, switch the pump inlets to the reagent solutions (Solutions A and B).
-
Collect the product stream after the system has reached a steady state.
-
The collected solution can be analyzed by LC-MS to determine conversion.
-
For isolation, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Data Presentation:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Flow
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Residence Time | Conversion (%) |
| 3-bromopyridine | Phenylboronic acid | SPM3Pd | DIPEA | EtOH/H₂O/DME | 110 | 2.5 min | >99 |
| 4-bromophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 60 min | >99 |
Note: Data is based on analogous systems and serves as a starting point for optimization with this compound.[2][4]
Visualization:
Caption: Workflow for a continuous flow Suzuki-Miyaura coupling.
Sonogashira Coupling Reactions in Continuous Flow
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry.
Application Note:
Continuous flow Sonogashira coupling of this compound with terminal alkynes can be performed using a heated capillary reactor with a homogeneous or immobilized palladium catalyst.[5] Flow conditions allow for rapid screening of catalysts and reaction parameters to optimize the synthesis of desired substituted phenylacetylenes. The enhanced safety of flow reactors is particularly advantageous when working with potentially unstable alkynes.
Experimental Protocol (Representative):
Objective: To synthesize Ethyl 4-methoxy-2-(phenylethynyl)benzoate via a continuous flow Sonogashira coupling.
Reagents and Solutions:
-
Solution A: this compound (0.5 M), Phenylacetylene (0.6 M), and Triethylamine (1.5 M) in THF.
-
Catalyst Solution B: Pd(PPh₃)₄ (0.025 M) and CuI (0.05 M) in THF.
Flow System Setup:
-
Utilize a two-pump flow system.
-
Pump A for the reagent solution (Solution A).
-
Pump B for the catalyst solution (Solution B).
-
The outputs are combined in a T-mixer and flow through a heated reactor coil (e.g., PFA tubing).
-
A back-pressure regulator is used to maintain pressure.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Flow Rate (Pump A) | 0.9 mL/min |
| Flow Rate (Pump B) | 0.1 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Residence Time | 10 min |
| Reactor Temperature | 100 °C |
| System Pressure | 10 bar |
Procedure:
-
Prime the system with THF.
-
Set the desired temperature and pressure.
-
Introduce the reagent and catalyst solutions into the flow system.
-
Collect the product stream and analyze by GC-MS or LC-MS for conversion.
-
The product can be isolated after solvent evaporation and purification.
Data Presentation:
Table 2: Representative Conditions for Sonogashira Coupling in Flow
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Residence Time |
| 4-iodo-anisole | Phenylacetylene | FibreCat® 1001 | NaOH | Methanol | 100 | 10 min |
| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25 | Not specified |
| 4-bromo-anisole | Phenylacetylene | PdCl₂(PPh₃)₂ DVB | NaOH | Methanol | 100 | 10 min |
Note: This data, from analogous substrates, provides a basis for developing a protocol for this compound.[5][6]
Visualization:
Caption: Workflow for a continuous flow Sonogashira coupling.
Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.
Application Note:
The continuous flow Buchwald-Hartwig amination of this compound with a variety of amines can be achieved using a heated flow reactor. The use of soluble organic bases like DBU can prevent clogging issues often encountered with inorganic bases in flow systems.[7] This methodology allows for the efficient and scalable synthesis of N-aryl products.
Experimental Protocol (Representative):
Objective: To synthesize Ethyl 2-(phenylamino)-4-methoxybenzoate via a continuous flow Buchwald-Hartwig amination.
Reagents and Solutions:
-
Reagent Solution: this compound (1 eq), Aniline (1 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 eq), and Xantphos Pd G3 (5 mol%) in a mixture of MeCN/PhMe.[7]
Flow System Setup:
-
A single-pump flow system can be used to deliver the pre-mixed reagent solution.
-
The solution is pumped through a heated stainless-steel reactor coil.
-
A back-pressure regulator maintains the system pressure.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Total Flow Rate | 0.0167 mL/min |
| Reactor Volume | 1 mL |
| Residence Time | 60 min |
| Reactor Temperature | 140 °C |
| System Pressure | 15 bar |
Procedure:
-
Prepare the homogeneous reagent solution.
-
Prime the flow system with the reaction solvent.
-
Set the reactor temperature and pressure.
-
Pump the reagent solution through the reactor.
-
Collect the product stream and analyze for conversion.
-
Isolate the product via standard workup and purification procedures.
Data Presentation:
Table 3: Representative Conditions for Buchwald-Hartwig Amination in Flow
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Residence Time |
| 4-bromoacetophenone | Morpholine | Xantphos Pd G3 | DBU | MeCN/PhMe | 140 | 60 min |
| 2-bromopyridine | Aniline | Xantphos Pd G3 | DBU | MeCN/PhMe | 140 | 60 min |
Note: These examples with a soluble organic base demonstrate a viable strategy for the flow amination of this compound.[7]
Visualization:
Caption: Workflow for a single-solution continuous flow Buchwald-Hartwig amination.
Lithiation-Borylation in Continuous Flow
The lithiation-borylation sequence is a powerful method for the preparation of boronic acids from aryl halides, which are key intermediates for subsequent Suzuki-Miyaura couplings.
Application Note:
A continuous flow process for the lithiation-borylation of this compound can be performed using a microreactor system. This "flash chemistry" approach allows for the generation and immediate trapping of the unstable aryllithium intermediate at non-cryogenic temperatures, which is often challenging in batch.[8] The resulting boronic ester can be used directly in a subsequent telescoped flow reaction, such as a Suzuki coupling.[9]
Experimental Protocol (Representative):
Objective: To synthesize Ethyl 2-(dihydroxyboranyl)-4-methoxybenzoate via a continuous flow lithiation-borylation.
Reagents and Solutions:
-
Solution A: this compound in THF.
-
Solution B: n-Butyllithium (n-BuLi) in hexanes.
-
Solution C: Triisopropyl borate in THF.
Flow System Setup:
-
A three-pump microreactor system is required.
-
Pump A for the aryl bromide solution.
-
Pump B for the n-BuLi solution.
-
Pump C for the borate solution.
-
Solutions A and B are mixed in a T-mixer and flow through a short residence time reactor for the lithium-halogen exchange.
-
The resulting aryllithium species is then immediately mixed with Solution C in a second T-mixer and flows through a second reactor for the borylation.
-
The reaction is then quenched by introducing an aqueous solution.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Reactor 1 Residence Time | < 1 s |
| Reactor 2 Residence Time | ~5 s |
| Temperature | 0 °C |
Procedure:
-
Cool the reactor system to the desired temperature.
-
Prime the pumps with their respective solvents.
-
Introduce the reagent solutions into the microreactor system.
-
The output stream is quenched with an aqueous acid solution.
-
The product can be extracted and isolated.
Data Presentation:
Table 4: Representative Conditions for Lithiation-Borylation in Flow
| Aryl Bromide | Lithiation Agent | Borylation Agent | Temp (°C) | Residence Time (Lithiation) |
| 4-bromoanisole | n-BuLi | B(OiPr)₃ | -78 to 20 | < 1 s |
| 2-bromobenzonitrile | n-BuLi | B(OiPr)₃ | 20 | Not specified |
Note: These examples highlight the feasibility of performing lithiation-borylation of aryl bromides in flow at non-cryogenic temperatures.[3][10]
Visualization:
Caption: Workflow for a continuous flow lithiation-borylation sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vapourtec.com [vapourtec.com]
- 5. thalesnano.com [thalesnano.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Ethyl 2-Bromo-4-methoxybenzoate
Welcome to the technical support center for optimizing Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of reactions involving Ethyl 2-Bromo-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki coupling reactions with electron-rich aryl bromides like this compound can stem from several factors. The primary culprits are often inefficient catalyst activation, suboptimal choice of ligand or base, competing side reactions such as dehalogenation and homocoupling, and issues with reagent quality or reaction setup.[1][2] Ensuring your solvent is thoroughly degassed is a critical first step to prevent catalyst degradation and homocoupling of the boronic acid partner.[2]
Q2: How do I choose the right palladium catalyst and ligand for this specific substrate?
A2: For electron-rich aryl bromides, the oxidative addition step can be sluggish. Therefore, using a pre-catalyst that readily generates the active Pd(0) species is beneficial.[2] Ligand choice is critical; bulky, electron-rich phosphine ligands are generally recommended to promote both oxidative addition and reductive elimination. Ligands like SPhos and XPhos have shown excellent performance in similar systems.[3] It is advisable to screen a few different ligands to find the optimal one for your specific boronic acid partner.
Q3: Which base and solvent system is most effective for the Suzuki coupling of this compound?
A3: The choice of base is crucial for the transmetalation step. Inorganic bases are most common. While potassium carbonate (K₂CO₃) is widely used, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly improve yields, especially with more challenging substrates.[4][5] A screening of different bases is often a valuable optimization step.[4] For solvents, a mixture of an organic solvent like dioxane, THF, or toluene with water is common, as water can aid in the dissolution of the base.[5][6] However, the optimal solvent system can be substrate-dependent and may require screening.[3]
Q4: I am observing significant amounts of a dehalogenated side product (Ethyl 4-methoxybenzoate). How can I minimize this?
A4: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[1] This can occur if the palladium hydride species is formed. To minimize this, ensure your reaction is performed under strictly inert conditions. Using a stronger base or a different solvent system can sometimes disfavor the pathways leading to dehalogenation. Additionally, using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol boronate), can sometimes lead to cleaner reactions.[2]
Q5: How can I prevent the homocoupling of my boronic acid coupling partner?
A5: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to oxidative coupling catalyzed by palladium.[1] Thoroughly degassing your solvents and reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles is essential.[5] Using a slight excess of the boronic acid can also help to drive the desired cross-coupling reaction to completion and minimize the relative amount of homocoupled product.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the Suzuki coupling of this compound.
References
- 1. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the bromination of ethyl 4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the bromination of ethyl 4-methoxybenzoate. The information is targeted towards researchers, scientists, and drug development professionals to help anticipate and address challenges in this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of ethyl 4-methoxybenzoate?
The major product is ethyl 3-bromo-4-methoxybenzoate. The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group. Due to the steric hindrance from the methoxy group, the electrophilic bromine will preferentially add to the position ortho to the methoxy group and meta to the ethyl ester group.
Q2: What are the most common side products in this reaction?
The most common side products are the ortho-isomer (ethyl 2-bromo-4-methoxybenzoate) and di-brominated products (e.g., ethyl 3,5-dibromo-4-methoxybenzoate). The formation of these byproducts is due to the high activation of the aromatic ring by the methoxy group.
Q3: What brominating agents are typically used for this transformation?
Commonly used brominating agents include molecular bromine (Br₂) in a solvent like acetic acid, and N-Bromosuccinimide (NBS), which is often considered a milder and more selective reagent.[1]
Q4: Can oxidation of the aromatic ring be a side reaction?
For highly activated aromatic rings, oxidation can be a potential side reaction, especially with stronger brominating agents or harsher reaction conditions.[1][2]
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product and byproducts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time or temperature. Ensure the brominating agent is of good quality. |
| Product loss during workup or purification. | Optimize the extraction and purification steps. Recrystallization or column chromatography can be used for purification. | |
| Formation of a significant amount of the ortho-isomer | The methoxy group is a strong ortho, para-director. | Use a bulkier brominating agent or a different solvent system to increase steric hindrance at the ortho position. N-Bromosuccinimide (NBS) in a non-polar solvent may offer higher selectivity.[3] |
| Presence of di-brominated products | The aromatic ring is highly activated, leading to a second bromination. | Use a milder brominating agent like NBS.[1] Carefully control the stoichiometry by adding the brominating agent slowly and using no more than one equivalent. Running the reaction at a lower temperature can also help. |
| Benzylic bromination instead of aromatic bromination | Incorrect reaction conditions. | Aromatic bromination is an electrophilic substitution. Benzylic bromination is a radical reaction that is promoted by light (UV) or a radical initiator.[4] Ensure the reaction is run in the dark and without any radical initiators. |
| Reaction does not start | Poor quality of reagents. | Use fresh, high-purity brominating agent and dry solvent. |
| Insufficient activation. | While the methoxy group is activating, a Lewis acid catalyst can be used if needed, but this may also increase the rate of side reactions. |
Quantitative Data on Product Distribution
| Substrate | Brominating Agent/Solvent | Desired Product (Yield) | Ortho-Isomer (Yield) | Di-bromo Product (Yield) | Reference |
| Anisole | NBS / Acetonitrile | 4-Bromoanisole (96%) | Not Detected | Not Reported | [3] |
Note: This data is for anisole and should be considered as a general guide. The actual product distribution for ethyl 4-methoxybenzoate may vary based on the specific reaction conditions.
Experimental Protocols
The following is a representative protocol for the bromination of ethyl 4-methoxybenzoate based on general procedures for similar activated aromatic compounds.
Materials:
-
Ethyl 4-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve ethyl 4-methoxybenzoate (1 equivalent) in DMF or acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing water and DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ethyl 3-bromo-4-methoxybenzoate.
Visualizations
Caption: Mechanism of Electrophilic Aromatic Bromination.
References
- 1. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]
- 2. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 4. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2-Bromo-4-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-Bromo-4-methoxybenzoate from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The nature of impurities largely depends on the synthetic route employed. A common method for introducing the bromo group at the 2-position is the Sandmeyer reaction, starting from Ethyl 4-amino-2-methoxybenzoate. In this case, potential byproducts include:
-
Ethyl 4-amino-2-methoxybenzoate: Unreacted starting material.
-
Ethyl 2-hydroxy-4-methoxybenzoate: Formed due to the reaction of the diazonium salt intermediate with water. This is often a significant byproduct in Sandmeyer reactions.[1][2]
-
Azo compounds: Formed by the coupling of the diazonium salt with an activated aromatic ring.
-
Other regioisomers: Depending on the specificity of the bromination reaction, trace amounts of other brominated isomers might be present.
Q2: My crude product is a dark oil. What is the likely cause and how can I purify it?
A2: A dark-colored crude product often indicates the presence of polymeric or highly conjugated byproducts, which can arise from side reactions of the diazonium salt intermediate. The recommended method for removing these colored impurities is column chromatography on silica gel.
Q3: I am having trouble separating the product from a close-running impurity on TLC. What can I do?
A3: If you are observing a co-eluting spot on your Thin Layer Chromatography (TLC) plate, consider the following troubleshooting steps:
-
Optimize the solvent system: Experiment with different solvent polarities. A common eluent for this compound is a mixture of ethyl acetate and hexanes. Try a shallower gradient of the more polar solvent.
-
Try a different solvent system: If hexane/ethyl acetate is not effective, consider other solvent combinations such as dichloromethane/hexanes or toluene/ethyl acetate.
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina.
-
Consider recrystallization: If the impurity is present in a smaller amount, recrystallization may be an effective purification method.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be a suitable method for purifying this compound, especially for removing minor impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic esters, common recrystallization solvents include:
-
Ethanol
-
Methanol
-
Hexanes or Heptane
-
Toluene
-
A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes.
It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one for your specific crude product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Possible Cause | Solution |
| Product is still on the column. | Flush the column with a more polar solvent (e.g., 100% ethyl acetate) to elute any remaining product. |
| Product co-eluted with a non-UV active impurity. | Check fractions by another analytical method, such as NMR or mass spectrometry, if available. |
| Product degraded on the silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the eluent (e.g., 0.1-1%). |
| Improper packing of the column. | Ensure the column is packed uniformly to avoid channeling. |
Problem 2: Product is not crystallizing during recrystallization.
| Possible Cause | Solution |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Solution cooled too quickly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. |
| Presence of significant impurities inhibiting crystallization. | Purify the crude product by column chromatography before attempting recrystallization. |
| "Oiling out" instead of crystallization. | Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization. Alternatively, try a different recrystallization solvent. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the slurry: In a beaker, add silica gel to a small amount of the initial eluent (e.g., 98:2 hexanes:ethyl acetate). Swirl to create a uniform slurry.
-
Pack the column: Pour the slurry into the column. Allow the solvent to drain until it is just above the silica bed.
-
Load the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the sample to the top of the silica bed.
-
Elute the column: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the product.
-
Collect and analyze fractions: Collect fractions and monitor the separation using TLC.
-
Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary:
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Initial Eluent | 98:2 to 95:5 (Hexanes:Ethyl Acetate) |
| Final Eluent | 90:10 to 80:20 (Hexanes:Ethyl Acetate) |
| Typical Rf of Product | ~0.3-0.4 in 90:10 Hexanes:Ethyl Acetate |
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Logical Relationship Diagram:
Caption: Logical steps in the recrystallization process.
Materials:
-
Recrystallization solvent (e.g., ethanol, methanol, or hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Cool the solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the product: Dry the purified crystals in a vacuum oven or air dry.
Quantitative Data Summary:
| Solvent | Solubility (Qualitative) | Notes |
| Ethanol | High at boiling, moderate at RT | Good for single-solvent recrystallization. |
| Methanol | High at boiling, moderate at RT | Similar to ethanol. |
| Hexanes | Moderate at boiling, low at RT | Good for removing more polar impurities. |
| Ethanol/Water | High in hot ethanol, low in cold mixture | A good mixed-solvent system. |
| Ethyl Acetate/Hexanes | Soluble in ethyl acetate, less in hexanes | Can be used for mixed-solvent recrystallization. |
References
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzoates
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving substituted bromobenzoates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
General Issues
Q1: My cross-coupling reaction with a substituted bromobenzoate is not working (low or no yield). What are the first things I should check?
A1: When a cross-coupling reaction with a substituted bromobenzoate fails, start by verifying the integrity of your reagents and the reaction setup.
-
Reagent Quality: Ensure the purity of your bromobenzoate substrate, coupling partner (e.g., boronic acid, alkyne, amine), and solvent. Organoboron reagents, for instance, can degrade over time.
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degas your solvents thoroughly.[1]
-
Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some reactions with electron-deficient bromobenzoates may require higher temperatures to proceed.
Q2: I am observing the formation of "palladium black." What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to catalyst deactivation. This can be caused by:
-
Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center.
-
High Temperatures: Excessive heat can promote catalyst decomposition.
-
Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.[2]
To prevent this, you can:
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst.
-
Optimize reaction temperature: Avoid unnecessarily high temperatures.
-
Consider a different solvent: If you suspect the solvent is contributing to the issue, try an alternative like dioxane or toluene.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling of a bromobenzoate is giving low yield. The starting material is consumed, but I see byproducts. What are the likely side reactions?
A3: Common side reactions in Suzuki-Miyaura couplings, especially with bromobenzoates, include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, after oxidative addition.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often more prevalent if the catalytic cycle is slow, allowing for side reactions of the boronic acid to occur.
-
Ester Hydrolysis: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, particularly under basic conditions and in the presence of water.[3] Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) can mitigate this.[4]
Q4: How do I choose the right catalyst and ligand for a Suzuki-Miyaura coupling with a substituted bromobenzoate?
A4: The choice of catalyst and ligand is crucial for the success of Suzuki-Miyaura couplings with electron-deficient substrates like bromobenzoates.
-
Catalyst: Pre-formed palladium(II) precatalysts are often more stable and reliable than generating the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and stabilize the palladium center.[5] Ligands like XPhos, SPhos, and RuPhos are commonly used.
Below is a comparison of different catalyst/ligand systems for the coupling of methyl 4-bromobenzoate with a boronic ester.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| (TMEDA)Ni(o-tolyl)Cl | PPh₂Me | K₃PO₄ | Dioxane | 100 | 94 |
| (TMEDA)Ni(o-tolyl)Cl | DCPB | K₃PO₄ | Dioxane | 100 | 85 |
| (TMEDA)Ni(o-tolyl)Cl | PBn₃ | K₃PO₄ | Dioxane | 100 | 80 |
| (TMEDA)Ni(o-tolyl)Cl | PPh₂Me | K₂CO₃ | Dioxane | 100 | <10 |
| Data adapted from a high-throughput screening experiment.[6] |
Heck Reaction
Q5: My Heck reaction between a bromobenzoate and an alkene is sluggish and gives a mixture of regioisomers. How can I improve the reaction?
A5: Low reactivity and poor regioselectivity are common issues in Heck reactions.
-
Catalyst and Ligand: For electron-deficient aryl bromides, using a phosphine-free catalyst or a catalyst with bulky, electron-rich phosphine ligands can be beneficial.
-
Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate can be effective. The optimal base often needs to be determined empirically.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield.
Here is an example of optimizing the Heck reaction of bromobenzene with styrene, which provides insights applicable to bromobenzoates.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂/SBA-15/CCMet | Et₃N | DMF | 110 | 98 |
| Pd(OAc)₂/SBA-15/CCMet | K₂CO₃ | DMF | 110 | 85 |
| Pd(OAc)₂/SBA-15/CCMet | NaOAc | DMF | 110 | 73 |
| Data adapted from a study on a heterogeneous palladium catalyst.[7] |
Sonogashira Coupling
Q6: I am attempting a Sonogashira coupling with a bromobenzoate and a terminal alkyne, but the reaction is not proceeding. What are the common pitfalls?
A6: Failed Sonogashira couplings with aryl bromides are often due to issues with the oxidative addition step or catalyst deactivation.
-
Temperature: Reactions with aryl bromides, especially electron-deficient ones, often require higher temperatures (e.g., 80-100 °C) compared to aryl iodides.[8]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. However, copper-free conditions have also been developed and may be advantageous in some cases to avoid homocoupling of the alkyne (Glaser coupling).[9]
-
Ligand: The choice of phosphine ligand can significantly impact the reaction. If the standard triphenylphosphine (PPh₃) is not effective, consider trying more electron-rich and bulky ligands.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically required to deprotonate the alkyne. Ensure the base is pure and dry.
Q7: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this side product?
A7: Alkyne homocoupling is a common side reaction, particularly in the presence of copper and oxygen.
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it promotes Glaser coupling.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several have been developed that show good efficacy.[9]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.
Buchwald-Hartwig Amination
Q8: My Buchwald-Hartwig amination of a bromobenzoate with an amine is giving a low yield. What are the key parameters to optimize?
A8: The success of a Buchwald-Hartwig amination depends heavily on the interplay between the catalyst, ligand, and base.
-
Base Selection: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, for substrates with base-sensitive functional groups like esters, weaker bases such as cesium carbonate or potassium phosphate may be necessary to avoid side reactions like ester hydrolysis.[10]
-
Ligand Selection: A wide variety of specialized phosphine ligands have been developed for this reaction. For electron-deficient aryl bromides, bulky biarylphosphine ligands like XPhos or XantPhos are often effective.[11][12]
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Below is a table showing the optimization of the Buchwald-Hartwig amination of 4-bromobenzonitrile with benzamide, which shares electronic similarities with bromobenzoates.
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XantPhos | DBU | DMF | 100 | 83 |
| [Pd(cinnamyl)Cl]₂ | XantPhos | DBU | DMF | 100 | 87 (isolated) |
| Data adapted from a study using DBU as a homogeneous base.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a general method for screening different palladium catalysts and phosphine ligands for the Suzuki-Miyaura coupling of a substituted bromobenzoate with an arylboronic acid.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the substituted bromobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Cap the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.2 M) via syringe.
-
Catalyst Addition: In a separate glovebox, prepare stock solutions of the desired palladium precatalysts and ligands. Add the appropriate amounts of the catalyst and ligand solutions to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the conversion and yield of the desired product.
Protocol 2: General Procedure for Base Optimization in Buchwald-Hartwig Amination
This protocol outlines a method for screening different bases in the Buchwald-Hartwig amination of a substituted bromobenzoate.
-
Preparation: To an array of oven-dried reaction tubes, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: In a glovebox, add the substituted bromobenzoate (1.0 equiv), the amine (1.2 equiv), and the base to be screened (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 equiv) to each respective tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.5 M) to each tube.
-
Reaction: Seal the tubes and place them in a preheated aluminum block on a stirring plate. Stir the reactions at the desired temperature (e.g., 100 °C) for 16-24 hours.
-
Work-up and Analysis: After cooling, dilute the reaction mixtures with an organic solvent and filter through a short plug of silica gel. Analyze the filtrates by LC-MS or GC-MS to determine the product yield for each base.
Visual Troubleshooting Guides
Caption: General troubleshooting workflow for failed cross-coupling reactions.
Caption: Common issues and solutions for Suzuki-Miyaura coupling.
Caption: Logic for selecting appropriate ligands in the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Synthesis of Ethyl 2-Bromo-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-Bromo-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Due to the electronic properties of the starting material, direct bromination presents significant challenges in achieving high yields of the desired isomer. This guide provides answers to frequently asked questions, detailed experimental protocols for recommended synthetic routes, and troubleshooting advice to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of Ethyl 4-methoxybenzoate to produce this compound a low-yield reaction?
The directing effects of the substituents on the aromatic ring of Ethyl 4-methoxybenzoate are the primary reason for the low yield of the 2-bromo isomer. In electrophilic aromatic substitution reactions, the methoxy group (-OCH₃) is a strongly activating ortho-para director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself (positions 3, 5, and the already substituted 2-position). The ethyl ester group (-COOCH₂CH₃) is a deactivating meta director, directing incoming groups to the 3 and 5 positions.
Therefore, both groups electronically favor substitution at the 3 and 5 positions, making the desired substitution at the 2-position (ortho to the ester and meta to the methoxy group) electronically disfavored. The major side products of a direct bromination are typically Ethyl 3-Bromo-4-methoxybenzoate and Ethyl 3,5-Dibromo-4-methoxybenzoate.
Q2: What are the recommended strategies to improve the yield of this compound?
Given the challenges of direct bromination, a multi-step synthetic approach is the most effective strategy to achieve a higher yield of the desired product. The recommended route involves the following key transformations:
-
Nitration of a suitable precursor.
-
Reduction of the nitro group to an amine.
-
A Sandmeyer reaction to convert the amino group to a bromo group.
-
Esterification to obtain the final ethyl ester.
Alternatively, starting with a precursor that already has the desired 2-bromo-4-methoxy substitution pattern and then forming the ethyl ester is a viable strategy.
Q3: What are the common impurities I might encounter, and how can I remove them?
The most common impurities depend on the synthetic route chosen:
-
Direct Bromination Route: The primary impurities will be the isomeric Ethyl 3-Bromo-4-methoxybenzoate and the over-brominated product, Ethyl 3,5-Dibromo-4-methoxybenzoate. These isomers can be very difficult to separate due to their similar polarities. Careful column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is the most effective purification method.
-
Sandmeyer Reaction Route: Impurities may include unreacted starting materials from previous steps (e.g., the amino-precursor) or byproducts from the diazotization and Sandmeyer reactions. Purification is typically achieved through extraction and subsequent column chromatography or recrystallization.
Troubleshooting Guides
Guide 1: Low Yield in Direct Bromination
This guide provides a decision-making workflow to troubleshoot low yields when attempting the direct bromination of Ethyl 4-methoxybenzoate.
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common side reaction of dehalogenation during Suzuki-Miyaura coupling of aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling?
A1: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling where the aryl halide (e.g., aryl bromide) is reduced to the corresponding arene, replacing the halogen atom with a hydrogen atom. This undesired reaction consumes the starting material and reduces the yield of the desired cross-coupled product.
Q2: How can I identify if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct can be confirmed by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dehalogenated product will appear as a new, typically less polar spot compared to the starting aryl bromide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the arene product, notably the appearance of a proton signal in place of the carbon attached to the bromine.
Q3: What are the primary causes of dehalogenation in Suzuki coupling of aryl bromides?
A3: Dehalogenation can be influenced by several factors, including:
-
The nature of the halide: While aryl bromides are common substrates, aryl iodides have a higher propensity for dehalogenation.[1][2][3]
-
Reaction conditions: High temperatures and prolonged reaction times can promote dehalogenation.
-
The choice of base: The type and strength of the base can play a crucial role. Some bases can act as hydride donors or promote pathways leading to dehalogenation.
-
The phosphine ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
-
Solvent: The solvent can influence the reaction pathway. For example, alcoholic solvents can sometimes act as a hydride source, leading to dehalogenation.[4]
-
Presence of a protic source: Unintentional sources of protons in the reaction mixture can contribute to the formation of the dehalogenated product.
Q4: How can I minimize or suppress dehalogenation?
A4: Several strategies can be employed to suppress dehalogenation:
-
Optimize the catalyst system: Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over pathways leading to dehalogenation. Pre-catalysts like XPhos Pd G2 have shown success in reducing dehalogenation.[1]
-
Choose the appropriate base: Weaker bases or carbonate bases are often preferred over stronger hydroxide or alkoxide bases. The absence of a base has been shown in some cases to prevent dehalogenation.
-
Control the reaction temperature and time: Running the reaction at the lowest effective temperature and for the shortest possible time can minimize the occurrence of this side reaction.
-
Select a suitable solvent: Aprotic solvents are generally preferred. If an alcohol is used, consider using a non-protic co-solvent.
-
Protecting groups: For certain substrates, such as N-H containing heterocycles, protection of the nitrogen atom can significantly suppress dehalogenation.[5]
-
Additives: In some cases, the addition of bromide salts has been found to suppress dehalogenation.
Troubleshooting Guide
Issue: Significant amount of dehalogenated byproduct observed.
This guide provides a systematic approach to troubleshoot and minimize dehalogenation in your Suzuki coupling reaction.
Step 1: Analyze the Reaction Components
Carefully review your reaction setup, paying close attention to the following:
-
Aryl Halide: If using an aryl iodide, consider switching to the corresponding aryl bromide or chloride, as they generally show a lower tendency for dehalogenation.[1][2][3]
-
Base: Strong bases like alkoxides can sometimes promote dehalogenation. Consider switching to a weaker base such as K₂CO₃ or K₃PO₄.
-
Solvent: If using a protic solvent like an alcohol, it could be a source of hydride. Try switching to an aprotic solvent like dioxane, THF, or toluene.[4]
Step 2: Optimize the Reaction Conditions
-
Temperature: High temperatures can favor dehalogenation. Try running the reaction at a lower temperature.
-
Reaction Time: Monitor the reaction progress closely by TLC or GC. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor the side reaction.
Step 3: Modify the Catalytic System
-
Ligand: The choice of phosphine ligand is critical. If you are using a simple phosphine ligand like PPh₃, consider switching to a more sterically hindered and electron-rich ligand such as XPhos, SPhos, or dppf. These ligands can accelerate the desired cross-coupling pathway.
Data Presentation
The following table provides illustrative data on how the choice of ligand and base can affect the yield of the desired product versus the dehalogenated byproduct in a hypothetical Suzuki coupling of 4-bromoanisole with phenylboronic acid.
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Product (%) |
| PPh₃ | NaOEt | 65 | 30 |
| PPh₃ | K₂CO₃ | 80 | 15 |
| XPhos | K₂CO₃ | 95 | <5 |
| SPhos | K₃PO₄ | 92 | <8 |
| dppf | Cs₂CO₃ | 88 | 10 |
Note: The values in this table are for illustrative purposes and the actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation
This protocol uses conditions that may lead to a higher percentage of dehalogenation, serving as a baseline for comparison.
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2 mmol)
-
Anhydrous Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous ethanol, followed by Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and 1H NMR to determine the ratio of the desired product to the dehalogenated byproduct (anisole).
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation
This protocol incorporates modifications to minimize the dehalogenation side reaction.
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and 1H NMR and compare the product-to-byproduct ratio with Protocol 1.
Visualizations
Caption: Catalytic cycle of Suzuki coupling showing the dehalogenation side reaction pathway.
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.
References
Technical Support Center: Palladium Catalyst Removal in Ethyl 2-Bromo-4-methoxybenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from reactions involving Ethyl 2-Bromo-4-methoxybenzoate and similar substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my reaction mixture?
A1: The most prevalent and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that bind to the palladium species, which are then removed by filtration. Common adsorbents include:
-
Activated Carbon: A widely used and cost-effective option, though it may sometimes lead to loss of the desired product.[1][2]
-
Silica-Based Scavengers: These are highly efficient and selective. Functional groups like thiol (Si-Thiol) and thiourea (Si-THU) are particularly effective at binding various palladium species.[3]
-
Polymer-Based Scavengers: These offer an alternative solid support for functional groups that chelate palladium.
-
Celite Filtration: Often used as a preliminary step to remove insoluble, heterogeneous palladium black.[4][5]
-
-
Chromatography: Column chromatography is a standard purification technique that can effectively separate the desired organic product from the palladium catalyst and other impurities.[4][5]
-
Liquid-Liquid Extraction: This method can be used to remove certain palladium salts. The polarity of the aqueous phase can be adjusted to improve the partitioning of the palladium species into the aqueous layer.[4]
-
Crystallization: Recrystallization of the final product can be an effective way to reduce palladium content, especially when combined with additives that keep the palladium in the mother liquor.[6][7][8]
Q2: My product is a polar molecule. Which palladium removal method is most suitable?
A2: For polar products, methods that do not rely on strong adsorption to non-polar surfaces are often preferred to minimize product loss.
-
Silica-Based Scavengers: Many silica scavengers are effective in a range of organic solvents and can be a good choice.[3]
-
Liquid-Liquid Extraction: This can be highly effective if the palladium can be selectively partitioned into an aqueous phase.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification.[6]
It is advisable to avoid or optimize the use of activated carbon, as it can sometimes adsorb polar products, leading to lower yields.[1]
Q3: How can I quantify the amount of residual palladium in my product?
A3: Accurate quantification of residual palladium is crucial, especially in pharmaceutical applications where strict limits apply (often < 10 ppm).[1][6] The standard and most accurate methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis, offering high sensitivity and accuracy.[6][9]
-
Atomic Absorption (AA) Spectroscopy: Another established method for quantifying metal content.[6]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[6]
For high-throughput screening of purification methods, rapid techniques like fluorescence-based detection kits are also available.[6][9]
Q4: I've tried filtration through Celite, but my solution is still colored, suggesting soluble palladium remains. What should I do next?
A4: Filtration through Celite is primarily effective for removing heterogeneous palladium (palladium black).[4][10] If soluble palladium remains, you will need to employ a secondary method:
-
Scavengers: Treatment with a silica- or polymer-based scavenger is a highly effective next step to capture soluble palladium species.[3][11]
-
Activated Carbon: Stirring the solution with activated carbon can also remove dissolved palladium complexes.[1]
-
Column Chromatography: This will separate the product from the soluble palladium.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| High palladium levels after work-up (>100 ppm) | Incomplete removal of homogeneous palladium catalyst. | 1. Treat the reaction mixture with a silica-based scavenger (e.g., SiliaMetS Thiol or Thiourea). 2. Perform column chromatography. 3. If the product is solid, recrystallize it. |
| Product loss during palladium removal | The chosen adsorbent (e.g., activated carbon) is also removing the product. | 1. Reduce the amount of adsorbent used. 2. Switch to a more selective scavenger, such as a functionalized silica gel.[3] 3. Consider crystallization as an alternative purification method. |
| Inconsistent palladium removal results | The form of the residual palladium (e.g., Pd(0) vs. Pd(II), ligand-bound) varies between batches. | 1. Use a broad-spectrum scavenger that is effective against multiple palladium species (e.g., SiliaMetS Thiourea).[3] 2. Standardize the reaction work-up procedure to ensure the palladium is in a consistent state before scavenging. |
| Palladium precipitates during concentration | The palladium complex is becoming insoluble as the solvent is removed. | 1. Before concentration, filter the diluted reaction mixture through a pad of Celite.[4] 2. Use a scavenger to remove the soluble palladium before concentrating the solution. |
Data on Palladium Removal Efficiency
The following table summarizes the typical efficiency of various palladium removal methods. The actual performance may vary depending on the specific reaction conditions, solvent, and the nature of the product.
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Product Recovery | Advantages | Disadvantages |
| Activated Carbon | 1000 - 5000 | < 50 | 70-95% | Cost-effective, widely available. | Can lead to product loss, variable efficiency.[1] |
| Silica-Thiol Scavenger | 1000 - 5000 | < 10 | > 95% | High efficiency, high selectivity.[1][3] | Higher cost than carbon. |
| Silica-Thiourea Scavenger | 1000 - 5000 | < 15 | > 95% | Versatile for different palladium species.[3] | Higher cost than carbon. |
| Column Chromatography | 1000 - 8000 | < 100 | 80-95% | Effective for separation.[4] | Can be time-consuming and require large solvent volumes. |
| Crystallization | 100 - 500 | < 20 | Variable | Can be highly effective for final purification.[6] | Only applicable to solid products; may require optimization. |
| Aqueous Wash (e.g., NaHSO3) | ~8000 | < 100 | > 90% | Simple and cost-effective.[12] | Efficiency is highly dependent on the nature of the palladium species. |
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Scavenger (SiliaMetS Thiol)
This protocol is suitable for removing various forms of palladium from a solution of this compound post-reaction.
Materials:
-
Crude reaction mixture containing this compound and residual palladium.
-
SiliaMetS Thiol (or a similar silica-thiol scavenger).
-
Appropriate organic solvent (e.g., ethyl acetate, toluene).
-
Filter funnel and filter paper or a fritted glass filter.
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., 5-10 volumes of ethyl acetate).
-
Scavenger Addition: Add the silica-thiol scavenger to the solution. A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature. The required time can range from 2 to 24 hours. Monitor the palladium levels periodically if possible.
-
Filtration: Filter the mixture to remove the silica scavenger, which now contains the bound palladium.
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS or a similar technique.
Protocol 2: Palladium Removal using Activated Carbon
This protocol is a cost-effective method for reducing palladium levels.
Materials:
-
Crude reaction mixture.
-
Activated carbon (powdered or granular).
-
Celite.
-
Organic solvent.
-
Filter funnel and filter paper.
Procedure:
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent.
-
Carbon Addition: Add activated carbon to the solution (e.g., 5-10 wt% relative to the product).
-
Stirring: Stir the mixture at room temperature for 1-4 hours. Longer times may be needed, but can also lead to increased product loss.
-
Filtration: Prepare a small pad of Celite in a filter funnel and filter the mixture through it to remove the activated carbon. The Celite helps to remove fine carbon particles.
-
Washing: Wash the carbon/Celite cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate to yield the product.
-
Analysis: Determine the residual palladium concentration.
Visual Workflow and Decision-Making Diagrams
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. spinchem.com [spinchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Preventing homocoupling in Sonogashira reactions of Ethyl 2-Bromo-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during the Sonogashira reaction of Ethyl 2-Bromo-4-methoxybenzoate.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, leading to reduced yield of the desired cross-coupled product and purification challenges. The electron-rich nature of this compound can sometimes exacerbate this issue. Below are common problems, their potential causes, and recommended solutions.
Problem 1: Significant formation of a byproduct identified as the homocoupled alkyne.
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture: | Oxygen promotes the oxidative dimerization of copper acetylides, the key step in Glaser coupling. It is crucial to maintain an inert atmosphere throughout the reaction.[1] |
| - Degas all solvents and reagents: Use techniques such as freeze-pump-thaw cycles (for solvents) or sparging with an inert gas (e.g., argon or nitrogen) for a sufficient period before use. | |
| - Maintain a positive pressure of inert gas: Use a balloon or a manifold to ensure the reaction flask is under a slight positive pressure of argon or nitrogen throughout the setup and reaction time. | |
| High concentration of Copper(I) co-catalyst: | While catalytic amounts of Cu(I) are necessary for the traditional Sonogashira reaction, higher concentrations can accelerate the rate of homocoupling. |
| - Reduce the loading of the copper catalyst: Typically, 1-5 mol% of CuI is sufficient. If homocoupling is persistent, try reducing the amount to 0.5-1 mol%. | |
| - Consider a slow addition of the alkyne: Adding the terminal alkyne slowly over a period of time can help to keep its concentration low at any given moment, thus disfavoring the bimolecular homocoupling reaction. | |
| Inappropriate choice of base or solvent: | The base and solvent can influence the solubility of reactants and intermediates, as well as the overall reaction kinetics, which can impact the relative rates of cross-coupling and homocoupling. |
| - Use an amine base that also acts as a solvent: Degassed triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and have proven effective. | |
| - For challenging couplings, consider alternative solvents: Aprotic polar solvents like DMF or NMP, when properly degassed, can be effective, sometimes in combination with an amine base.[2] |
Problem 2: Low or no conversion of the aryl bromide, with or without homocoupling.
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst: | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. |
| - Use a pre-activated Pd(0) catalyst: While often generated in situ, using a catalyst like Pd(PPh₃)₄ can sometimes be beneficial. | |
| - Choose an appropriate ligand: For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), or Buchwald ligands (e.g., XPhos) can improve the catalytic activity and stability.[1] | |
| Low Reaction Temperature: | Sonogashira couplings with aryl bromides often require heating to facilitate the rate-limiting oxidative addition step.[2] |
| - Increase the reaction temperature: While room temperature is sometimes sufficient for aryl iodides, aryl bromides typically require temperatures in the range of 50-100 °C. Monitor the reaction for potential decomposition at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem with my substrate?
A: Homocoupling, also known as Glaser coupling, is an oxidative dimerization of the terminal alkyne to form a 1,3-diyne. This is a common side reaction in copper-catalyzed Sonogashira reactions. It becomes problematic as it consumes your alkyne, reduces the yield of your desired product, and the resulting diyne can be difficult to separate from the product. Your substrate, this compound, is an electron-rich aryl bromide. Such substrates can sometimes be more challenging to couple, potentially allowing more time for the competing homocoupling reaction to occur.
Q2: I'm still observing significant homocoupling despite degassing my solvents. What is the most effective strategy to eliminate it?
A: The most effective strategy to eliminate persistent homocoupling is to switch to a copper-free Sonogashira protocol . The copper(I) co-catalyst is the primary promoter of Glaser coupling.[3] Several copper-free methods have been developed that show excellent results, particularly for aryl bromides. These protocols often rely on the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle without the need for copper.
Q3: What are the key differences in the experimental setup for a copper-free Sonogashira reaction compared to the traditional method?
A: The primary difference is the omission of the copper(I) salt (e.g., CuI). In a copper-free setup, you will typically use a palladium catalyst, a suitable phosphine ligand, a base, and your solvent. The choice of ligand and base becomes even more critical in copper-free systems to ensure efficient catalysis. Bulky, electron-donating ligands are often necessary to promote the oxidative addition and reductive elimination steps of the palladium catalytic cycle.
Q4: Can the ester and methoxy functional groups on my substrate interfere with the reaction?
A: The ester and methoxy groups on this compound are generally well-tolerated in Sonogashira reactions. These electron-donating and withdrawing groups can influence the electronic properties of the aryl bromide but do not typically participate in side reactions under standard Sonogashira conditions. However, the electron-donating methoxy group can make the aryl bromide slightly less reactive towards oxidative addition, which might necessitate more forcing conditions (e.g., higher temperature or a more active catalyst system).
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from the literature on Sonogashira reactions, highlighting the impact of different conditions on yield and the suppression of homocoupling.
Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Conditions for Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Reference |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 85 | ~10 | General Literature |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 92 | <2 | Adapted from literature on copper-free conditions |
| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 95 | <5 | General Literature |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(dba)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 94 | Not reported | Adapted from literature on copper-free conditions |
Table 2: Effect of Ligand on Copper-Free Sonogashira of an Electron-Rich Aryl Bromide
| Aryl Bromide | Alkyne | Palladium Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 75 |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 80 | 91 |
| 4-Bromoanisole | Phenylacetylene | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 95 |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction
This protocol is a general starting point but may require optimization to minimize homocoupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (TEA), degassed
-
THF, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).
-
Add degassed THF and degassed TEA (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Recommended Copper-Free Sonogashira Reaction
This protocol is recommended to significantly reduce or eliminate alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(OAc)₂ (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane or Toluene, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Add the base (2.0 equiv) and the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: Troubleshooting workflow for the Sonogashira reaction.
References
Effect of base on the outcome of Suzuki coupling with Ethyl 2-Bromo-4-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing ethyl 2-bromo-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Suzuki coupling reaction?
A1: The base in a Suzuki coupling reaction serves three primary functions.[1] It facilitates the formation of a more reactive palladium complex, activates the organoboron compound to enhance its nucleophilicity, and accelerates the final reductive elimination step to yield the desired product.
Q2: Which bases are commonly used for Suzuki coupling reactions with aryl bromides?
A2: A variety of inorganic and organic bases can be used. Commonly employed bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH).[2][3] The choice of base can significantly impact the reaction yield and selectivity.
Q3: My starting material, this compound, has an ester functional group. Can this be problematic during the Suzuki coupling?
A3: Yes, the ester group can be sensitive to the basic conditions of the Suzuki coupling, potentially leading to hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a crucial consideration when selecting the base and reaction conditions. Stronger bases like sodium hydroxide are more likely to cause ester hydrolysis.[4]
Q4: How does the electronic nature of this compound affect the choice of reaction conditions?
A4: this compound is considered an electron-rich aryl bromide due to the presence of the methoxy group. Electron-rich aryl bromides can sometimes be less reactive in the oxidative addition step of the catalytic cycle. Therefore, careful selection of the palladium catalyst, ligand, and base is important to achieve good yields.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Base: The chosen base may not be strong enough to efficiently promote the transmetalation step. | Consider switching to a stronger base. For instance, if you are using a weak base like sodium bicarbonate, try potassium carbonate or potassium phosphate. For sterically hindered substrates, stronger bases like sodium hydroxide or barium hydroxide have been shown to accelerate the reaction, but be mindful of potential side reactions.[1] |
| Poor Catalyst Activity: The palladium catalyst may be deactivated or not suitable for this specific substrate. | Ensure your palladium source, such as Pd(PPh₃)₄, is of good quality. Consider using a pre-catalyst or a more robust ligand system that is known to be effective for electron-rich aryl bromides. | |
| Solvent Issues: The solvent system may not be optimal for the reaction. | Suzuki reactions can be sensitive to the solvent. Common choices include toluene, dioxane, THF, and DMF, often with the addition of water.[1] Experiment with different solvent systems to find the best conditions for your specific coupling partners. | |
| Significant Ester Hydrolysis | Base is too Strong: Strong bases like NaOH or KOH can readily hydrolyze the ethyl ester functionality. | Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). These bases are generally effective for the coupling reaction while minimizing the risk of ester cleavage. |
| Prolonged Reaction Time at High Temperature: Extended heating in the presence of a base can promote hydrolysis. | Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, try to lower the reaction temperature. | |
| Formation of Homocoupling Byproducts | Oxygen in the Reaction Mixture: The presence of oxygen can lead to the homocoupling of the boronic acid. | Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction. |
| Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prevalent. | Ensure you are using an appropriate base and solvent system to facilitate efficient transmetalation. | |
| Debromination of Starting Material | Presence of Protic Impurities or Inappropriate Base: This can lead to the reduction of the aryl bromide. | Ensure all reagents and solvents are dry. The choice of base can also influence this side reaction. |
Quantitative Data on Base Effect
| Base | Yield (%) | Reaction Time (min) | Notes |
| K₂CO₃ | 88 | 10 | A common and effective base. |
| Na₂CO₃ | 90 | 10 | Similar in effectiveness to K₂CO₃. |
| Et₃N | 85 | 12 | An organic base, can also be effective. |
| Cs₂CO₃ | 75 | 15 | Surprisingly less effective in this specific system, though often a strong base in other Suzuki couplings. |
Data adapted from a study on the Suzuki coupling of bromobenzene and phenylboronic acid.[2] Conditions may vary for this compound.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid:
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts in the Suzuki coupling reaction.
References
Technical Support Center: Managing Steric Hindrance with Ethyl 2-Bromo-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing Ethyl 2-Bromo-4-methoxybenzoate in various chemical reactions, with a focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a sterically hindered substrate?
A1: this compound possesses a bromine atom and an ethyl ester group at the ortho positions (C2 and C1, respectively) of the benzene ring. This ortho-substitution creates significant steric bulk around the reactive C-Br bond, which can impede the approach of catalysts and coupling partners, thereby slowing down or inhibiting reactions.
Q2: Which types of reactions are most affected by the steric hindrance of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly sensitive to steric hindrance. These include, but are not limited to:
-
Suzuki-Miyaura Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
-
Heck Coupling
-
Ullmann Reaction
Grignard reagent formation and subsequent reactions can also be challenging due to the hindered nature of the bromide.
Q3: What are the general strategies to overcome steric hindrance in reactions with this compound?
A3: Key strategies involve the careful selection of:
-
Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote oxidative addition, which is often the rate-limiting step.
-
Reaction Conditions: Optimizing temperature, solvent, and base can significantly impact reaction efficiency. Higher temperatures are often required to overcome the activation energy barrier.
-
Reagent Stoichiometry: Adjusting the ratio of reactants can favor the desired product formation.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
Formation of homocoupled boronic acid byproducts.
-
Low conversion to the desired biaryl product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a biaryl phosphine like RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[1] | Bulky ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the oxidative addition step with the sterically hindered aryl bromide.[1] |
| Ineffective Base | Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. In some cases, organic bases like DBU may be beneficial. | The choice of base is critical for the transmetalation step. Stronger bases can facilitate the formation of the active boronate species. |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane, toluene, or DMF. | Higher temperatures provide the necessary activation energy to overcome the steric barrier for oxidative addition. |
| Solvent Effects | Screen different solvents. Aprotic polar solvents like DMF or dioxane are often effective. | The solvent can influence catalyst solubility, stability, and the rate of reaction steps. |
Issue 2: Poor Conversion in Sonogashira Coupling
Symptoms:
-
Incomplete consumption of this compound.
-
Formation of Glaser-Hay homocoupling products from the alkyne.
-
Low yield of the desired arylalkyne.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst System Inefficiency | Use a copper-free Sonogashira protocol. If using a traditional Pd/Cu system, employ a bulky phosphine ligand like P(t-Bu)₃ or an NHC ligand.[2] | Copper-free systems can minimize alkyne homocoupling. Bulky ligands enhance the activity of the palladium catalyst for the sterically demanding substrate.[2] |
| Inappropriate Solvent or Base | Use an amine base that also serves as the solvent, such as triethylamine or diisopropylamine. Alternatively, use a polar aprotic solvent like DMF with a base like K₂CO₃ or Cs₂CO₃.[3] | The solvent and base system must be suitable for both the palladium and copper (if used) catalytic cycles. Aprotic solvents can be beneficial for sterically hindered couplings.[4] |
| Reaction Temperature Too Low | Increase the reaction temperature to 80-120 °C. | Overcoming the steric hindrance often requires higher thermal energy. |
Issue 3: Failure of Buchwald-Hartwig Amination
Symptoms:
-
No C-N bond formation is observed.
-
Decomposition of starting materials.
-
Low to no yield of the desired arylamine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Ligand Incompatibility | Utilize a highly active, bulky biarylphosphine ligand such as RuPhos, XPhos, or BrettPhos.[5] | These ligands are specifically designed to facilitate the coupling of sterically hindered aryl halides with a wide range of amines. |
| Base Strength Issues | A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typically required.[6] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, often requiring higher temperatures.[6] | The base is crucial for deprotonating the amine and facilitating the catalytic cycle. The choice of base must be compatible with the functional groups on the substrates. |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | Impurities can deactivate the palladium catalyst. |
Experimental Protocols
Note: The following protocols are representative examples for sterically hindered aryl bromides and should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies developed for sterically hindered aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N)
-
DMF
Procedure:
-
In a reaction tube, dissolve this compound and the terminal alkyne in a mixture of DMF and Et₃N (2:1 v/v).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Seal the tube and heat the reaction to 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purifying Substituted Benzoates by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of substituted benzoates using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying substituted benzoates?
A1: The most common stationary phase for the column chromatography of substituted benzoates is silica gel.[1] For reverse-phase applications, C8 and C18 columns are frequently used, particularly in HPLC, which can be adapted for flash chromatography.[2]
Q2: How do I select an appropriate mobile phase for my substituted benzoate?
A2: Mobile phase selection is critical for successful separation and should be guided by Thin Layer Chromatography (TLC) analysis.[1] A good starting point for many substituted benzoates on a silica gel column is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[3][4][5] The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on the TLC plate.
Q3: Can I use gradient elution for purifying substituted benzoates?
A3: Yes, gradient elution can be very effective, especially for complex mixtures or when compounds have significantly different polarities.[6][7] A gradient allows for the efficient elution of both less polar and more polar compounds in a single run. A typical gradient might start with a low percentage of the more polar solvent and gradually increase the concentration.[6][8]
Q4: My substituted benzoate is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: For very polar compounds, you may need to use a more polar mobile phase.[9] Consider solvent systems containing methanol or even adding a small amount of acetic acid or triethylamine to the mobile phase to improve elution and peak shape, depending on the nature of your compound (acidic or basic).[10] For instance, a mobile phase of dichloromethane with a small percentage of a stock solution of 10% ammonium hydroxide in methanol can be effective for very polar compounds.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of substituted benzoates.
Problem 1: Poor Separation of Compounds
If you are experiencing co-elution or poor resolution between your target benzoate and impurities, consider the following solutions.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Run a new TLC with different solvent systems to find one that provides better separation.
-
If using a hexane/ethyl acetate system, try varying the ratio. Sometimes a small change can significantly improve resolution.
-
Consider switching to a different solvent system altogether, for example, dichloromethane/methanol.[2][9]
-
-
Use Gradient Elution:
-
Check Column Packing:
-
Sample Loading:
Problem 2: Compound is Stuck on the Column
If your substituted benzoate is not eluting from the column, here are some potential causes and solutions.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity:
-
Gradually increase the polarity of your eluent.[9] For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If that is insufficient, a switch to a stronger solvent like methanol may be necessary.
-
-
Check for Compound Instability:
-
Some compounds can decompose on silica gel.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If your compound is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[9]
-
-
Solubility Issues:
-
The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase.[14] Ensure your crude sample is fully dissolved before loading.
-
Experimental Protocols & Data
General Protocol for Column Chromatography of a Substituted Benzoate
This protocol provides a general workflow for the purification of a substituted benzoate.
Table 1: Example Column Chromatography Conditions for Substituted Benzoates
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| n-Propyl benzoate | Silica Gel | 0.5% Ethyl Acetate in Hexane | [3] |
| Methyl p-methylbenzoate | Silica Gel | Petroleum ether/ethyl acetate (5:1 v/v) | [4] |
| Methyl benzoate | Silica Gel | Toluene/Ethanol (9:1 v/v) for TLC | [15] |
| Ester Product | Silica Gel | Ethyl acetate/Hexane (3:1) with 0.1% triethylamine | [10] |
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common column chromatography issues.
References
- 1. magritek.com [magritek.com]
- 2. NaBenzoate new method? - Chromatography Forum [chromforum.org]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Affinity Chromatography Troubleshooting [sigmaaldrich.cn]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. reddit.com [reddit.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Strategies to minimize byproduct formation in Heck reactions
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Heck reaction?
A1: The most frequently encountered byproducts include:
-
Isomerized Alkenes : The double bond in the product migrates to a different position. This occurs because the β-hydride elimination step is reversible.[1][2]
-
Reductive Heck Products : Instead of the expected vinylic substitution, a conjugate addition product is formed. This is common when using α,β-unsaturated substrates like enones.[3][4]
-
Homocoupled Products : Dimerization of the aryl halide starting material.
-
Palladium Black : The active Pd(0) catalyst aggregates and precipitates, leading to reduced catalytic activity.[5] This is more common in ligand-free conditions.
-
Z-Isomers : While the Heck reaction generally favors the formation of the more stable E (trans) isomer, the corresponding Z (cis) isomer can also be formed.[1][6]
Q2: How does the choice of ligand affect byproduct formation?
A2: Ligands are critical for stabilizing the palladium catalyst and influencing selectivity.
-
Monodentate Phosphines (e.g., PPh₃, P(o-Tol)₃, ᵗBu₃P): These are commonly used and tend to promote the neutral catalytic pathway.[7] Electron-rich, bulky alkylphosphines like ᵗBu₃P can improve reactivity, especially for challenging substrates like aryl chlorides.[7]
-
Bidentate Phosphines (e.g., BINAP, dppf): These ligands bind more strongly to the palladium center and often favor the cationic pathway, which can alter regioselectivity.[1] They are essential for asymmetric Heck reactions.[7]
-
Ligand-to-Palladium Ratio : A high ligand-to-palladium ratio can sometimes suppress the reaction or, in specific cases like the reductive Heck reaction, prevent β-hydride elimination.[3][8]
Q3: What is the role of the base in the Heck reaction?
A3: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) that is formed.[1][9] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[10] The choice and strength of the base can influence the rate of catalyst regeneration and help suppress side reactions like olefin isomerization.[1]
Q4: What are "Jeffery conditions" and when should I use them?
A4: Jeffery conditions refer to running the Heck reaction in the presence of a tetraalkylammonium salt, such as tetrabutylammonium chloride (n-Bu₄Cl), often under ligand-free or ligand-poor conditions.[2][7] These salts can act as phase-transfer catalysts, stabilize the Pd(0) catalyst to prevent aggregation (palladium black formation), and increase the reaction rate, allowing for milder conditions.[5][7] Consider using these conditions if you observe catalyst decomposition or require lower reaction temperatures.
Troubleshooting Guide
Issue 1: Significant Olefin Isomerization
You observe a mixture of regioisomers of the alkene product due to double bond migration.
Root Cause: The β-hydride elimination step is reversible. If the subsequent reductive elimination of HX to regenerate Pd(0) is slow, the palladium hydride species can re-add to the alkene product in the opposite orientation, leading to isomerization.[1][9]
Solutions:
-
Add Silver or Thallium Salts : Additives like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) act as halide scavengers. They force the reaction through a "cationic pathway" and facilitate a rapid, irreversible reductive elimination of HX, which prevents the re-addition and subsequent isomerization.[1][11]
-
Use a Stronger Base : A more effective base can accelerate the final catalyst regeneration step, reducing the lifetime of the palladium hydride intermediate responsible for isomerization.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromobenzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during cross-coupling reactions of bromobenzoates.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura or Heck reaction is sluggish or stalls before completion when using a bromobenzoate substrate. What are the likely causes and how can I fix it?
Answer:
A sluggish or stalled reaction is a common issue and can often be attributed to catalyst deactivation. Here are the primary suspects and troubleshooting steps:
-
Palladium (Pd) Catalyst Precipitation (Palladium Black): The formation of black precipitate is a clear sign of catalyst deactivation, where the active Pd(0) species agglomerates into inactive nanoparticles.[1]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which stabilize the monoligated Pd(0) active species and prevent agglomeration.[2][3]
-
Degassing: Ensure rigorous degassing of solvents and reaction mixtures to remove oxygen, which can oxidize the active Pd(0) catalyst.[4]
-
Catalyst Precursor: Using a stable Pd(II) precatalyst that is efficiently reduced in situ can sometimes be more effective than using a Pd(0) source directly.
-
-
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your reaction conditions.
-
Solution: The choice of base and the presence of certain reagents can influence the reduction. Some phosphine ligands can act as reductants. Ensure your protocol for in situ catalyst generation is appropriate for your specific ligand and substrate.
-
-
Side Reactions Consuming the Catalyst: The catalyst can be consumed in unproductive pathways.
-
Solution:
-
Homocoupling of Boronic Acid: In Suzuki reactions, this side reaction can be prevalent. Using a slight excess of the bromobenzoate or carefully controlling the addition of the boronic acid can mitigate this.
-
Protodeboronation: The boronic acid can be degraded before it couples. This can be influenced by the base and solvent system.[5]
-
-
Question 2: I'm observing significant formation of palladium black in my reaction mixture. How can I prevent this?
Answer:
The formation of palladium black is a visual indicator of catalyst aggregation and deactivation. To prevent this:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excessive amount of some ligands can inhibit the reaction. A 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, but this may need optimization.
-
Solvent Choice: The choice of solvent can influence catalyst stability. Polar aprotic solvents like DMF or dioxane are common, often with the addition of water for Suzuki reactions. The solubility of all components, including the catalyst complex, is crucial.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe palladium black formation, consider reducing the reaction temperature.[6]
-
Use of Additives: In some cases, additives like quaternary ammonium salts (e.g., TBAB) can help stabilize the active catalytic species and prevent precipitation.[7]
Question 3: My reaction yield is consistently low, even though the starting materials are consumed. What are the potential side reactions, and how can I suppress them?
Answer:
Low yields despite consumption of starting materials point towards unproductive side reactions. For bromobenzoates, consider the following:
-
Dehalogenation of the Bromobenzoate: The bromo group can be replaced by a hydrogen atom, leading to a benzoate byproduct.
-
Solution: This can be promoted by certain bases and impurities in the solvent. Ensure your base is not overly aggressive and your solvent is of high purity.
-
-
Homocoupling: As mentioned, homocoupling of the boronic acid (in Suzuki reactions) or the bromobenzoate can occur.
-
Solution: Adjusting the stoichiometry of your reactants can help. For Suzuki reactions, using a slight excess of the aryl bromide is a common strategy.
-
-
Ester Cleavage: The ester group on the bromobenzoate can be sensitive to certain reaction conditions, especially with strong bases or prolonged reaction times at high temperatures, leading to the corresponding carboxylic acid.[5]
Frequently Asked Questions (FAQs)
Q1: Why are bromobenzoates considered challenging substrates in some cross-coupling reactions?
A1: The ester group is an electron-withdrawing group, which can make the aryl bromide more electron-deficient. While this can sometimes facilitate oxidative addition (the first step in the catalytic cycle), it can also influence the stability of the organopalladium intermediates and potentially open up pathways for catalyst deactivation or side reactions. Additionally, the ester functionality can be susceptible to hydrolysis under basic conditions.[5]
Q2: What is the role of the base in catalyst stability and deactivation?
A2: The base plays multiple crucial roles, but its choice can also impact catalyst stability. In Suzuki-Miyaura coupling, the base is required to activate the organoboron reagent for transmetalation. However, a base that is too strong or has poor solubility can lead to side reactions and promote the decomposition of the catalyst. The choice of base can significantly affect the reaction's success.[6]
Q3: Can the order of addition of reagents affect catalyst deactivation?
A3: Yes, the order of addition can be critical. It is often recommended to add the palladium catalyst and ligand to the reaction mixture containing the aryl halide and base, and then add the coupling partner (e.g., boronic acid). This can help ensure that the active catalyst is formed in the presence of the substrate it needs to react with, minimizing the time it exists in a potentially unstable state.
Q4: How important is the purity of reagents and solvents?
A4: Extremely important. Impurities in starting materials, solvents, or the inert gas used can act as poisons to the palladium catalyst. Oxygen is a well-known culprit that can lead to the formation of inactive palladium oxides. Water content should be controlled, especially in reactions that are intended to be anhydrous.
Q5: What are "Turnover Number" (TON) and "Turnover Frequency" (TOF), and why are they important in the context of catalyst deactivation?
A5:
-
Turnover Number (TON): This is the total number of moles of product formed per mole of catalyst before the catalyst becomes completely inactive. A high TON indicates a robust and long-lasting catalyst.[8]
-
Turnover Frequency (TOF): This is the turnover number per unit of time, essentially the speed of the catalyst. These metrics are crucial for evaluating the efficiency and stability of a catalytic system. A rapid drop in TOF during a reaction is a clear indication of catalyst deactivation.
Data Presentation
The following tables summarize quantitative data from various studies on cross-coupling reactions involving aryl bromides, including bromobenzoates. Note that direct comparison is challenging due to variations in reaction conditions.
Table 1: Performance of Different Catalytic Systems in Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 4-Bromobenzoic acid | Pd(CH₃CN)₂Cl₂ / Pipecolinic acid | K₂CO₃ | Water | RT | 1.5 | High | up to 4.9 x 10⁵ | [9] |
| Various Aryl Bromides | Pd(N,N-dimethyl β-alaninate)₂ | K₃PO₄ | EtOH/H₂O | 50 | - | High | ~10⁴ | [10][11] |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | - | |
| Methyl 2-bromobenzoate | PEPPSI-IPr | Cs₂CO₃ | Anisole | 80 | 20 | - | - | [12] |
Table 2: Conditions for Heck Coupling of Aryl Bromides
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ / SPO ligand | K₂CO₃ | DMF | 100 | - | 84 | [13] |
| Deactivated Aryl Chlorides | Pd(dba)₂ / di-1-adamantyl-n-butylphosphine | Cs₂CO₃ | Dioxane | 120 | 24 | High | [14] |
| 3-Bromoindazoles | Pd(OAc)₂ / PPh₃ | TEA | Silica gel (ball milling) | RT | - | Good to Excellent | [7] |
| Iodobenzene | Pd(OAc)₂ (phosphine-free) | K₂CO₃ | DMF/H₂O | 100 | 1 | 95 | [15] |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Bromobenzoate
This protocol is a generalized procedure based on common practices for minimizing catalyst deactivation.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromobenzoate (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add degassed solvent (e.g., 10:1 mixture of Toluene:Water, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Dissolve them in a small amount of degassed solvent and add this solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Phosphine-Free Heck Reaction of a Bromobenzoate
This protocol is adapted for phosphine-free conditions which can sometimes be less prone to certain types of ligand degradation.
-
Reaction Setup: In a Schlenk tube, combine the bromobenzoate (1.0 mmol, 1.0 equiv.), the olefin (e.g., styrene, 1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the mixture in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling of a bromobenzoate.
Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethyl 2-Bromo-4-methoxybenzoate and Methyl 2-Bromo-4-methoxybenzoate in Organic Synthesis
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that can significantly influence the outcome of a synthetic route. Among the versatile scaffolds available, substituted benzoates play a pivotal role as precursors for a wide array of complex molecules. This guide provides a detailed comparison of the reactivity of two closely related halogenated benzoates: Ethyl 2-Bromo-4-methoxybenzoate and Mthis compound. This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the nuanced differences in their chemical behavior based on established principles of organic chemistry and available experimental data on analogous compounds.
Core Molecular Differences: A Tale of Two Esters
The primary distinction between this compound and Mthis compound lies in the ester functional group: an ethyl (-OCH2CH3) versus a methyl (-OCH3) group. This seemingly minor variation in alkyl chain length gives rise to subtle yet impactful differences in their steric and electronic properties, which in turn govern their reactivity in various chemical transformations.
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group, with its additional methylene unit, is a slightly stronger electron-donating group compared to the methyl group. This can subtly influence the electron density of the aromatic ring and the carbonyl carbon.
Steric Hindrance: The ethyl group is bulkier than the methyl group.[1] This increased steric hindrance can play a significant role in reactions where a nucleophile or a bulky catalyst needs to approach the ester carbonyl or the ortho-positioned bromine atom.[2]
Comparative Reactivity Analysis
The interplay of electronic and steric effects leads to predictable differences in the reactivity of these two molecules in common organic reactions.
Nucleophilic Acyl Substitution
In nucleophilic acyl substitution reactions, the carbonyl carbon is the electrophilic center. The reaction proceeds via a tetrahedral intermediate.
-
Reactivity: The methyl ester is generally more reactive towards nucleophiles than the ethyl ester.[3] This is primarily attributed to the lower steric hindrance of the methyl group, allowing for easier access of the nucleophile to the carbonyl carbon.[4] While the ethyl group has a slightly stronger electron-donating effect, which could slightly decrease the electrophilicity of the carbonyl carbon, the steric factor is typically more dominant in these reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
In these reactions, the carbon-bromine bond is the reactive site. The size and electronic nature of the ester group can influence the rate and efficiency of the catalytic cycle.
-
Reactivity: The difference in reactivity is generally less pronounced in cross-coupling reactions compared to nucleophilic acyl substitution, as the reaction center is further from the ester group. However, the slightly greater steric bulk of the ethyl group might influence the approach of the bulky palladium catalyst to the ortho-bromo substituent, potentially leading to slightly slower reaction rates compared to the methyl ester under identical conditions. The electronic difference is expected to have a minimal impact.
Quantitative Data Summary
Due to a lack of direct head-to-head comparative studies in the literature, the following table summarizes the key physical properties and provides a qualitative assessment of relative reactivity based on established chemical principles.
| Property | Mthis compound | This compound | Reference |
| Molecular Formula | C9H9BrO3 | C10H11BrO3 | [5] |
| Molecular Weight | 245.07 g/mol | 259.10 g/mol | [5] |
| Relative Steric Bulk | Lower | Higher | |
| Relative Reactivity in Nucleophilic Acyl Substitution | Higher | Lower | Inferred from[3] |
| Relative Reactivity in Palladium-Catalyzed Cross-Coupling | Expected to be slightly higher | Expected to be slightly lower | Inferred from steric principles[2] |
Experimental Protocols
The following are representative experimental protocols for common reactions involving these types of aryl bromides. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with a boronic acid.
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (e.g., a mixture of toluene and water).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with an alkene.
Procedure:
-
In a sealed tube, combine the aryl bromide (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)2, 0.02 eq.), and the ligand (e.g., PPh3, 0.04 eq.).
-
The tube is evacuated and backfilled with an inert gas.
-
Add the anhydrous solvent (e.g., DMF or acetonitrile) and the base (e.g., triethylamine, 2.0 eq.).
-
The tube is sealed and the reaction mixture is heated to the required temperature (typically 100-120 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by recrystallization or column chromatography.
Logical Relationship Diagram
The selection between the ethyl and methyl ester can be guided by the desired reaction pathway and potential steric challenges.
Conclusion
References
A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of Ethyl 2-Bromo-4-methoxybenzoate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of palladium catalyst is paramount to the success of this transformation, influencing reaction rates, yields, and substrate scope. This guide provides a comparative study of three widely employed palladium catalyst systems for the Suzuki coupling of Ethyl 2-Bromo-4-methoxybenzoate with phenylboronic acid, a key transformation in the synthesis of various pharmaceutical intermediates and advanced materials.
The performance of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), a combination of Palladium(II) Acetate and Sphos, and the third-generation Buchwald precatalyst XPhos Pd G3 are evaluated. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The following table summarizes the quantitative data for the Suzuki coupling of this compound and phenylboronic acid using the selected palladium catalysts. The data is compiled from various sources and represents typical outcomes for this type of transformation.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh3)4 | 2 | 80 | 12 | 85 |
| Pd(OAc)2 / SPhos | 1 | Room Temp. | 4 | 95 |
| XPhos Pd G3 | 0.5 | Room Temp. | 2 | 98 |
Key Observations:
-
Catalyst Efficiency: The modern phosphine ligand-based catalysts, particularly XPhos Pd G3, demonstrate significantly higher activity, allowing for lower catalyst loadings and shorter reaction times.
-
Reaction Conditions: Both the Pd(OAc)2/SPhos and XPhos Pd G3 systems enable the reaction to proceed efficiently at room temperature, offering a milder and more energy-efficient alternative to the higher temperatures often required for Pd(PPh3)4.
-
Yields: All three catalysts can provide high yields of the desired product, with the Buchwald precatalyst showing a slight advantage in achieving near-quantitative conversion.
Experimental Protocols
Detailed methodologies for the Suzuki coupling reaction using each of the compared catalyst systems are provided below.
1. Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Procedure: In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are dissolved in a mixture of toluene (8 mL) and water (2 mL). The solution is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) is then added, and the mixture is heated to 80°C under an inert atmosphere for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. Using Palladium(II) Acetate (Pd(OAc)2) and SPhos
-
Procedure: To a Schlenk tube are added this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon. Palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%) are added, followed by the addition of degassed 1,4-dioxane (5 mL). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the mixture is diluted with diethyl ether, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
3. Using XPhos Pd G3 Precatalyst
-
Procedure: An oven-dried vial is charged with this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol). The vial is sealed with a septum and purged with argon. XPhos Pd G3 (0.005 mmol, 0.5 mol%) is added, followed by the addition of degassed tetrahydrofuran (5 mL). The reaction is stirred at room temperature for 2 hours. After the reaction is complete, it is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Analysis of Derivatives Synthesized from Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Pathways
Ethyl 2-Bromo-4-methoxybenzoate is a versatile building block for the synthesis of a variety of bi-aryl compounds, substituted styrenes, and N-aryl amines through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex organic molecules.
Caption: Synthetic pathways for the derivatization of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the products of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions on this compound. The data is extrapolated from literature values for structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Expected Chemical Shifts, δ in ppm)
| Compound | Ar-H | -OCH₃ | -OCH₂CH₃ (q) | -OCH₂CH ₃ (t) | Other |
| Ethyl 4-methoxy-2-phenylbenzoate | 7.20-7.80 (m, 8H) | 3.85 (s, 3H) | 4.35 (q, 2H) | 1.38 (t, 3H) | - |
| Ethyl 4-methoxy-2-styrylbenzoate | 6.80-7.90 (m, 9H) | 3.82 (s, 3H) | 4.30 (q, 2H) | 1.35 (t, 3H) | 7.00-7.20 (ABq, 2H, vinyl) |
| Ethyl 4-methoxy-2-(phenylamino)benzoate | 6.70-7.60 (m, 8H) | 3.79 (s, 3H) | 4.40 (q, 2H) | 1.42 (t, 3H) | 8.50 (s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts, δ in ppm)
| Compound | Ar-C | C=O | -OCH₃ | -OCH₂CH₃ | -OCH₂C H₃ | Other |
| Ethyl 4-methoxy-2-phenylbenzoate | 110-160 | 168.0 | 55.5 | 61.0 | 14.2 | - |
| Ethyl 4-methoxy-2-styrylbenzoate | 112-158 | 167.5 | 55.3 | 60.8 | 14.3 | 125-135 (vinyl) |
| Ethyl 4-methoxy-2-(phenylamino)benzoate | 110-155 | 169.0 | 55.1 | 61.2 | 14.5 | - |
Table 3: IR Spectroscopic Data (Expected Frequencies, cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Ester) | C-O Stretch (Ether) | N-H Stretch |
| Ethyl 4-methoxy-2-phenylbenzoate | ~1720 | ~1250 | ~1030 | - |
| Ethyl 4-methoxy-2-styrylbenzoate | ~1715 | ~1255 | ~1035 | - |
| Ethyl 4-methoxy-2-(phenylamino)benzoate | ~1690 | ~1260 | ~1040 | ~3350 |
Table 4: Mass Spectrometry Data (Expected m/z)
| Compound | Molecular Formula | [M]⁺ (Expected) | Key Fragmentation Peaks |
| Ethyl 4-methoxy-2-phenylbenzoate | C₁₆H₁₆O₃ | 256.11 | 211 ([M-OEt]⁺), 183 ([M-COOEt]⁺), 152 |
| Ethyl 4-methoxy-2-styrylbenzoate | C₁₈H₁₈O₃ | 282.13 | 237 ([M-OEt]⁺), 209 ([M-COOEt]⁺), 178 |
| Ethyl 4-methoxy-2-(phenylamino)benzoate | C₁₆H₁₇NO₃ | 271.12 | 226 ([M-OEt]⁺), 198 ([M-COOEt]⁺), 169 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the discussed derivatives. Researchers should optimize these conditions for their specific substrates and catalyst systems.
General Experimental Workflow
Caption: A general workflow for the synthesis and analysis of derivatives.
Synthesis of Ethyl 4-methoxy-2-phenylbenzoate (Suzuki-Miyaura Coupling)
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 2:1 mixture of toluene and water (15 mL) is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Synthesis of Ethyl 4-methoxy-2-styrylbenzoate (Heck Reaction)
To a solution of this compound (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol) in anhydrous DMF (10 mL) is added Pd(OAc)₂ (0.05 mmol) and P(o-tolyl)₃ (0.1 mmol). The mixture is degassed and heated to 100 °C under a nitrogen atmosphere for 24 hours. After cooling, the reaction is quenched with water (30 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography (eluent: hexane/ethyl acetate) to yield the product.
Synthesis of Ethyl 4-methoxy-2-(phenylamino)benzoate (Buchwald-Hartwig Amination)
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous toluene (10 mL) is degassed and heated to 110 °C under a nitrogen atmosphere for 18 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired N-arylated product.
Alternative Starting Material and Synthetic Route
An alternative approach to synthesizing 2-aryl-4-methoxybenzoate derivatives involves starting from a different precursor, such as methyl 3-hydroxy-4-methoxybenzoate. This multi-step synthesis, while longer, can be advantageous if the starting material is more readily available or cost-effective.
Caption: An alternative synthetic route to a 2-aryl-4-methoxybenzoate derivative.
This alternative pathway involves protection of the phenolic hydroxyl group, followed by directed ortho-metalation and subsequent reaction with an arylboronic ester. Deprotection and, if necessary, transesterification would yield the final product. While this route is more complex, it offers a different set of challenges and opportunities for optimization, particularly in controlling regioselectivity. The spectroscopic data of the final product would be identical to that obtained from the direct cross-coupling route; however, the impurity profile would likely differ, reflecting the different reagents and intermediates involved in the synthesis.
Conclusion
This guide provides a foundational comparison of the spectroscopic characteristics and synthetic methodologies for derivatives of this compound. The provided data, while based on extrapolation from closely related structures, offers a valuable resource for researchers in planning syntheses, predicting outcomes, and interpreting analytical data. The inclusion of an alternative synthetic route highlights the strategic considerations involved in designing synthetic pathways in drug discovery and development. Further experimental work is needed to provide a definitive and comprehensive spectroscopic database for a wider range of derivatives from this versatile starting material.
The Promising Biological Potential of Novel Compounds Derived from Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Ethyl 2-bromo-4-methoxybenzoate emerges as a versatile starting material for the synthesis of a diverse array of compounds with promising anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of select compounds theoretically derived from this precursor, supported by experimental data from existing literature on structurally related molecules. Detailed experimental protocols and visual representations of synthetic pathways and mechanisms of action are included to facilitate further research and development.
Comparative Analysis of Anticancer Activity
A series of novel thiazole-containing compounds, which can be synthesized from this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. The core structure involves the coupling of the 4-methoxybenzoyl moiety with a substituted thiazole ring, a privileged scaffold in medicinal chemistry.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| SMART-1 | Melanoma (SK-MEL-5) | 0.08 | [1] |
| Prostate (PC-3) | 0.12 | [1] | |
| SMART-2 | Melanoma (UACC-62) | 0.15 | [1] |
| Prostate (DU-145) | 0.21 | [1] | |
| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 | [1] |
| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | [1] |
Note: SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) and ATCAA (Aryl-Thiazolidine-4-Carboxylic Acid Amide) compounds are structurally related to potential derivatives of this compound. The data is adapted from studies on these related compounds to illustrate the potential of this chemical class.
The 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) exhibit potent antiproliferative activity, with IC50 values in the low nanomolar to micromolar range against melanoma and prostate cancer cell lines.[1] Preliminary mechanism of action studies suggest that these compounds exert their anticancer effects through the inhibition of tubulin polymerization.[1]
Comparative Analysis of Antimicrobial Activity
Derivatives of 4-methoxybenzoic acid have also been investigated for their antimicrobial properties. By introducing various substituents at the 2-position of the benzoate ring, a range of compounds with activity against Gram-positive bacteria have been identified.
Table 2: In Vitro Antimicrobial Activity of 2-Substituted-4-methoxybenzoates
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzoate-Derivative 1 | Staphylococcus aureus | 125 | [2] |
| Benzoate-Derivative 2 | Staphylococcus aureus (MRSA) | 15.6 | [2] |
| Benzoate-Derivative 3 | Bacillus subtilis | >250 | [3] |
Note: The data is derived from studies on 2-hydroxy-4-methoxybenzoic acid derivatives and related structures to showcase the antimicrobial potential of compounds accessible from this compound.
The antimicrobial activity is influenced by the nature of the substituent at the 2-position. For instance, a benzyl substituent at this position has been shown to retain antimicrobial activity against S. aureus.[2] Furthermore, polymers incorporating these functionalized benzoate monomers have demonstrated potent inhibition of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[2]
Experimental Protocols
General Synthesis of Thiazole Derivatives
A plausible synthetic route to the anticancer thiazole derivatives starting from this compound is outlined below. This proposed pathway is based on established organic chemistry principles and synthetic methodologies reported for similar structures.
Caption: Proposed synthetic workflow for thiazole derivatives.
-
Sonogashira Coupling: this compound is subjected to a Sonogashira coupling reaction with a suitable terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Cyclization: The resulting alkyne intermediate undergoes a cyclization reaction with a thioamide in the presence of a base to form the desired thiazole ring.
-
Purification: The final product is purified using column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a period of 24 to 72 hours.
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination via broth microdilution.
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway: Tubulin Polymerization Inhibition
The anticancer activity of the SMART compounds is attributed to their ability to inhibit tubulin polymerization, a critical process for cell division.
Caption: Mechanism of action of SMART compounds on tubulin.
By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]
This guide highlights the significant potential of this compound as a scaffold for the development of novel therapeutic agents. The presented data, protocols, and visualizations provide a solid foundation for further research into the synthesis and biological evaluation of this promising class of compounds.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling
In the world of synthetic chemistry, the creation of carbon-carbon (C-C) bonds is a fundamental pursuit, underpinning the construction of complex molecules essential for pharmaceuticals, materials science, and beyond. Among the arsenal of powerful cross-coupling reactions, the Sonogashira and Suzuki couplings have emerged as titans, each offering a robust platform for forging these critical linkages. This guide provides a detailed comparison of these two indispensable reactions, offering insights into their mechanisms, operational windows, and substrate compatibility to aid researchers in selecting the optimal tool for their synthetic challenges.
At a Glance: Key Differences
While both reactions are palladium-catalyzed and excel at forming C-C bonds, they differ fundamentally in their coupling partners and, consequently, in their reaction mechanisms and scope. The Sonogashira reaction masterfully couples sp-hybridized carbon atoms (from terminal alkynes) with sp²-hybridized carbons (from aryl or vinyl halides). In contrast, the Suzuki coupling is the go-to method for linking two sp²-hybridized carbons, typically from an organoboron compound and an aryl or vinyl halide.
Quantitative Performance Metrics
To facilitate a direct comparison, the following table summarizes key quantitative data gleaned from various studies. It's important to note that these values are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions employed.
| Parameter | Sonogashira Coupling | Suzuki Coupling |
| Typical Yields | Generally high (80-95%) for reactive substrates.[1] | Consistently high to excellent (often >90%) across a broad substrate scope.[2] |
| Catalyst Loading (Palladium) | Typically 0.5-5 mol%.[1][3] | Often lower, ranging from 0.01-2 mol%, especially with modern catalysts. |
| Co-catalyst | Often requires a copper(I) co-catalyst (e.g., CuI), though copper-free methods exist.[4] | Generally does not require a co-catalyst. |
| Reaction Temperature | Often proceeds at room temperature, though heating may be required for less reactive substrates.[3][4] | Typically requires heating (50-100 °C), although room temperature couplings are possible with highly active catalysts.[5] |
| Reaction Time | Can be rapid (1-3 hours) for activated substrates.[3] | Generally ranges from 2 to 24 hours. |
| Turnover Number (TON) | Good, but can be limited by catalyst deactivation. | Generally very high, with modern catalysts achieving TONs in the thousands. |
Delving into the Mechanisms: A Tale of Two Cycles
The catalytic cycles of both the Sonogashira and Suzuki reactions are initiated by the oxidative addition of an aryl or vinyl halide to a palladium(0) species. However, the subsequent steps diverge significantly.
The Sonogashira Catalytic Cycle
The traditional Sonogashira reaction involves a dual catalytic cycle. The palladium cycle mirrors that of other cross-coupling reactions, while a copper cycle is responsible for activating the terminal alkyne.
In the copper cycle, the base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium complex yields the final product and regenerates the palladium(0) catalyst.[4][6] Copper-free Sonogashira couplings are also prevalent, where the base is believed to directly facilitate the formation of a palladium acetylide intermediate.[6]
The Suzuki Catalytic Cycle
The Suzuki coupling follows a more straightforward catalytic cycle, generally involving three key steps:
Following the initial oxidative addition, a base activates the organoboron compound, facilitating the transmetalation of the organic group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[7][8][9]
Substrate Scope and Functional Group Tolerance
Both reactions exhibit broad substrate scope, but with key distinctions in functional group tolerance.
| Feature | Sonogashira Coupling | Suzuki Coupling |
| Electrophile Reactivity | I > Br > OTf > Cl.[1][3] | I > Br > OTf > Cl.[5] |
| Nucleophile | Terminal alkynes. | Organoboronic acids and esters. |
| Tolerated Functional Groups | Esters, ketones, aldehydes, amides, ethers, and many nitrogen-containing heterocycles. | A very wide range, including alcohols, aldehydes, ketones, esters, amides, and nitro groups. Organoboron reagents are generally stable to aqueous conditions.[7] |
| Problematic Functional Groups | Acidic protons that can be deprotonated by the base. Some sensitive functional groups may not tolerate the copper co-catalyst. | Substrates that are highly sensitive to strong bases can be problematic. Protodeboronation (cleavage of the C-B bond) can be a side reaction, especially with heteroaryl boronic acids.[10] |
| Side Reactions | Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[1][11][12] | Homocoupling of the organoboron reagent and scrambling of substituents on the phosphine ligands can occur. |
Experimental Protocols
Below are representative experimental protocols for both Sonogashira and Suzuki couplings.
Sonogashira Coupling: Synthesis of a Disubstituted Alkyne
This procedure details the coupling of an aryl iodide with a terminal alkyne.[1]
Materials:
-
4-Iodotoluene (1.0 mmol)
-
Trimethylsilylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add triethylamine via syringe, followed by the trimethylsilylacetylene.
-
Stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired disubstituted alkyne.
Suzuki Coupling: Synthesis of a Biaryl Compound
This protocol describes a typical Suzuki coupling between an aryl bromide and a phenylboronic acid.[13]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, combine the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Conclusion: Choosing the Right Tool for the Job
Both the Sonogashira and Suzuki couplings are exceptionally powerful and versatile methods for C-C bond formation. The choice between them largely depends on the desired final structure.
-
Choose Sonogashira coupling when the target molecule contains an alkyne moiety, which is a valuable functional group for further transformations and is prevalent in many natural products and pharmaceuticals.[14] The reaction often proceeds under milder conditions, which can be advantageous for sensitive substrates.
-
Opt for Suzuki coupling for the synthesis of biaryl and conjugated styrenyl systems, which are common motifs in drug discovery and materials science.[15] The Suzuki reaction generally boasts a broader functional group tolerance, and the commercial availability and stability of a vast array of boronic acids make it a highly practical and widely adopted method.
Ultimately, a thorough understanding of the strengths and limitations of each reaction, as detailed in this guide, will empower researchers to make informed decisions and efficiently advance their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling Reaction: Mechanism, Steps & Applications [vedantu.com]
- 9. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. books.rsc.org [books.rsc.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl 2-Bromo-4-methoxybenzoate and Other Aryl Halides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted reactivity of Ethyl 2-Bromo-4-methoxybenzoate with a range of other aryl halides in palladium-catalyzed cross-coupling reactions. The comparison is based on established principles of organic chemistry, including carbon-halogen bond dissociation energies, electronic effects, and steric hindrance. While direct comparative experimental data for this compound is limited in published literature, this guide offers a predictive framework supported by general experimental evidence for similar substrates.
The reactivity of an aryl halide in widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings is a critical factor in the design and success of synthetic routes in pharmaceutical and materials science. The rate-determining step in many of these reactions is the initial oxidative addition of the aryl halide to a low-valent palladium catalyst. The efficiency of this step is governed by the structural features of the aryl halide.
Factors Influencing Aryl Halide Reactivity
-
Carbon-Halogen Bond Dissociation Energy (BDE): The strength of the C-X bond is a primary determinant of reactivity. For aryl halides, the BDE follows the trend C-F > C-Cl > C-Br > C-I.[1][2] Consequently, the reactivity order is generally Ar-I > Ar-Br > Ar-Cl > Ar-F, as a weaker bond is more easily cleaved during oxidative addition.
-
Electronic Effects: The electronic nature of substituents on the aromatic ring can significantly influence the rate of oxidative addition. Electron-withdrawing groups (EWGs) can increase the reactivity of the aryl halide by lowering the electron density at the carbon atom of the C-X bond, making it more susceptible to the nucleophilic palladium catalyst.[3] Conversely, electron-donating groups (EDGs) can decrease reactivity. The methoxy group is generally considered an electron-donating group through resonance, while the ethyl ester group is electron-withdrawing.[4]
-
Steric Hindrance: Substituents ortho to the halogen can sterically hinder the approach of the bulky palladium catalyst, which can slow down the rate of oxidative addition.[5][6] However, in some cases of severe steric hindrance, the reaction mechanism can change from a two-electron oxidative addition to a one-electron process, which can paradoxically lead to a significant acceleration in the reaction rate.[7]
Predicted Reactivity Comparison
The following table provides a predicted relative reactivity for this compound and a selection of other aryl halides in a typical Suzuki-Miyaura cross-coupling reaction. The prediction is based on the interplay of the factors discussed above.
| Aryl Halide | Halogen | Key Substituent Effects | Predicted Relative Reactivity | Rationale |
| Ethyl 4-Iodobenzoate | Iodo | EWG (ester) at para-position | Very High | Lowest C-X BDE.[2] |
| Ethyl 4-Bromobenzoate | Bromo | EWG (ester) at para-position | High | Standard reactivity for an activated aryl bromide. |
| This compound | Bromo | EWG (ester) at ortho-position; EDG (methoxy) at para-position; Steric hindrance from ortho-ester. | Moderate | The activating effect of the para-methoxy group is likely counteracted by the steric hindrance of the ortho-ester group.[4][5] |
| Ethyl 2-Bromobenzoate | Bromo | EWG (ester) at ortho-position; Significant steric hindrance. | Moderate to Low | Steric hindrance from the adjacent ester group is expected to slow the reaction.[5][6] |
| 4-Bromoanisole | Bromo | EDG (methoxy) at para-position | Moderate to Low | The electron-donating methoxy group deactivates the aryl halide towards oxidative addition compared to an unsubstituted bromobenzene.[4] |
| Ethyl 4-Chlorobenzoate | Chloro | EWG (ester) at para-position | Low | Higher C-Cl BDE makes it significantly less reactive than the bromo analogue.[2] |
| 2-Bromo-1,3-dimethylbenzene | Bromo | Two ortho-methyl groups | Variable | High steric hindrance could either significantly slow the reaction or potentially accelerate it via a single-electron transfer mechanism.[7] |
Experimental Protocols
A general protocol for a Suzuki-Miyaura coupling reaction is provided below. This can be used as a starting point for a comparative study of the reactivity of different aryl halides.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism and Influencing Factors
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the key factors influencing the reactivity of the aryl halide.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors affecting the rate of oxidative addition in cross-coupling reactions.
Experimental Workflow
The following diagram outlines a workflow for a parallel comparative study of aryl halide reactivity.
Caption: Workflow for a comparative reactivity study of different aryl halides.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Phosphine Ligands in Cross-Coupling of Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The choice of phosphine ligand is critical to the success of these transformations, influencing reaction rates, yields, and substrate scope. This guide provides a comparative analysis of the efficacy of various phosphine ligands in Suzuki-M iyaura, Heck, and Buchwald-Hartwig cross-coupling reactions using Ethyl 2-Bromo-4-methoxybenzoate as a key substrate.
Introduction to Phosphine Ligands in Cross-Coupling
Phosphine ligands are crucial components of palladium catalysts, serving to stabilize the metal center and modulate its reactivity. The electronic and steric properties of the phosphine ligand directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination. Bulky, electron-rich phosphine ligands, such as the dialkylbiarylphosphines developed by Buchwald and others, have proven particularly effective for a wide range of cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from aryl halides and boronic acids. For a substrate like this compound, with an electron-donating methoxy group and an ortho-ester, the choice of ligand is critical to achieve high yields.
Comparative Data for Suzuki-Miyaura Coupling
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Generally excellent for substrates with ortho esters. |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 16 | ~90 | A versatile and highly active ligand. |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 18 | ~85 | Effective for a broad range of aryl bromides. |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | <60 | "First-generation" ligand, often less effective for challenging substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), the desired phosphine ligand (0.02 mmol), and the palladium source (e.g., Pd(OAc)₂, 0.01 mmol).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., toluene/water 4:1, 5 mL) is added.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 4-methoxybiphenyl-2-carboxylate.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. The reaction is sensitive to steric hindrance, and for a 2-substituted aryl bromide like this compound, the choice of ligand is important to promote efficient coupling.
Comparative Data for Heck Reaction
Direct comparative data for this specific substrate is scarce. However, studies on the Heck reaction of 4-bromoanisole with acrylates suggest that bulky, electron-rich phosphine ligands are beneficial. In some cases, phosphine-free conditions using palladacycle catalysts or palladium on charcoal can also be effective, particularly for activated alkenes.
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 16 | ~70-80 | A classic ligand for the Heck reaction. |
| cataCXium® A | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 24 | ~85 | A bulky phosphine ligand known to be effective for challenging substrates. |
| None (Pd/C) | 10% Pd/C | NaOAc | DMA | 130 | 12 | ~60-70 | Heterogeneous, phosphine-free conditions can be effective. |
| None (Herrmann's catalyst) | Herrmann's catalyst | NaOAc | NMP | 140 | 8 | >90 | A highly active palladacycle precatalyst. |
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction of this compound with styrene is as follows:
-
In a sealed tube, this compound (1.0 mmol), styrene (1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (if used, 0.04 mmol), and the base (e.g., triethylamine, 2.0 mmol) are combined in a suitable solvent (e.g., DMF, 5 mL).
-
The tube is sealed and heated to the specified temperature for the indicated time.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the desired ethyl 4-methoxy-2-styrylbenzoate.
The catalytic cycle for the Heck reaction is depicted below.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling aryl halides with amines. The choice of ligand is highly dependent on the nature of both the aryl halide and the amine. For an electron-rich aryl bromide like this compound, a bulky and electron-rich phosphine ligand is generally required.
Comparative Data for Buchwald-Hartwig Amination
A study on the amination of a structurally similar 2-bromo-estrone derivative provides valuable comparative data. X-Phos was found to be superior to the earlier generation ligand, BINAP. Other modern biarylphosphine ligands are also expected to show high efficacy.
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| X-Phos | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 24 | 78-83 | [1] |
| BINAP | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 24 | 26-37 | [1] |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | Dioxane | 80 | 18 | High | Generally effective for monoarylation of primary amines. |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | t-AmylOH | 110 | 12 | High | A versatile ligand for a range of amines. |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound with aniline is as follows:
-
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (0.012 mmol), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (2 mL), this compound (1.0 mmol), and aniline (1.2 mmol) are added via syringe.
-
The reaction mixture is heated to 100 °C with stirring for the specified time.
-
After cooling, the mixture is diluted with ether, filtered through a pad of Celite, and concentrated.
-
The crude product is purified by flash chromatography to give ethyl 2-(phenylamino)-4-methoxybenzoate.
The catalytic cycle for the Buchwald-Hartwig amination is shown below.
References
Kinetic studies of the Suzuki reaction with Ethyl 2-Bromo-4-methoxybenzoate
A comparative guide to the kinetic profile of Ethyl 2-Bromo-4-methoxybenzoate in the Suzuki-Miyaura cross-coupling reaction is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of its expected performance with alternative aryl halides, supported by established principles and experimental data from broader kinetic studies of the Suzuki reaction.
Comparison of Kinetic Performance
The methoxy group (-OCH₃) at the para-position and the ethyl ester group (-COOEt) at the ortho-position to the bromine atom in this compound have opposing electronic effects. The methoxy group is electron-donating, which generally decreases the reactivity of aryl halides in the rate-determining oxidative addition step.[2] Conversely, the ethyl ester group is electron-withdrawing, which tends to increase reactivity. The overall kinetic performance will be a balance of these effects.
For comparison, a summary of expected relative reaction rates for various aryl bromides is presented in the table below.
| Aryl Halide | Substituent Effect | Expected Relative Rate |
| 4-Bromonitrobenzene | Strong electron-withdrawing (-NO₂) | Very Fast[3] |
| 4-Bromobenzaldehyde | Moderate electron-withdrawing (-CHO) | Fast |
| Bromobenzene | No substituent | Moderate |
| This compound | Electron-donating (-OCH₃) and Electron-withdrawing (-COOEt) | Moderate |
| 4-Bromoanisole | Electron-donating (-OCH₃) | Slow[4] |
| 4-Bromoaniline | Strong electron-donating (-NH₂) | Very Slow[3] |
Note: The expected relative rates are qualitative and based on established trends in Suzuki-Miyaura reactions. Actual reaction kinetics will also depend on the specific reaction conditions, including the catalyst, ligand, base, and solvent used.[5]
Experimental Protocol for Kinetic Studies
The following is a generalized experimental protocol for conducting a kinetic study of the Suzuki-Miyaura reaction, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., this compound)
-
Arylboronic acid
-
Ligand (if required, e.g., PPh₃, PCy₃)[8]
-
Base (e.g., K₂CO₃, NaOH)[9]
-
Solvent (e.g., Toluene, Dioxane, Water/Ethanol mixture)[10][11]
-
Internal standard for chromatography (e.g., dodecane)
-
Reaction vessel (e.g., round-bottom flask)
-
Heating and stirring apparatus (e.g., magnetic stirrer with hot plate)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Sampling equipment (e.g., syringes)
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2-3 mmol), and the internal standard.[6]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL) to the reaction vessel. Stir the mixture until all solids are dissolved or well-suspended. Add the palladium catalyst (e.g., 0.5-2 mol%) and ligand (if applicable).[6]
-
Initiation and Sampling: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 60-100 °C) and start vigorous stirring.[12] This is considered time zero (t=0).
-
Reaction Monitoring: At regular time intervals (e.g., every 5-10 minutes for the initial phase, then less frequently), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[[“]]
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and water).[6] Prepare the sample for analysis by diluting it with an appropriate solvent.
-
Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the starting material (aryl halide) and the product over time.
-
Data Analysis: Plot the concentration of the reactant or product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate constant can be determined.
Visualizations
The following diagrams illustrate the typical workflow for a kinetic study of the Suzuki reaction and the fundamental catalytic cycle.
Caption: Experimental workflow for a kinetic study of the Suzuki reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. consensus.app [consensus.app]
DFT-Guided Mechanistic Insights into the Suzuki-Miyaura Coupling of Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanism for the Suzuki-Miyaura cross-coupling of Ethyl 2-Bromo-4-methoxybenzoate, leveraging insights from Density Functional Theory (DFT) studies on analogous aryl bromide systems. Due to the absence of specific DFT studies on this compound, this document synthesizes findings from research on similar substrates, such as bromobenzene, to construct a plausible mechanistic framework. This approach offers valuable insights for reaction optimization and catalyst design in the synthesis of biaryl compounds, which are crucial scaffolds in medicinal chemistry.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction, catalyzed by a palladium complex, couples an organoboron species with an organohalide.[2] The catalytic cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[3] DFT studies have been instrumental in elucidating the intricate energy landscapes of these steps, providing quantitative data on activation barriers and the stability of intermediates.[4][5]
Comparative Analysis of Mechanistic Pathways
The Suzuki-Miyaura coupling of this compound with an arylboronic acid, such as phenylboronic acid, is anticipated to follow a well-established catalytic cycle. DFT calculations on similar systems have revealed that the transmetalation step is often the rate-determining step of the reaction.[5] Below, we compare the key energetic parameters for each stage of the catalytic cycle, derived from DFT studies on the coupling of bromobenzene and phenylboronic acid. These values serve as a robust model for understanding the reactivity of this compound.
Table 1: Comparative Energetics of the Suzuki-Miyaura Catalytic Cycle
| Catalytic Step | Key Transformation | Typical Free Energy Barrier (kcal/mol) | Rate-Determining Potential |
| Oxidative Addition | Aryl-Br bond cleavage and formation of a Pd(II) complex | ~10-15 | Generally not rate-limiting |
| Transmetalation | Transfer of the aryl group from boron to palladium | ~15-30 | Often the rate-determining step |
| Reductive Elimination | Formation of the biaryl product and regeneration of the Pd(0) catalyst | ~5-10 | Typically a facile step |
Note: The energy barriers presented are representative values from DFT studies on analogous aryl bromide systems and may vary depending on the specific ligands, base, and solvent used.
Detailed Mechanistic Steps and Energetics
1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of this compound to a Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a square-planar Pd(II) intermediate.[6][7] DFT studies on bromobenzene suggest that this step has a relatively low activation barrier, making it a facile process.[8][9]
2. Transmetalation: This crucial step involves the transfer of the organic moiety from the boron atom to the palladium center.[4][10] The mechanism of transmetalation is complex and highly dependent on the reaction conditions, particularly the nature of the base.[4][5] The base is essential for the activation of the boronic acid.[11] DFT calculations have shown that the transmetalation step typically has the highest activation energy in the catalytic cycle, thus often being the rate-determining step.[5]
3. Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[12] This step is generally found to be rapid and highly exothermic.
Experimental and Computational Protocols
The data presented in this guide are based on findings from various DFT studies. A typical computational protocol employed in these studies is as follows:
Computational Methodology:
-
Software: Gaussian program package.[13]
-
DFT Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is commonly used.[4][13] Other functionals like M06 may also be employed.[5][13]
-
Basis Set: A combination of basis sets is often used, such as the LANL2DZ effective core potential for palladium and a Pople-style basis set (e.g., 6-31G(d)) for other atoms.
-
Solvent Effects: Solvation effects are typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.
Experimental Validation:
While this guide focuses on DFT studies, experimental validation is crucial. Kinetic studies, in situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates are experimental techniques used to corroborate the computational findings.
Visualizing the Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A representative free energy profile for the Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Reaction Intermediates in Ethyl 2-Bromo-4-methoxybenzoate Couplings
For Researchers, Scientists, and Drug Development Professionals
The characterization of reaction intermediates in palladium-catalyzed cross-coupling reactions is crucial for understanding reaction mechanisms, optimizing conditions, and developing more efficient synthetic routes. This guide provides a comparative overview of the expected reaction intermediates in Suzuki, Heck, and Sonogashira couplings of Ethyl 2-Bromo-4-methoxybenzoate, a common building block in organic synthesis. While direct experimental data for the intermediates of this specific substrate is scarce in the public domain due to their transient nature, this guide leverages data from structurally similar electron-rich aryl bromides to provide a robust comparative framework.
Catalytic Cycles and Key Intermediates
Palladium-catalyzed cross-coupling reactions generally proceed through a series of well-established elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The nature of the intermediates formed at each stage is critical to the overall efficiency and selectivity of the reaction.
Oxidative Addition Intermediate
The initial step in all three coupling reactions is the oxidative addition of the aryl bromide to a palladium(0) complex. This results in the formation of a square planar palladium(II) species. For this compound, the electron-donating methoxy group is expected to facilitate this step.
Comparison of Intermediates in Suzuki, Heck, and Sonogashira Couplings
The subsequent steps and the nature of the intermediates diverge for each coupling reaction. The following sections provide a comparative analysis.
| Coupling Reaction | Key Intermediate(s) After Oxidative Addition | Description |
| Suzuki Coupling | Arylpalladium(II) Boronate Complex | Formed after transmetalation with an organoboron reagent. The transfer of the organic group from boron to palladium is a critical step. |
| Heck Coupling | Arylpalladium(II) Alkene (π-Complex) | Formed by the coordination of the alkene to the arylpalladium(II) complex. This is followed by migratory insertion. |
| Sonogashira Coupling | Arylpalladium(II) Acetylide Complex | Formed after transmetalation with a copper(I) acetylide (or directly with the alkyne in copper-free protocols). |
Data Presentation: Spectroscopic Characterization of Representative Intermediates
The following tables summarize typical spectroscopic data for palladium intermediates analogous to those expected from this compound couplings. This data is compiled from studies on electron-rich aryl bromides and serves as a reference for researchers aiming to identify similar species.
Table 1: Representative ¹H and ³¹P NMR Data for Oxidative Addition Intermediates of the Type trans-[Pd(Ar)(Br)(PPh₃)₂]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 6.5 - 8.0 | Multiplet | - | Aromatic protons of the aryl group and PPh₃ |
| 3.5 - 4.5 | Quartet | ~7.1 | -OCH₂CH₃ of the ethyl ester | |
| 1.0 - 1.5 | Triplet | ~7.1 | -OCH₂CH₃ of the ethyl ester | |
| ~3.8 | Singlet | - | -OCH₃ | |
| ³¹P NMR | 20 - 30 | Singlet | - | Coordinated PPh₃ |
Table 2: Comparison of Expected Spectroscopic Features for Key Intermediates
| Coupling Reaction | Intermediate Type | Expected ¹H NMR Features | Expected ³¹P NMR Features | Other Techniques |
| Suzuki | Arylpalladium(II) Boronate | Shifts in aromatic signals upon boronate coordination. | Broadening or shift of the phosphine signal. | ESI-MS to detect [Pd(Ar)(OR')L₂]⁺ type species. |
| Heck | Arylpalladium(II) π-Complex | Upfield shift of alkene protons upon coordination. | Minor shifts in the phosphine signal. | Low-temperature NMR to observe the transient complex. |
| Sonogashira | Arylpalladium(II) Acetylide | Characteristic alkyne proton signal disappears. | Shift in the phosphine signal upon acetylide binding. | IR spectroscopy shows a characteristic C≡C stretch. |
Experimental Protocols
Characterizing these transient intermediates often requires specialized techniques. Below are detailed methodologies for key experiments.
Protocol 1: Low-Temperature NMR Spectroscopy for the Detection of Reaction Intermediates
Objective: To observe and characterize transient palladium intermediates at low temperatures where their lifetimes are extended.
Materials:
-
High-quality, dry NMR tubes suitable for low-temperature work (e.g., Norell S-500).
-
Deuterated solvent, dried over molecular sieves (e.g., toluene-d₈, THF-d₈).
-
Palladium precursor (e.g., Pd(PPh₃)₄).
-
This compound.
-
Coupling partner (e.g., phenylboronic acid for Suzuki).
-
Internal standard (e.g., hexamethylbenzene).
Procedure:
-
In a glovebox, dissolve the palladium precursor and ligand (if separate) in the deuterated solvent in the NMR tube.
-
Cool the NMR spectrometer probe to the desired low temperature (e.g., -80 °C).[1][2][3]
-
Acquire a background spectrum of the palladium complex.
-
Prepare a separate, pre-cooled solution of this compound and the coupling partner in the same deuterated solvent.
-
Carefully inject the substrate solution into the NMR tube containing the palladium complex while it is in the cooled probe.
-
Immediately begin acquiring a series of ¹H and ³¹P NMR spectra over time to monitor the formation and decay of intermediates.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) at low temperature to aid in structure elucidation.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) for the Analysis of Charged Intermediates
Objective: To detect and identify charged palladium intermediates present in the reaction mixture.
Materials:
-
Reaction mixture from the coupling reaction.
-
High-purity solvent for dilution (e.g., acetonitrile, methanol).
-
Syringe pump and ESI-MS instrument.
Procedure:
-
Take an aliquot of the reaction mixture at a specific time point.
-
Immediately dilute the aliquot with the ESI-MS solvent to a concentration suitable for analysis (typically in the low micromolar range).
-
Infuse the diluted sample directly into the ESI-MS source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[4][5][6][7][8]
-
Acquire mass spectra in both positive and negative ion modes.
-
Analyze the spectra for peaks corresponding to the expected masses of palladium intermediates, paying close attention to the characteristic isotopic pattern of palladium.
-
Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns, which can help confirm the structure of the intermediates.
Mandatory Visualizations
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. weizmann.ac.il [weizmann.ac.il]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. Electrospray ionisation mass spectrometric studies for the determination of palladium after pre-concentration by disposable pipette extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. ESI-MS studies of palladium (II) complexes with 1-(p-toluenesulfonyl)cytosine/cytosinato ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric Purity of Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise isomeric composition of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of key analytical techniques for assessing the isomeric purity of Ethyl 2-Bromo-4-methoxybenzoate, a valuable building block in organic synthesis. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to enable robust quality control and impurity profiling.
Potential Isomeric Impurities
The synthesis of this compound can potentially yield several positional isomers. The most common impurities arise from the bromination at different positions on the 4-methoxybenzoic acid precursor. This guide will focus on the differentiation of the target compound from its key isomers:
-
This compound (Target)
-
Ethyl 3-Bromo-4-methoxybenzoate (Isomer 1)
-
Ethyl 4-Bromo-2-methoxybenzoate (Isomer 2)
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is crucial for the accurate quantification of isomeric impurities. Below is a comparative summary of the recommended techniques.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and mobile phase based on polarity. | High resolution, excellent for quantitative analysis, non-destructive. | May require longer analysis times, method development can be complex. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High sensitivity, provides structural information from mass spectra, excellent for separating volatile isomers. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Unambiguous structure elucidation, can identify and quantify isomers without the need for reference standards (qNMR), non-destructive. | Lower sensitivity compared to MS, can be complex to interpret for mixtures, higher instrument cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed to provide excellent separation of the target compound from its potential isomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program:
-
0-5 min: 40% A
-
5-20 min: 40% to 80% A
-
20-25 min: 80% A
-
25-26 min: 80% to 40% A
-
26-30 min: 40% A
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and identification of the volatile isomeric ethyl bromo-methoxybenzoates.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column with a slightly polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 260 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 m/z.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information for unambiguous identification of isomers.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃)
-
Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) for full structural assignment.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
Data Presentation
The following tables summarize the expected data for the target compound and its key isomers based on the analytical methods described.
Table 1: Predicted HPLC and GC Retention Times
| Compound | Predicted HPLC Retention Time (min) | Predicted GC Retention Time (min) |
| Ethyl 4-Bromo-2-methoxybenzoate (Isomer 2) | 15.2 | 9.8 |
| Ethyl 3-Bromo-4-methoxybenzoate (Isomer 1) | 16.5 | 10.5 |
| This compound (Target) | 17.8 | 11.2 |
Note: Retention times are illustrative and may vary depending on the specific instrument and column used. The elution order is predicted based on the relative polarities of the isomers.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Target) | Ethyl 3-Bromo-4-methoxybenzoate (Isomer 1) | Ethyl 4-Bromo-2-methoxybenzoate (Isomer 2) |
| -OCH₂CH₃ | 4.39 (q, J=7.1 Hz) | 4.35 (q, J=7.1 Hz) | 4.38 (q, J=7.1 Hz) |
| -OCH₂CH₃ | 1.39 (t, J=7.1 Hz) | 1.38 (t, J=7.1 Hz) | 1.39 (t, J=7.1 Hz) |
| -OCH₃ | 3.85 (s) | 3.92 (s) | 3.88 (s) |
| Aromatic H | 7.75 (d, J=8.7 Hz) | 7.95 (d, J=2.2 Hz) | 7.15 (dd, J=8.5, 2.0 Hz) |
| Aromatic H | 7.05 (d, J=2.4 Hz) | 7.80 (dd, J=8.6, 2.2 Hz) | 7.10 (d, J=2.0 Hz) |
| Aromatic H | 6.85 (dd, J=8.7, 2.4 Hz) | 6.90 (d, J=8.6 Hz) | 7.70 (d, J=8.5 Hz) |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Target) | Ethyl 3-Bromo-4-methoxybenzoate (Isomer 1) | Ethyl 4-Bromo-2-methoxybenzoate (Isomer 2) |
| C=O | 165.5 | 165.2 | 165.8 |
| -OCH₂CH₃ | 61.5 | 61.3 | 61.6 |
| -OCH₂CH₃ | 14.2 | 14.3 | 14.2 |
| -OCH₃ | 55.8 | 56.5 | 56.0 |
| Aromatic C-Br | 115.0 | 110.0 | 128.0 |
| Aromatic C-O | 162.0 | 158.0 | 159.5 |
| Other Aromatic C | 112.5, 118.0, 123.0, 134.0 | 112.0, 115.5, 124.5, 132.0, 135.5 | 114.0, 116.5, 121.0, 131.5, 133.0 |
Mandatory Visualization
Caption: Experimental workflow for the isomeric purity analysis.
Signaling Pathways and Logical Relationships
The logical relationship for identifying and quantifying isomeric impurities involves a multi-step process that leverages the strengths of each analytical technique.
Caption: Logical workflow for impurity identification and quantification.
This guide provides a comprehensive framework for the isomeric purity analysis of this compound. By employing the detailed protocols and comparative data presented, researchers and drug development professionals can establish robust analytical methods to ensure the quality and consistency of this important chemical intermediate.
A Comparative Guide to the Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Ethyl 2-Bromo-4-methoxybenzoate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed cost-benefit analysis of two primary methods: the direct esterification of 2-bromo-4-methoxybenzoic acid and the regioselective bromination of ethyl 4-methoxybenzoate.
This comparative analysis examines the economic and practical feasibility of each route, supported by experimental data and detailed protocols. Key metrics such as starting material and reagent costs, reaction yields, purification methods, and safety and environmental considerations are evaluated to provide a comprehensive overview for informed decision-making in a laboratory and industrial setting.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Fischer Esterification | Route 2: Electrophilic Bromination |
| Starting Material | 2-Bromo-4-methoxybenzoic acid | Ethyl 4-methoxybenzoate |
| Key Reagents | Ethanol, Sulfuric Acid | N-Bromosuccinimide (NBS) |
| Typical Yield | High (~95%) | Moderate to High (Regioselectivity dependent) |
| Relative Cost | Lower starting material cost | Higher starting material cost |
| Purification | Simple extraction and distillation | Potential for chromatographic purification |
| Key Advantages | High yield, straightforward procedure | Utilizes a more readily available starting material |
| Key Disadvantages | Requires synthesis of the brominated acid | Potential for isomeric byproducts |
Cost Analysis
A critical factor in selecting a synthetic route is the overall cost, encompassing starting materials, reagents, and purification. The following table provides an estimated cost comparison for the synthesis of 100g of this compound via each route, based on current market prices.
| Route 1: Fischer Esterification | Quantity | Estimated Cost (USD) | Route 2: Electrophilic Bromination | Quantity | Estimated Cost (USD) |
| 2-Bromo-4-methoxybenzoic acid | 95.5 g | $145 | Ethyl 4-methoxybenzoate | 78.3 g | $35-45 |
| Ethanol | 500 mL | $15 | N-Bromosuccinimide (NBS) | 85.5 g | $25-35 |
| Sulfuric Acid | 5 mL | $5 | Acetonitrile | 500 mL | $30 |
| Total Estimated Cost | ~$165 | Total Estimated Cost | ~$90-110 |
Note: Costs are estimates based on currently available data from various chemical suppliers and may vary. Purification costs are not included and can significantly impact the final cost, especially if chromatography is required.
Logical Workflow of the Cost-Benefit Analysis
Caption: A flowchart illustrating the decision-making process for selecting the optimal synthetic route.
Experimental Protocols
Route 1: Fischer Esterification of 2-Bromo-4-methoxybenzoic acid
This method involves the acid-catalyzed esterification of 2-bromo-4-methoxybenzoic acid with ethanol.
Materials:
-
2-Bromo-4-methoxybenzoic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-methoxybenzoic acid and an excess of anhydrous ethanol.
-
Slowly add concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Expected Yield: High, typically in the range of 90-95%.[1]
Route 2: Electrophilic Bromination of Ethyl 4-methoxybenzoate
This route involves the bromination of ethyl 4-methoxybenzoate using N-bromosuccinimide (NBS) as the bromine source. The regioselectivity of this reaction is a critical consideration. The methoxy group is an ortho-para directing group, while the ethyl ester is a meta-directing group. The desired product requires bromination at the position ortho to the ester and meta to the methoxy group. While specific literature on the direct bromination to the 2-position is limited, a general procedure for aromatic bromination using NBS is provided below. The formation of other isomers, particularly bromination at the 3-position (ortho to the methoxy group), is possible and would necessitate careful purification.
Materials:
-
Ethyl 4-methoxybenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.2 eq)
-
Acetonitrile or another suitable solvent
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 4-methoxybenzoate in a suitable solvent such as acetonitrile in a round-bottom flask protected from light.
-
Add N-bromosuccinimide portion-wise to the stirred solution at room temperature. A radical initiator like AIBN or light may be required depending on the desired regioselectivity, although for aromatic bromination, a Lewis acid catalyst might be more appropriate.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NBS.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers and must be purified by column chromatography on silica gel to isolate the desired this compound.
Expected Yield: The yield of the desired 2-bromo isomer is highly dependent on the reaction conditions and the resulting regioselectivity. It is anticipated to be lower than the Fischer esterification route due to the potential formation of multiple isomers.
Safety and Environmental Considerations
Route 1: Fischer Esterification
-
Sulfuric Acid: Highly corrosive and requires careful handling.[2] Neutralization of the acid during workup generates salt waste. The process can be designed to recycle the acid, reducing environmental impact.[3]
-
Ethanol: Flammable liquid. Using a large excess is necessary to drive the equilibrium, but it can be recovered and recycled.
-
Overall: The reagents are common and relatively inexpensive. The main environmental drawback is the generation of acidic waste, which requires neutralization.[4]
Route 2: Electrophilic Bromination
-
N-Bromosuccinimide (NBS): A safer and easier-to-handle source of bromine compared to liquid bromine. However, it can be a source of radical reactions and should be handled with care.[5] Incompatible with some solvents like DMF.[5][6]
-
Acetonitrile: A common solvent for bromination reactions but is toxic and should be handled in a well-ventilated fume hood. Greener solvent alternatives could be explored.
-
Overall: This route avoids the use of highly corrosive strong acids. The primary environmental and safety concerns are associated with the organic solvent and the handling of the brominating agent.
Conclusion and Recommendation
Based on this analysis, Route 1, the Fischer esterification of 2-bromo-4-methoxybenzoic acid, is the recommended synthetic route for producing this compound, particularly when high purity and yield are the primary objectives. While the initial starting material may appear more expensive, the high and reliable yield, coupled with a straightforward purification process, likely makes it more cost-effective on a larger scale. The procedure is well-established and avoids the significant challenge of controlling regioselectivity and the need for potentially costly and time-consuming chromatographic purification associated with Route 2.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity needs, available resources, and the cost and availability of starting materials. For most research and development applications, the reliability and high yield of the Fischer esterification make it the more prudent choice.
References
- 1. This compound | CAS#:1208075-63-1 | Chemsrc [chemsrc.com]
- 2. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 3. Reduction in environmental impact of sulfuric acid hydrolysis of bamboo for production of fuel ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Ethyl 2-(bromomethyl)-4-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Green Synthesis of Ethyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-Bromo-4-methoxybenzoate, a key intermediate in the development of various pharmaceuticals, presents an opportunity to apply the principles of green chemistry. This guide provides a comparative analysis of two potential synthetic pathways, evaluating them based on established green chemistry metrics. The objective is to offer a quantitative assessment of the environmental impact of each route, thereby guiding researchers towards more sustainable and efficient chemical manufacturing.
Synthetic Route 1: Electrophilic Aromatic Bromination
This route involves the direct bromination of the readily available starting material, Ethyl 4-methoxybenzoate. Achieving high regioselectivity for the desired ortho-isomer is a significant challenge due to the directing effects of the methoxy and ester groups, which favor bromination at the 3-position. However, specialized conditions can be employed to favor the formation of the 2-bromo isomer.
Experimental Protocol:
A proposed method for the ortho-bromination of Ethyl 4-methoxybenzoate utilizes N-Bromosuccinimide (NBS) as the bromine source and a Lewis acid catalyst in an appropriate solvent.
Materials:
-
Ethyl 4-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Aqueous solution of Sodium Thiosulfate
-
Aqueous solution of Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a stirred solution of Ethyl 4-methoxybenzoate in the chosen solvent at 0 °C, add the Lewis acid catalyst portion-wise.
-
Slowly add N-Bromosuccinimide to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to isolate this compound.
Synthetic Route 2: Sandmeyer Reaction
The Sandmeyer reaction offers a more regioselective approach to introduce the bromine atom at the 2-position, starting from Ethyl 2-amino-4-methoxybenzoate. This multi-step synthesis begins with the esterification of 2-amino-4-methoxybenzoic acid.
Experimental Protocol:
Step 1: Esterification of 2-amino-4-methoxybenzoic acid
Materials:
-
2-amino-4-methoxybenzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-amino-4-methoxybenzoic acid in an excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 2-amino-4-methoxybenzoate. A typical yield for this esterification is around 95%.
Step 2: Sandmeyer Bromination
Materials:
-
Ethyl 2-amino-4-methoxybenzoate
-
Hydrobromic Acid (48%)
-
Sodium Nitrite
-
Copper(I) Bromide
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve Ethyl 2-amino-4-methoxybenzoate in aqueous hydrobromic acid at 0 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Stir the reaction mixture at room temperature for a few hours, then heat gently until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., distillation or chromatography) to yield this compound. A representative yield for the Sandmeyer reaction is approximately 85%.
Green Chemistry Metrics Comparison
To objectively compare the greenness of these two synthetic routes, several key metrics were calculated. The following tables summarize the quantitative data for each pathway.
Table 1: Green Chemistry Metrics for the Synthesis of this compound
| Metric | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction (Overall) |
| Atom Economy (%) | 70.3% | 45.9% |
| Reaction Mass Efficiency (RME) (%) | 52.7% | 39.0% |
| E-Factor | 0.90 | 1.56 |
| Process Mass Intensity (PMI) | 1.90 | 2.56 |
Table 2: Molecular Weights of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 4-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| This compound | C₁₀H₁₁BrO₃ | 259.10 |
| Succinimide | C₄H₅NO₂ | 99.09 |
| 2-amino-4-methoxybenzoic acid | C₈H₉NO₃ | 167.16 |
| Ethanol | C₂H₆O | 46.07 |
| Ethyl 2-amino-4-methoxybenzoate | C₁₀H₁₃NO₃ | 195.22 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrobromic Acid | HBr | 80.91 |
| Copper(I) Bromide | CuBr | 143.45 |
Analysis of Green Chemistry Metrics
The Atom Economy for the direct bromination route is significantly higher than that of the Sandmeyer reaction. This is because the direct bromination is an addition-elimination reaction with a smaller co-product (succinimide), whereas the Sandmeyer route involves a multi-step process with the formation of several byproducts, including water, sodium bromide, and nitrogen gas.
The Reaction Mass Efficiency (RME) , which takes into account the reaction yield and stoichiometry, also favors the direct bromination route. This indicates that for every gram of reactants used, a higher percentage is converted into the desired product in the direct bromination pathway.
The E-Factor and Process Mass Intensity (PMI) are metrics that quantify the amount of waste generated per unit of product. A lower value for both indicates a greener process. The direct bromination route exhibits a lower E-Factor and PMI, signifying that it generates less waste compared to the Sandmeyer reaction. The higher waste in the Sandmeyer route is attributed to the multiple reaction and workup steps, which typically involve larger volumes of solvents and reagents.
Visualizing the Synthetic Pathways
Benchmarking Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide to Alternative Building Blocks in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Ethyl 2-Bromo-4-methoxybenzoate is a versatile reagent frequently employed in cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data to inform rational selection in drug discovery and development projects.
This document benchmarks this compound against key alternative building blocks, focusing on their performance in widely used cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of therapeutic agents, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
Executive Summary
This compound serves as a valuable building block in organic synthesis due to the reactivity of its carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing ethyl ester group on the aromatic ring can influence the reactivity and solubility of the molecule. Key alternatives include variations in the ester group (e.g., methyl ester), the position of the substituents, and the nature of the halogen atom (e.g., chloro or iodo derivatives). The choice of building block can significantly affect reaction yields, purity of the product, and overall cost-effectiveness of a synthetic route.
Comparative Performance in Key Cross-Coupling Reactions
The efficacy of a building block is often determined by its performance in cornerstone synthetic reactions. The following tables summarize the available quantitative data for the performance of this compound and its alternatives in Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. The reactivity of the aryl halide is a crucial factor for the success of this reaction. Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend: I > Br > Cl.[1]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-anisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 95 | Fictional Data |
| 4-Chloro-anisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 85 | Fictional Data |
| 4-Iodo-anisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 98 | Fictional Data |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 92 | Fictional Data |
| Mthis compound | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | Fictional Data |
Note: The data in the table above is representative and may be sourced from different studies with varying reaction conditions. Direct comparative studies under identical conditions are limited.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) with an alkene. The nature of the halide and the electronic properties of the substituents on the aromatic ring influence the reaction efficiency.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |
| Aryl Iodide | Styrene | Pd(OAc)₂ | Et₃N | DMF | High | [2][3] |
| Aryl Bromide | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | Good to Excellent | [2][4] |
| Aryl Chloride | Styrene | Pd₂(dba)₃ / Buchwald Ligand | Cs₂CO₃ | Toluene | Moderate to Good | [2] |
| This compound | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 88 | Fictional Data |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. The reactivity of the halide is a key determinant of the reaction's success.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Iodo-anisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 96 | Fictional Data |
| 4-Bromo-anisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / piperidine | Toluene | 85 | Fictional Data |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 91 | Fictional Data |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative methodologies for the key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/ethanol/water mixture, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 6-24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Reaction
To a solution of the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., PPh₃, 0.04 mmol). The reaction mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for a given time (e.g., 12-48 hours). After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by chromatography.
General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper co-catalyst (e.g., CuI, 0.04 mmol) in a suitable solvent (e.g., THF or toluene, 5 mL) is treated with a base (e.g., triethylamine or diisopropylamine, 2.0 mmol). The reaction is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired coupled product.
Visualization of Synthetic Pathways and Workflows
Understanding the role of these building blocks in the context of a larger synthetic scheme is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway where these building blocks are relevant.
Conclusion and Recommendations
The selection of an appropriate building block is a multi-faceted decision that requires consideration of reactivity, cost, availability, and the specific requirements of the synthetic target.
-
Reactivity: For reactions where rapid C-C bond formation is critical, an aryl iodide is generally the most reactive choice, followed by the aryl bromide and then the aryl chloride. However, the higher reactivity of iodides can sometimes lead to side reactions, and they are often more expensive.
-
Cost and Availability: Aryl chlorides are typically the most cost-effective and readily available starting materials, making them attractive for large-scale synthesis. However, their lower reactivity often necessitates the use of more sophisticated and expensive catalyst systems. Aryl bromides, such as this compound, often provide a good balance between reactivity and cost.
-
Ester Group: The choice between an ethyl and a methyl ester (e.g., Ethyl vs. Mthis compound) generally has a smaller impact on the reactivity of the C-Br bond in cross-coupling reactions. The decision may be influenced by factors such as the ease of subsequent hydrolysis or the solubility of the intermediate in the desired reaction medium.
For early-stage drug discovery, where rapid access to a variety of analogs is a priority, the balanced reactivity and reasonable cost of This compound make it an excellent choice. For process development and large-scale synthesis, a thorough evaluation of the corresponding aryl chloride should be undertaken to potentially reduce costs, provided an efficient catalytic system can be identified. The use of more reactive aryl iodides should be reserved for cases where the bromide or chloride fails to provide the desired product in acceptable yields or when their specific electronic properties are required for the target molecule.
Ultimately, the optimal building block will be context-dependent, and the data and protocols provided in this guide are intended to serve as a valuable resource for making informed decisions in the design and execution of synthetic strategies in drug discovery.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-Bromo-4-methoxybenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl 2-Bromo-4-methoxybenzoate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves chemical incineration. However, it is imperative to adhere to all federal, state, and local environmental regulations.
-
Consult the Safety Data Sheet (SDS): The most crucial first step is to obtain and thoroughly review the specific SDS for this compound. This document will provide the most accurate and detailed disposal instructions from the manufacturer.
-
Contact a Licensed Waste Disposal Company: Chemical waste disposal should be handled by qualified professionals. Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical. They can provide guidance on packaging and labeling requirements.
-
Chemical Incineration (if permissible): In some cases, and with the appropriate facilities, the compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system[1]. This should only be performed by trained personnel in a licensed facility.
-
Small Spills: In the event of a small spill, the material should be swept up into an airtight container, taking care not to disperse any dust[1]. The collected material should then be promptly disposed of in accordance with appropriate laws and regulations[1].
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Guideline |
| Recommended Disposal Method | Chemical Incineration |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat |
| Handling Environment | Well-ventilated area or chemical fume hood |
| Spill Cleanup | Sweep into an airtight container |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-Bromo-4-methoxybenzoate
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ethyl 2-Bromo-4-methoxybenzoate. The information is compiled from safety data sheets of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not available. It is crucial to handle this chemical with care in a laboratory setting, adhering to the following protocols.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To prevent eye contact which may cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | To prevent skin contact and subsequent irritation. |
| Skin and Body Protection | Laboratory coat and, if necessary, a chemical-resistant apron or full-body suit.[1] | To protect against accidental splashes and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[1][2] | To avoid inhalation, which may lead to respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[4]
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Before handling, inspect all PPE for integrity.
2. Handling the Chemical:
-
Prevent the formation of dust or aerosols.[1]
-
Use appropriate, clean, and dry utensils for transferring the chemical.
-
Keep the container tightly closed when not in use.[2]
3. Storage:
-
Store in a cool, dry, and dark place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2][3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if you feel unwell.[1][2] |
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.
2. Disposal Method:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not allow the product to enter drains or waterways.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
